Meridamycin
描述
属性
分子式 |
C45H75NO12 |
|---|---|
分子量 |
822.1 g/mol |
IUPAC 名称 |
(14E,20E)-15-ethyl-1,16,22,24,26,28-hexahydroxy-12-[(E)-5-hydroxy-4-methylhex-2-en-2-yl]-17,19,21,27,33-pentamethyl-11,34-dioxa-4-azatricyclo[28.3.1.04,9]tetratriaconta-14,20-diene-2,3,10-trione |
InChI |
InChI=1S/C45H75NO12/c1-10-33-15-17-40(28(5)21-26(3)32(9)47)57-44(55)36-13-11-12-18-46(36)43(54)42(53)45(56)30(7)14-16-35(58-45)24-39(51)31(8)38(50)23-34(48)22-37(49)27(4)19-25(2)20-29(6)41(33)52/h15,19,21,25-26,29-32,34-41,47-52,56H,10-14,16-18,20,22-24H2,1-9H3/b27-19+,28-21+,33-15+ |
InChI 键 |
DGKUOWHAUIWQTM-AWHOCNIOSA-N |
手性 SMILES |
CC/C/1=C\CC(OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(C(CC(CC(/C(=C/C(CC(C1O)C)C)/C)O)O)O)C)O)C)O)/C(=C/C(C)C(C)O)/C |
规范 SMILES |
CCC1=CCC(OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(C(CC(CC(C(=CC(CC(C1O)C)C)C)O)O)O)C)O)C)O)C(=CC(C)C(C)O)C |
同义词 |
meridamycin |
产品来源 |
United States |
Foundational & Exploratory
Meridamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meridamycin is a macrocyclic polyketide natural product with significant potential in the field of neuroprotective therapeutics.[1][2] Unlike many other macrolides that bind to the FK506-binding protein 12 (FKBP12), this compound is non-immunosuppressive, making it an attractive candidate for the development of drugs targeting neurodegenerative disorders.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, biosynthesis, and biological activity of this compound, with a focus on the producing organisms from the genus Streptomyces.
Producing Microorganisms
This compound has been isolated from several species of Streptomyces, a genus renowned for its prolific production of secondary metabolites. The primary reported producing strains include:
-
Streptomyces sp. NRRL 30748 : This strain has been the subject of extensive research, including the sequencing of the this compound biosynthetic gene cluster.[1][2]
-
Streptomyces sp. DSM 4137
-
Streptomyces sp. BR123 : Isolated from the rhizosphere of a sunflower, this strain has also been identified as a producer of this compound.
Biosynthesis of this compound
This compound is synthesized via a type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid pathway. The biosynthetic gene cluster, designated as mer, spans approximately 117 kb of DNA in Streptomyces sp. NRRL 30748.[1][2]
Key components of the mer gene cluster include:
-
PKS genes (merA-D) : These four genes encode the polyketide synthase modules responsible for assembling the macrolide backbone of this compound. This includes a loading module and 14 extension modules.[1]
-
NRPS gene (merP) : This gene encodes a non-ribosomal peptide synthetase that incorporates a pipecolate moiety into the growing polyketide chain.[1] Disruption of the merP gene has been shown to completely abolish this compound production.[1][2]
-
Cytochrome P450 monooxygenase gene (merE) : This gene is responsible for post-PKS modification of the macrolide ring, likely a hydroxylation event.
Interestingly, the synthesis of the pipecolate precursor in Streptomyces sp. NRRL 30748 does not proceed through the common lysine cyclodeamination pathway observed in the biosynthesis of related macrolides like rapamycin and FK506.[1]
Caption: Proposed biosynthetic pathway of this compound.
Fermentation
The production of this compound is typically carried out through submerged fermentation of a selected Streptomyces strain. While the exact optimal medium for this compound production is not publicly detailed, a general approach can be extrapolated from protocols for related compounds produced by Streptomyces.
Experimental Protocol: Fermentation
-
Spore Suspension Preparation : A spore suspension of the Streptomyces strain is prepared from a mature agar plate culture.
-
Seed Culture : The spore suspension is used to inoculate a seed culture medium. A suitable medium, based on virginiamycin production, could be composed of (g/L): glucose, 1.0; soluble starch, 10.0; meat extract, 3.0; yeast autolysate, 1.0; casein hydrolyzate, 5.0; and CaCO₃, 0.5. The seed culture is incubated at 28-30°C for 2-3 days with agitation.
-
Production Culture : The seed culture is then transferred to a larger production fermenter. A potential production medium composition, adapted from virginiamycin production, is (g/L): sucrose, 50.0; pea flour, 10.0; corn gluten, 5.0; fermentative peptone, 2.5; yeast extract, 5.0; malt extract, 10.0; NaCl, 3.0; MgSO₄, 0.5; and CaCO₃, 5.0.[3]
-
Fermentation Parameters :
-
Temperature : 28-30°C
-
pH : Maintained between 6.8 and 7.0.[3]
-
Aeration and Agitation : Adequate aeration and agitation are maintained to ensure sufficient dissolved oxygen for microbial growth and secondary metabolite production.
-
Duration : Fermentation is typically carried out for 5 to 7 days.
-
Extraction and Purification
This compound is recovered from the fermentation broth through a series of extraction and chromatographic steps.
Experimental Protocol: Extraction and Purification
-
Separation of Biomass : The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.
-
Solvent Extraction : The supernatant is subjected to liquid-liquid extraction with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. This step is repeated multiple times to ensure complete extraction of this compound.
-
Concentration : The organic phases are pooled, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Silica Gel Chromatography : The crude extract is then purified by column chromatography on silica gel, using a gradient of solvents such as methanol in chloroform or a similar system to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC) : Final purification is achieved by reversed-phase HPLC (RP-HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water. Detection is typically performed using a UV detector.
Caption: General workflow for this compound extraction and purification.
Biological Activity and Mechanism of Action
This compound exhibits potent neuroprotective properties, particularly in dopaminergic neurons, which are the primary cells affected in Parkinson's disease. A key feature of this compound is its ability to bind to FKBP12 without causing immunosuppression.
The neuroprotective effects of this compound are believed to be mediated through its interaction with dopaminergic signaling pathways. Dopamine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neuronal function. The binding of this compound may modulate these pathways to promote cell survival and protect against neurotoxins.
Caption: Putative neuroprotective signaling pathway of this compound.
Quantitative Data
Table 1: Production Titers of Related Macrolides from Streptomyces
| Compound | Producing Organism | Production Titer | Reference |
| Rapamycin | Streptomyces hygroscopicus (Wildtype) | 37.5 ± 2.8 mg/L | [4] |
| Rapamycin | Streptomyces hygroscopicus (Mutant) | 220.7 ± 5.7 mg/L | [4] |
| Virginiamycin | Streptomyces virginiae | 2.6 g/L | [3] |
| Virginiamycin | Streptomyces virginiae (Optimized) | 5.6 g/L | [3] |
| Platensimycin | Streptomyces platensis | 1560 mg/L | [5] |
Table 2: Antimicrobial Activity (MIC) of Compounds from Streptomyces sp.
| Streptomyces Source / Compound | Test Organism | MIC (µg/mL) | Reference |
| Streptomyces kanamyceticus extract | Escherichia coli | 20 - 70 | |
| Streptomyces kanamyceticus extract | Staphylococcus aureus | 20 - 70 | |
| Streptomyces sp. 6E3 fraction | MRSA | 1.76 |
Note on Quantitative Biological Activity (IC₅₀): The neuroprotective activity of compounds is often assessed in vitro using neuronal cell lines such as SH-SY5Y, where apoptosis is induced by a neurotoxin like 1-methyl-4-phenylpyridinium (MPP+).[4][6][7][8][9] The half-maximal inhibitory concentration (IC₅₀) is then determined to quantify the neuroprotective effect. Specific IC₅₀ values for this compound in such assays are not currently available in the public domain.
Conclusion
This compound stands out as a promising natural product with significant potential for the development of novel neuroprotective agents. Its unique non-immunosuppressive profile, coupled with its activity in dopaminergic neurons, makes it a valuable lead compound. Further research into optimizing fermentation processes to improve yields and detailed elucidation of its mechanism of action will be crucial for its translation into clinical applications. The methodologies and data presented in this guide offer a comprehensive foundation for researchers and drug development professionals working on this and related natural products.
References
- 1. Isolation and characterization of this compound biosynthetic gene cluster from Streptomyces sp. NRRL 30748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Expression of Tyrosine Hydroxylase Protein and Apoptosis-Related Genes in Differentiated and Undifferentiated SH-SY5Y Neuroblastoma Cells Treated with MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Titer improvement and pilot-scale production of platensimycin from Streptomyces platensis SB12026 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Damage of Neuroblastoma Cell SH-SY5Y Mediated by MPP+ Inhibits Proliferation of T-Cell Leukemia Jurkat by Co-Culture System [mdpi.com]
- 9. Proteomics analysis of MPP+-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Meridamycin-Producing Organism Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meridamycin, a macrocyclic polyketide with potent neuroprotective and non-immunosuppressive properties, is a secondary metabolite produced by select strains of the Gram-positive bacterium Streptomyces hygroscopicus. This technical guide provides a comprehensive overview of the core scientific and technical aspects related to the production of this compound, focusing on the producing organism, its biosynthetic pathway, fermentation and recovery processes, and analytical methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product drug discovery and development.
The Producing Organism: Streptomyces hygroscopicus
Streptomyces hygroscopicus is a well-known species of the genus Streptomyces, a group of filamentous bacteria renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.[1] Strains of S. hygroscopicus are ubiquitous in soil and marine environments.
The primary reported producers of this compound are Streptomyces hygroscopicusNRRL 30748 and DSM 4137 .[2][3] These strains serve as the principal subjects for the study of this compound biosynthesis and for efforts in fermentation optimization and genetic engineering.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is encoded within a large, contiguous cluster of genes. The complete this compound biosynthetic gene cluster from Streptomyces hygroscopicus NRRL 30748 has been cloned and sequenced, spanning approximately 117 kb of DNA.[2]
Key components of the this compound biosynthetic gene cluster include:
-
Polyketide Synthase (PKS) Genes (merA, merB, merC, merD): These four large, modular Type I PKS genes are responsible for the assembly of the macrolide backbone of this compound. They encode a loading module and 14 extension modules.[2]
-
Non-Ribosomal Peptide Synthetase (NRPS) Gene (merP): This gene encodes a single-module NRPS responsible for the incorporation of the starter unit, pipecolic acid, into the growing polyketide chain.[2]
-
Cytochrome P450 Monooxygenase Gene (merE): This gene is predicted to be involved in the post-PKS modification of the macrolide ring, likely catalyzing a hydroxylation step.[1]
-
Regulatory and Resistance Genes: The cluster also contains several genes with putative roles in the regulation of this compound biosynthesis and in conferring self-resistance to the producing organism.[2]
Notably, the gene cluster lacks a gene encoding lysine cyclodeaminase, the enzyme typically responsible for the synthesis of pipecolic acid from lysine in the biosynthesis of related macrolides like rapamycin and FK506. This suggests an alternative, yet to be fully elucidated, pathway for pipecolate biosynthesis in this compound-producing Streptomyces hygroscopicus.[2]
Visualization of the this compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus. Optimization of fermentation parameters is critical for maximizing product yield.
Experimental Protocol: Seed Culture Preparation
-
Inoculum Source: A well-sporulated agar plate of Streptomyces hygroscopicus NRRL 30748.
-
Seed Medium: Prepare a medium consisting of (g/L): glucose 4, yeast extract 4, malt extract 10, and CaCO₃ 2. Adjust the pH to 7.2.[4]
-
Inoculation: Using a sterile loop, inoculate a 250 mL Erlenmeyer flask containing 100 mL of the seed medium with spores from the agar plate.[4]
-
Incubation: Incubate the flask at 25°C on a rotary shaker at 120 rpm for 7 days.[4]
Experimental Protocol: Production Fermentation
-
Production Medium: A representative production medium for a related macrolide, rapamycin, which can be adapted for this compound production consists of (g/L): fructose 22, mannose 5, malt extract 10, casein 0.3, (NH₄)₂SO₄ 5.3, NaCl 5, K₂HPO₄ 4, ZnSO₄·7H₂O 0.06, MgSO₄·7H₂O 0.0025, MnSO₄·H₂O 0.012, FeSO₄·7H₂O 0.1, and CoCl₂·6H₂O 0.010. The pH is adjusted to 7.2.[4]
-
Inoculation: Inoculate the production medium with 2% (v/v) of the seed culture.
-
Fermentation Conditions: Conduct the fermentation in a shake flask at 28°C with agitation (e.g., 220 rpm). Production of this compound is typically observed after 24 hours and reaches a maximum around 144 hours.[4]
Data Presentation: Fermentation Parameters for Macrolide Production in Streptomyces hygroscopicus
| Parameter | Condition | Reference |
| Temperature | 25-30°C | [4] |
| pH | 7.0-7.2 | [4] |
| Agitation | 120-300 rpm | [4] |
| Incubation Time | 7 days | [4] |
Extraction and Purification of this compound
This compound is an intracellular and extracellular metabolite. The following protocol outlines a general procedure for its extraction and purification.
Experimental Protocol: Extraction and Purification
-
Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation.
-
Extraction from Broth: Extract the culture supernatant twice with an equal volume of ethyl acetate. Combine the organic layers.[5]
-
Extraction from Mycelium: The mycelial pellet can be extracted with methanol.[4]
-
Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure to obtain a crude extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).
Visualization of the General Experimental Workflow
Caption: General experimental workflow for this compound production.
Analytical Methods for this compound
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary analytical technique for the detection and quantification of this compound.
Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation: Dissolve the purified extract in a suitable solvent such as methanol.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or ammonium acetate, is employed for elution.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: this compound can be detected by monitoring its protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺. For quantitative analysis, multiple reaction monitoring (MRM) would be employed.
-
Data Presentation: Mass Spectrometric Data for this compound
| Ion | m/z |
| [M+Na]⁺ | 844 |
Note: This value is based on the confirmation of the this compound biosynthetic gene cluster by gene disruption experiments.[3]
Regulation of this compound Biosynthesis and Precursor Feeding
The regulation of secondary metabolite production in Streptomyces is complex, often involving pathway-specific regulators located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals.[6] While specific regulators for the this compound gene cluster have not been extensively characterized, it is known that the biosynthesis of related macrolides is tightly controlled.
Precursor feeding is a common strategy to enhance the production of secondary metabolites. For this compound, the availability of the starter unit, pipecolic acid, and the extender units, malonyl-CoA and methylmalonyl-CoA, is crucial. Supplementation of the fermentation medium with L-lysine, a precursor to pipecolic acid, has been shown to enhance the production of related macrolides.[7]
Visualization of Precursor Feeding Strategy
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterization of this compound biosynthetic gene cluster from Streptomyces sp. NRRL 30748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Production of rapamycin in Streptomyces hygroscopicus from glycerol-based media optimized by systemic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Mechanisms of FKBP12-Binding Macrolides: A Technical Guide
Disclaimer: As of late 2025, specific research on the neuroprotective mechanism of action of Meridamycin is not available in the public domain. However, given that this compound is a known high-affinity ligand for the FK506-Binding Protein 12 (FKBP12)[1][2], this guide will provide an in-depth technical overview of the neuroprotective mechanisms of two other well-researched FKBP12-binding macrolides: Rapamycin (Sirolimus) and FK506 (Tacrolimus) . The mechanisms detailed herein for these analogous compounds may provide insights into the potential neuroprotective pathways of this compound.
This document is intended for researchers, scientists, and drug development professionals interested in the neuroprotective potential of FKBP12 ligands.
Introduction to FKBP12 Ligands and Neuroprotection
FKBP12 is a ubiquitously expressed intracellular protein that belongs to the immunophilin family. It possesses peptidyl-prolyl isomerase (PPIase) activity, which is involved in protein folding. Certain natural macrolides, including Rapamycin, FK506, and this compound, bind to FKBP12 with high affinity. This binding event can lead to a range of cellular effects, including immunosuppression and, importantly, neuroprotection. While the immunosuppressive effects of Rapamycin and FK506 are well-characterized, their neuroprotective actions are a subject of ongoing research and are believed to involve both shared and distinct signaling pathways. This compound is of particular interest as it is a non-immunosuppressive FKBP12 ligand, suggesting that its potential neuroprotective effects might be decoupled from immunosuppression[1].
Rapamycin (Sirolimus): Neuroprotection via mTOR Inhibition and Autophagy Induction
Rapamycin's primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism[3][4][5]. The neuroprotective effects of Rapamycin are largely attributed to its ability to induce autophagy, a cellular process for degrading and recycling damaged organelles and aggregated proteins, which are hallmarks of many neurodegenerative diseases[3][6][7].
Signaling Pathways
The binding of Rapamycin to FKBP12 creates a complex that inhibits mTOR Complex 1 (mTORC1). This inhibition leads to the activation of the ULK1 complex, a key initiator of autophagy. Additionally, Rapamycin has been shown to modulate the PI3K/Akt/mTOR/CREB signaling pathway, which is crucial for neuronal survival and synaptic plasticity[6]. Some evidence also suggests that Rapamycin's neuroprotective effects in certain contexts, such as Parkinson's disease models, may be mediated through FKBP12 inhibition independent of mTORC1[8].
Quantitative Data on Neuroprotective Effects
| Experimental Model | Treatment | Key Finding | Reference |
| In vitro colistin-induced neurotoxicity | 500 nM Rapamycin pretreatment | Increased cell survival from ~50% to 72% | [9] |
| In vivo mouse model of excitotoxicity (QA) | 0.2 µM/250 nl Rapamycin | Prevented motor impairment | [10] |
| Alzheimer's disease mouse model (PDAPP) | Rapamycin treatment | Decreased levels of phosphorylated p70 | [11] |
| Aging mouse model | Lifelong Rapamycin administration | Reduced whole brain IL-1β levels | [12] |
Experimental Protocols
In Vivo Model of Colistin-Induced Neurotoxicity
-
Animal Model: Male C57BL/6 mice.
-
Induction of Neurotoxicity: Intraperitoneal (i.p.) injection of colistin at a dose of 18 mg/kg/day for 14 days.
-
Treatment: Co-administration of Rapamycin at a dose of 2.5 mg/kg/day (i.p.) for 14 days.
-
Endpoint Analysis: Assessment of neuronal damage in the cerebral cortex, and activation of caspase-9 and -3.[9]
In Vitro Model of Excitotoxicity
-
Cell Line: Mouse neuroblastoma-2a (N2a) cells.
-
Induction of Neurotoxicity: Exposure to 200 µM colistin.
-
Treatment: Pretreatment with 500 nM Rapamycin.
-
Endpoint Analysis: Measurement of cell viability.[9]
FK506 (Tacrolimus): Neuroprotection via Calcineurin Inhibition and Other Mechanisms
FK506 is a potent immunosuppressant that, like Rapamycin, binds to FKBP12. However, the resulting FK506-FKBP12 complex inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase[13][14]. Calcineurin inhibition is central to FK506's neuroprotective effects, which include modulation of glutamatergic signaling, reduction of neuroinflammation, and inhibition of nitric oxide (NO) production[13][14][15].
Signaling Pathways
The FK506-FKBP12 complex binds to and inhibits calcineurin. This prevents the dephosphorylation of various substrates, including the transcription factor NFAT (Nuclear Factor of Activated T-cells), which, when activated, can promote inflammatory responses. By inhibiting calcineurin, FK506 can also prevent the dephosphorylation and activation of nitric oxide synthase (NOS), thereby reducing the production of the neurotoxic molecule NO[14]. Furthermore, FK506 has been shown to exert neuroprotective effects through calcineurin-independent pathways, although these are less well-defined[16][17].
Quantitative Data on Neuroprotective Effects
| Experimental Model | Treatment | Key Finding | Reference |
| Rat model of focal cerebral ischemia | 1 and 10 mg/kg FK506 (i.p.) | 56-58% reduction in ischemic cortical damage | [18][19][20][21] |
| Rat model of focal cerebral ischemia | 1 mg/kg FK506 (i.v.) | 63% reduction in ischemic cortical damage | [18][20][21] |
| Ex vivo spinal cord hypoxia | 0.1 µM FK506 | 11.19% increase in ATP, 66.46% increase in GSH, 18.97% decrease in LPO, 42.86% decrease in MPO | [22] |
Experimental Protocols
Rat Model of Focal Cerebral Ischemia (MCAO)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Ischemia: Middle cerebral artery occlusion (MCAO).
-
Treatment:
-
Intraperitoneal (i.p.) pretreatment with 1 and 10 mg/kg FK506.
-
Intravenous (i.v.) administration of 1 mg/kg FK506 at various time points post-occlusion (e.g., 120 minutes).
-
-
Endpoint Analysis: Quantification of ischemic lesion volume.[18][19][20][21]
Ex Vivo Spinal Cord Hypoxia Model
-
Tissue Preparation: Harvested spinal cords from rats.
-
Induction of Hypoxia: Incubation of the spinal cord in a hypoxic Ringer's solution (95% N2, 5% CO2) at 37°C for 1 hour.
-
Treatment: Addition of 0.1 µM FK506 to the hypoxic Ringer's solution.
-
Endpoint Analysis: Measurement of ATP levels, reduced glutathione (GSH), lipid peroxidation (LPO), and myeloperoxidase (MPO) activity.[22]
Conclusion and Future Directions for this compound
The well-documented neuroprotective effects of Rapamycin and FK506, mediated through distinct yet interconnected pathways involving FKBP12, provide a strong rationale for investigating the neuroprotective potential of this compound. As a non-immunosuppressive FKBP12 ligand, this compound holds the promise of affording neuroprotection without the adverse effects associated with immunosuppression.
Future research should focus on elucidating the specific intracellular target of the this compound-FKBP12 complex and characterizing its downstream signaling effects in neuronal cells. In vitro and in vivo models of neurodegenerative diseases and acute neuronal injury will be crucial for determining the efficacy and mechanistic pathways of this compound-mediated neuroprotection. Such studies will be instrumental in developing novel therapeutic strategies for a range of neurological disorders.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fighting neurodegeneration with rapamycin: mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of mTOR Pathway by Rapamycin Reduces Brain Damage in Rats Subjected to Transient Forebrain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection Through Rapamycin-Induced Activation of Autophagy and PI3K/Akt1/mTOR/CREB Signaling Against Amyloid-β-Induced Oxidative Stress, Synaptic/Neurotransmission Dysfunction, and Neurodegeneration in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapamycin exerts neuroprotective effects by inhibiting FKBP12 instead of mTORC1 in the mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapamycin Confers Neuroprotection against Colistin-Induced Oxidative Stress, Mitochondria Dysfunction, and Apoptosis through the Activation of Autophagy and mTOR/Akt/CREB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of intrastriatal injection of rapamycin in a mouse model of excitotoxicity induced by quinolinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Life-long rapamycin administration ameliorates age-dependent cognitive deficits by reducing IL-1β and enhancing NMDA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of neuroprotective action of immunosuppressants--facts and hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FK506 abrogates delayed neuronal death via suppression of nitric oxide production in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FK506 is neuroprotective in a model of antiretroviral toxic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FK506 and the role of immunophilins in nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective actions of FK506 in experimental stroke: in vivo evidence against an antiexcitotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Actions of FK506 in Experimental Stroke: In Vivo Evidence against an Antiexcitotoxic Mechanism | Journal of Neuroscience [jneurosci.org]
- 20. Neuroprotective Actions of FK506 in Experimental Stroke: In Vivo Evidence against an Antiexcitotoxic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jneurosci.org [jneurosci.org]
- 22. Neuroprotective effects of Tacrolimus (FK-506) and Cyclosporin (CsA) in oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
Meridamycin as a Non-Immunosuppressive FKBP12 Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Meridamycin, a macrocyclic polyketide natural product isolated from Streptomyces hygroscopicus, represents a compelling class of non-immunosuppressive ligands for the FK506-binding protein 12 (FKBP12). Unlike the well-known FKBP12 ligands tacrolimus (FK506) and sirolimus (rapamycin), this compound binds to FKBP12 with high affinity without eliciting an immunosuppressive response. This unique characteristic has positioned this compound and similar molecules as promising candidates for therapeutic applications beyond immunosuppression, particularly in the realm of neuroprotection and nerve regeneration. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization.
Introduction
The immunophilin FKBP12 is a ubiquitously expressed intracellular receptor with peptidyl-prolyl isomerase (PPIase) activity. Its claim to fame arises from its role as the primary cellular target for the immunosuppressive drugs tacrolimus and sirolimus. The formation of the FKBP12-drug complex is a prerequisite for their therapeutic effects. However, the immunosuppressive activity of these drugs also leads to significant side effects, limiting their broader therapeutic application.
This compound has emerged as a tool to dissect the diverse functions of FKBP12 ligands. By binding to FKBP12 without causing immunosuppression, it offers a unique opportunity to explore other potential therapeutic avenues, such as the promotion of neurite outgrowth and neuroprotection. This guide will delve into the molecular underpinnings of this compound's non-immunosuppressive nature and its potential as a neurotrophic agent.
Mechanism of Action: A Tale of Two Complexes
The immunosuppressive actions of tacrolimus and sirolimus are not a result of FKBP12 inhibition alone, but rather a "gain-of-function" of the FKBP12-drug complex.
-
The Tacrolimus (FK506) Pathway: The FKBP12-tacrolimus complex binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.[1] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines essential for T-cell activation and proliferation.
-
The Sirolimus (Rapamycin) Pathway: The FKBP12-sirolimus complex binds to and inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[2]
This compound's Divergence: this compound also forms a high-affinity complex with FKBP12. However, the critical difference lies in the fact that the This compound-FKBP12 complex does not interact with or inhibit calcineurin .[3] This lack of interaction with calcineurin is the molecular basis for its non-immunosuppressive properties. While this compound antagonizes the immunosuppressive activities of both tacrolimus and sirolimus by competing for FKBP12 binding, its own complex with FKBP12 does not initiate the downstream signaling cascades that lead to immunosuppression.[3]
The downstream cellular target of the this compound-FKBP12 complex that mediates its potential neurotrophic effects remains to be identified.[3][4] This is a crucial area of ongoing research that will unlock the full therapeutic potential of this class of molecules.
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams illustrate the known immunosuppressive pathways of tacrolimus and sirolimus, and the proposed, yet incomplete, pathway for this compound.
Quantitative Data
Precise quantitative data for the binding affinity of this compound to FKBP12 is crucial for structure-activity relationship (SAR) studies and drug development. While a dissociation constant (Kd) has not been explicitly reported in the reviewed literature, a competitive binding assay provides a strong indication of its high affinity.
| Ligand | Assay Type | Parameter | Value | Reference |
| This compound | Competitive Binding Assay (inhibition of FK506 binding to FKBP12) | IC50 | 1 ng/mL | [3][5] |
| Tacrolimus (FK506) | Peptidyl-prolyl cis-trans isomerization assay | Ki | ~1.7 nM | [5] |
| Tacrolimus (FK506) | Binding Assay | Kd | 0.4 nM | [5] |
Note: The IC50 value for this compound suggests a high binding affinity, likely in the low nanomolar range, comparable to that of tacrolimus. Further studies are required to determine the precise Kd value.
Currently, there is a lack of specific quantitative data in the public domain detailing the neurotrophic effects of this compound (e.g., percentage of neurite-bearing cells, average neurite length). Such data would be invaluable for assessing its potential as a neuroregenerative agent.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other FKBP12 ligands.
FKBP12 Competitive Binding Assay
This protocol is designed to determine the affinity of a test compound (e.g., this compound) for FKBP12 by measuring its ability to compete with a radiolabeled or fluorescently-labeled known FKBP12 ligand (e.g., [3H]FK506).
Workflow Diagram:
Materials:
-
Recombinant human FKBP12
-
[3H]Tacrolimus (or other suitable labeled ligand)
-
Unlabeled this compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
96-well filter plates (e.g., Millipore MultiScreenHTS)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagent Solutions:
-
Dilute recombinant FKBP12 to a final concentration of 1 nM in Assay Buffer.
-
Prepare a stock solution of [3H]Tacrolimus and dilute to a final concentration of 1 nM in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer, typically ranging from 0.01 nM to 10 µM.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of Assay Buffer (for total binding) or 25 µL of a high concentration of unlabeled tacrolimus (for non-specific binding).
-
To the remaining wells, add 25 µL of the this compound serial dilutions.
-
Add 25 µL of the diluted [3H]Tacrolimus to all wells.
-
Add 50 µL of the diluted FKBP12 to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Transfer the contents of the assay plate to a pre-wetted 96-well filter plate.
-
Rapidly wash the filters three times with ice-cold Assay Buffer to remove unbound [3H]Tacrolimus.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of inhibition versus the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]Tacrolimus.
-
Neurite Outgrowth Assay using PC12 Cells
This protocol describes a method to quantify the neurotrophic effects of this compound by measuring neurite outgrowth in PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF).
Workflow Diagram:
Materials:
-
PC12 cell line
-
Collagen IV-coated 96-well plates
-
DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin
-
Nerve Growth Factor (NGF)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-β-III tubulin
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope with image analysis software
Procedure:
-
Cell Seeding:
-
Plate PC12 cells in collagen IV-coated 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Replace the medium with low-serum differentiation medium (e.g., DMEM with 1% horse serum).
-
Add a suboptimal concentration of NGF (e.g., 25 ng/mL) to all wells except the negative control.
-
Add serial dilutions of this compound to the treatment wells. Include a positive control (optimal NGF concentration, e.g., 100 ng/mL) and a vehicle control.
-
Incubate for 48-72 hours.
-
-
Immunostaining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate with anti-β-III tubulin primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use image analysis software to automatically identify cell bodies (DAPI stain) and neurites (β-III tubulin stain).
-
Quantify parameters such as total neurite length per cell, number of primary neurites, number of branch points, and the percentage of cells with neurites longer than a defined threshold (e.g., twice the diameter of the cell body).
-
In Vivo Studies
Currently, there is a significant gap in the published literature regarding in vivo studies specifically investigating the neuroprotective or neuroregenerative effects of this compound. Animal models of peripheral nerve injury (e.g., sciatic nerve crush) or neurodegenerative diseases would be critical to validate the in vitro findings and assess the therapeutic potential of this compound. Such studies would need to establish pharmacokinetic and pharmacodynamic profiles, determine optimal dosing regimens, and evaluate functional recovery and histological improvements.
Conclusion and Future Directions
This compound stands out as a high-affinity, non-immunosuppressive FKBP12 ligand with intriguing potential as a neurotrophic agent. Its ability to bind FKBP12 without engaging the calcineurin-mediated immunosuppressive pathway opens up new avenues for therapeutic development. However, significant research is still required to fully realize this potential. Key future directions include:
-
Target Identification: The foremost priority is the identification of the downstream cellular target(s) of the this compound-FKBP12 complex. This will be instrumental in elucidating its mechanism of action and for rational drug design.
-
Quantitative Neurotrophic Studies: Comprehensive in vitro studies are needed to quantify the neurotrophic effects of this compound on various neuronal cell types, including primary neurons.
-
In Vivo Efficacy Studies: Rigorous in vivo studies in relevant animal models of neurological disorders are essential to evaluate the therapeutic efficacy, safety, and pharmacokinetic properties of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs will be crucial for optimizing its neurotrophic potency, selectivity, and drug-like properties.
The exploration of this compound and other non-immunosuppressive FKBP12 ligands holds great promise for the development of novel therapies for a range of neurological conditions, offering a potential paradigm shift from the traditional use of FKBP12 ligands as solely immunosuppressive agents.
References
- 1. FK506 binding protein 12 mediates sensitivity to both FK506 and rapamycin in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of a protein target of the FKBP12-rapamycin complex in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Meridamycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meridamycin is a macrocyclic polyketide natural product with potent, non-immunosuppressive neuroprotective activities. Its unique structure, assembled by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic assembly line, has garnered significant interest for therapeutic development and biosynthetic engineering. This technical guide provides a comprehensive analysis of the this compound biosynthetic gene cluster (BGC), originally isolated from Streptomyces sp. NRRL 30748. We delve into the genetic organization, the proposed biosynthetic pathway, and detailed experimental protocols for the study and manipulation of this complex system. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams to facilitate a deeper understanding of the molecular machinery responsible for this compound biosynthesis.
The this compound Biosynthetic Gene Cluster: Genetic Organization
The this compound biosynthetic gene cluster (BGC) from Streptomyces sp. NRRL 30748 spans approximately 117 kb of DNA.[1] The core of the cluster is comprised of six key genes responsible for the synthesis of the this compound backbone.[1] These include four large polyketide synthase (PKS) genes (merA, merB, merC, merD), one non-ribosomal peptide synthetase (NRPS) gene (merP), and a cytochrome P450 monooxygenase gene (merE).[1]
The four PKS genes encode a total of one loading module and 14 extension modules, which are responsible for the iterative addition and modification of two-carbon units to build the polyketide chain.[1] The merP gene encodes an NRPS responsible for the incorporation of a pipecolate moiety.[1] The merE gene is predicted to be involved in the post-PKS modification of the macrolide ring.[1]
In addition to these core biosynthetic genes, the cluster also harbors a number of other genes with putative roles in regulation, resistance, and precursor supply.[1] A notable feature of the this compound BGC is the absence of a gene encoding lysine cyclodeaminase, the enzyme typically responsible for the synthesis of the pipecolate precursor in the biosynthesis of related compounds like rapamycin and FK506.[1] This suggests an alternative, yet to be fully elucidated, pathway for pipecolate biosynthesis in Streptomyces sp. NRRL 30748.[1]
Table 1: Core Genes of the this compound Biosynthetic Gene Cluster
| Gene | Size (amino acids) | Proposed Function |
| merA | 9,985 | Polyketide Synthase (Loading module and 5 extension modules) |
| merB | 5,892 | Polyketide Synthase (4 extension modules) |
| merC | 6,345 | Polyketide Synthase (4 extension modules) |
| merD | 1,848 | Polyketide Synthase (1 extension module) |
| merP | 1,749 | Non-Ribosomal Peptide Synthetase (Pipecolate incorporation) |
| merE | 405 | Cytochrome P450 Monooxygenase (Post-PKS modification) |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that begins with the loading of a starter unit onto the PKS assembly line, followed by a series of condensation and modification reactions, the incorporation of a non-ribosomal peptide, and final tailoring steps.
The process is initiated by the loading module of merA . The polyketide chain is then elongated and modified by the 14 extension modules of the PKS enzymes merA, merB, merC, and merD . The merP NRPS enzyme activates and incorporates a molecule of pipecolate. Finally, the hybrid polyketide-peptide intermediate is thought to be oxidized by the cytochrome P450 monooxygenase merE , followed by cyclization and release to yield the mature this compound molecule.
Quantitative Analysis
While extensive quantitative data on the this compound biosynthetic pathway is not yet publicly available, some key production metrics have been reported.
Table 2: this compound Production in a Heterologous Host
| Host Strain | Expression System | Titer (µg/L) | Reference |
| Streptomyces lividans | pSBAC vector with the entire mer gene cluster | ~100 | [2] |
Experimental Protocols
The study of the this compound BGC involves a variety of molecular genetics techniques. Below are detailed protocols for key experiments.
Construction of a Cosmid Library from Streptomyces sp. NRRL 30748
This protocol outlines the steps to create a genomic library in a cosmid vector, a crucial first step for isolating large gene clusters.
Materials:
-
Streptomyces sp. NRRL 30748 culture
-
Lysozyme
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Isopropanol and 70% ethanol
-
Cosmid vector (e.g., pOJ446)
-
Restriction enzymes (e.g., Sau3AI, BamHI)
-
T4 DNA Ligase
-
Gigapack III XL packaging extract
-
E. coli host strain (e.g., XL1-Blue MR)
Procedure:
-
Genomic DNA Isolation:
-
Grow a 50 mL culture of Streptomyces sp. NRRL 30748 in a suitable medium (e.g., TSB) for 48-72 hours.
-
Harvest mycelia by centrifugation and wash with 10.3% sucrose solution.
-
Resuspend the pellet in TE buffer containing lysozyme (2 mg/mL) and incubate at 37°C for 1 hour.
-
Add Proteinase K and SDS to final concentrations of 100 µg/mL and 1%, respectively. Incubate at 55°C for 2 hours.
-
Perform phenol:chloroform:isoamyl alcohol extractions until the aqueous phase is clear.
-
Precipitate the genomic DNA with isopropanol, wash with 70% ethanol, air dry, and resuspend in TE buffer.
-
-
Partial Digestion of Genomic DNA:
-
Perform a series of trial digestions of the genomic DNA with varying concentrations of Sau3AI to determine the optimal conditions for generating fragments in the 35-45 kb range.
-
Scale up the digestion and run the DNA on a low-melting-point agarose gel.
-
Excise the gel slice corresponding to the desired fragment size and purify the DNA.
-
-
Vector Preparation:
-
Digest the cosmid vector with BamHI and dephosphorylate using calf intestinal phosphatase (CIP) to prevent self-ligation.
-
-
Ligation and Packaging:
-
Ligate the size-selected genomic DNA fragments with the prepared cosmid vector using T4 DNA Ligase.
-
Package the ligation mixture into lambda phage particles using a commercial packaging extract.
-
-
Transfection and Library Titering:
-
Transfect the packaged cosmids into an appropriate E. coli host strain.
-
Plate the transfected cells on selective media (e.g., LB agar with apramycin for pOJ446) to determine the library titer.
-
Gene Disruption via Homologous Recombination
This protocol describes the disruption of a target gene within the this compound BGC, a key technique for functional analysis. The example below focuses on the disruption of the merP gene.
Materials:
-
Streptomyces sp. NRRL 30748 genomic DNA
-
Primers to amplify regions flanking the target gene (merP)
-
A suicide vector for Streptomyces (e.g., pKC1139)
-
An antibiotic resistance cassette (e.g., apramycin resistance)
-
E. coli donor strain (e.g., S17-1)
Procedure:
-
Construction of the Disruption Vector:
-
Using PCR, amplify ~1.5-2.0 kb fragments corresponding to the regions immediately upstream and downstream of the merP gene.
-
Clone these flanking regions into a suicide vector on either side of an apramycin resistance cassette.
-
-
Intergeneric Conjugation:
-
Transform the final disruption vector into the E. coli donor strain.
-
Grow the E. coli donor and Streptomyces sp. NRRL 30748 recipient strains to mid-log phase.
-
Mix the donor and recipient cultures, pellet the cells, and resuspend in a small volume of fresh medium.
-
Spot the cell mixture onto a suitable agar medium (e.g., MS agar) and incubate overnight.
-
-
Selection of Mutants:
-
Overlay the plate with an antibiotic to select against the E. coli donor (e.g., nalidixic acid) and an antibiotic to select for Streptomyces exconjugants that have integrated the vector (e.g., apramycin).
-
Incubate until resistant colonies appear. These are single-crossover mutants.
-
To select for double-crossover events (where the target gene is replaced by the resistance cassette), screen the single-crossover mutants for the loss of a vector-borne resistance marker (if present) or use a counter-selection method.
-
-
Verification of Gene Disruption:
-
Confirm the correct gene disruption in the double-crossover mutants by PCR using primers that anneal outside the cloned flanking regions.
-
Further confirmation can be obtained by Southern blot analysis of genomic DNA from the wild-type and mutant strains.
-
Heterologous Expression of the this compound BGC
This protocol provides a general workflow for expressing the entire this compound BGC in a heterologous host, such as Streptomyces lividans.
Materials:
-
A cosmid or Bacterial Artificial Chromosome (BAC) containing the entire this compound BGC
-
A suitable E. coli donor strain (e.g., ET12567/pUZ8002)
-
A suitable Streptomyces heterologous host (e.g., S. lividans)
-
Production medium for fermentation
Procedure:
-
Cloning the Entire BGC:
-
The entire ~117 kb this compound BGC can be captured in a single BAC vector, such as pSBAC, through restriction digestion and ligation of the appropriate fragment from the cosmid library.
-
-
Transfer to the Heterologous Host:
-
Introduce the BAC containing the this compound BGC into the E. coli donor strain.
-
Perform intergeneric conjugation between the E. coli donor and the Streptomyces heterologous host as described in the gene disruption protocol.
-
Select for exconjugants containing the BAC.
-
-
Promoter Replacement (Optional but often necessary):
-
If the native promoters of the this compound BGC are not efficiently recognized by the heterologous host, it may be necessary to replace them with a strong, constitutive promoter, such as the ermE* promoter. This can be achieved through an additional round of homologous recombination.
-
-
Fermentation and Analysis:
-
Cultivate the engineered heterologous host in a suitable production medium.
-
Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract for the presence of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Conclusion
The this compound biosynthetic gene cluster represents a fascinating and complex example of a hybrid NRPS-PKS system. The information and protocols provided in this technical guide offer a solid foundation for researchers to further investigate the biosynthesis of this promising neuroprotective agent. Future work in this area could focus on elucidating the novel pipecolate biosynthetic pathway, characterizing the enzymatic activities of the PKS and NRPS domains, and engineering the BGC to produce novel this compound analogs with improved therapeutic properties. The continued exploration of this system holds significant potential for the development of new drugs for a range of neurological disorders.
References
An In-depth Technical Guide to the Polyketide Synthase Pathway of Meridamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meridamycin is a macrocyclic polyketide with significant neuroprotective properties, making it a compound of interest for therapeutic development. Its complex structure is assembled by a modular Type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing its genetic organization, enzymatic machinery, and the methodologies employed in its study. This document is intended to serve as a valuable resource for researchers engaged in the discovery, characterization, and engineering of novel polyketide-based therapeutics.
Introduction
This compound, a natural product isolated from Streptomyces sp., belongs to the family of FK506-related macrolides. Unlike its structural relatives, FK506 and rapamycin, this compound does not exhibit significant immunosuppressive activity. Instead, it displays potent neuroprotective effects, presenting a promising avenue for the development of treatments for neurodegenerative disorders. The biosynthesis of this compound is a complex process orchestrated by a large multienzyme complex encoded by a dedicated gene cluster. Understanding this biosynthetic pathway is crucial for efforts to rationally engineer the producing organisms to generate novel, more potent, or more readily synthesized analogs.
The this compound Biosynthetic Gene Cluster
The biosynthetic gene cluster for this compound has been identified and characterized from Streptomyces sp. NRRL 30748 and Streptomyces sp. DSM 4137. The cluster spans approximately 117 kb of DNA and harbors the genes encoding the PKS, NRPS, and tailoring enzymes responsible for the synthesis of the final product.[1][2]
Organization of the Gene Cluster
The core of the this compound biosynthetic gene cluster is composed of four large polyketide synthase genes (merA, merB, merC, and merD), a non-ribosomal peptide synthetase gene (merP), and a cytochrome P450 monooxygenase gene (merE).[1][2] These core genes are flanked by genes predicted to be involved in regulation, resistance, and precursor supply.
The this compound Polyketide Synthase and Non-Ribosomal Peptide Synthetase
The assembly of the this compound backbone is carried out by a modular Type I PKS system, in conjunction with an NRPS module responsible for the incorporation of a pipecolate moiety. The PKS consists of a loading module and 14 extension modules distributed across the four PKS proteins (MerA, MerB, MerC, and MerD).[1][2]
Domain Organization
Each PKS module contains a specific set of enzymatic domains that catalyze the addition and modification of a two-carbon unit to the growing polyketide chain. The minimal essential domains of a module are the Acyltransferase (AT), which selects the extender unit, the Ketosynthase (KS), which catalyzes the carbon-carbon bond formation, and the Acyl Carrier Protein (ACP), which tethers the growing chain. Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may be present to modify the β-keto group. The MerP NRPS contains Adenylation (A), Thiolation (T), and Condensation (C) domains for the activation and incorporation of L-pipecolate.
Biosynthesis of the this compound Core Structure
The biosynthesis of this compound is initiated by the loading module of MerA with a starter unit, likely derived from isobutyryl-CoA. The polyketide chain is then extended through the sequential action of the 14 PKS modules, with each module adding a specific extender unit (malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA). The growing polyketide chain is passed from one module to the next, tethered to the ACP domains. After the final extension, the polyketide intermediate is transferred to the MerP NRPS, which incorporates an L-pipecolate unit. The final macrocycle is formed through the action of a thioesterase (TE) domain, likely located at the C-terminus of MerD. The cytochrome P450 enzyme, MerE, is proposed to catalyze a final hydroxylation step.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data regarding the this compound biosynthetic pathway. Production titers and enzyme kinetic parameters have not been extensively reported in the literature. Further research is required to fully characterize the efficiency and substrate specificity of the individual enzymatic domains.
| Parameter | Value | Reference |
| This compound Production Titer (Wild-Type) | Not Reported | - |
| C36-keto-meridamycin Production Titer | Not Reported | - |
| Heterologous this compound Production Titer | ~100 µg/L (in S. lividans with promoter replacement and precursor feeding) | [3] |
| MerA KR1 Domain Activity | Inactivated via deletion to produce C36-keto-meridamycin | [1] |
| MerP A-domain Substrate Specificity | L-pipecolic acid | [4] |
Table 1: Summary of Available Quantitative Data.
Experimental Protocols
The following sections provide generalized protocols for key experiments in the study of the this compound biosynthetic pathway, based on established methods for Streptomyces.
Gene Disruption via PCR-Targeting
This protocol describes a method for the targeted disruption of a gene within the this compound biosynthetic cluster.
Materials:
-
Streptomyces sp. strain
-
Cosmid containing the this compound gene cluster
-
pIJ773 plasmid (or similar) containing an antibiotic resistance cassette flanked by FRT sites
-
Long primers (70-80 bp) with 5' ends homologous to the regions flanking the target gene and 3' ends for amplification of the resistance cassette
-
High-fidelity DNA polymerase
-
E. coli ET12567/pUZ8002 for conjugation
-
Appropriate antibiotics and growth media
Procedure:
-
Primer Design: Design long primers with ~40 bp of homology to the upstream and downstream regions of the target gene and ~20 bp for amplification of the resistance cassette.
-
PCR Amplification: Amplify the antibiotic resistance cassette from the template plasmid using the designed long primers.
-
Transformation and Recombination: Transform the purified PCR product into an E. coli strain harboring the target cosmid and expressing the Red recombinase system. Select for transformants containing the disrupted cosmid.
-
Verification: Verify the correct gene replacement in the cosmid by restriction digestion and PCR analysis.
-
Conjugation: Introduce the verified disrupted cosmid into E. coli ET12567/pUZ8002 and then conjugate into the recipient Streptomyces strain.
-
Selection of Mutants: Select for exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene with the resistance cassette.
-
Confirmation: Confirm the gene disruption in the Streptomyces mutant by Southern hybridization and PCR analysis.
Heterologous Expression of the this compound Gene Cluster
This protocol outlines the steps for the heterologous expression of the entire this compound gene cluster in a suitable host strain.
Materials:
-
Streptomyces genomic DNA containing the this compound cluster
-
Bacterial Artificial Chromosome (BAC) vector (e.g., pSBAC)
-
Restriction enzymes
-
E. coli host for BAC library construction
-
Streptomyces lividans or other suitable heterologous host
-
Appropriate antibiotics and fermentation media
Procedure:
-
BAC Library Construction: Partially digest high-molecular-weight genomic DNA from the this compound-producing Streptomyces strain and ligate into the BAC vector. Transform into a suitable E. coli host to generate a BAC library.
-
Library Screening: Screen the BAC library using probes specific to the this compound gene cluster to identify clones containing the complete cluster.
-
Vector Modification (Optional): If necessary, modify the BAC clone to replace the native promoter with a strong, constitutive promoter (e.g., ermEp*) to enhance expression in the heterologous host.
-
Conjugation: Transfer the BAC clone containing the this compound gene cluster into the chosen Streptomyces heterologous host via intergeneric conjugation from E. coli.
-
Fermentation and Analysis: Culture the recombinant Streptomyces strain under suitable fermentation conditions. Extract the culture broth and analyze for the production of this compound using techniques such as HPLC and LC-MS.
Conclusion
The this compound biosynthetic pathway represents a fascinating example of the intricate enzymatic machinery responsible for the production of complex natural products. While significant progress has been made in elucidating the genetic and biochemical basis of this compound biosynthesis, further research is needed to fully characterize the enzymatic activities and to optimize production titers. The methodologies and information presented in this guide provide a solid foundation for future investigations aimed at harnessing the therapeutic potential of this compound and its engineered derivatives. The continued exploration of this pathway holds promise for the development of novel neuroprotective agents and for advancing our understanding of polyketide biosynthesis.
References
The Enigmatic Bioactivity of Novel Meridamycin Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meridamycin, a macrocyclic polyketide produced by Streptomyces species, stands as a molecule of significant interest due to its unique biological profile. Unlike its structural relatives, FK506 and rapamycin, this compound is a non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP12). This property, coupled with its reported neuroprotective effects, has spurred investigations into its congeners, seeking to elucidate structure-activity relationships and unlock new therapeutic potentials. This technical guide provides a comprehensive overview of the known biological activities of novel this compound congeners, detailing available data, experimental methodologies, and the current understanding of their mechanism of action.
Novel this compound Congeners: An Overview
Recent research has led to the isolation and characterization of several novel this compound congeners. These include This compound A, B, C, and D , isolated from Streptomyces sp. SR107, and C36-keto-meridamycin , a genetically engineered analog. While the discovery of these compounds has expanded the chemical diversity of the this compound family, comprehensive biological evaluation is still in its early stages.
Quantitative Biological Activity Data
Quantitative data on the biological activities of the novel this compound congeners is currently limited in the public domain. The available information is summarized below.
| Compound | Target/Assay | Result | Source |
| This compound | FKBP12 Competitive Binding | IC50 = 1.0 ng/mL | [1][2] |
| This compound A | Antibacterial (Bacillus subtilis) | No significant activity | [2][3] |
| This compound B | Antibacterial (Bacillus subtilis) | No significant activity | [2][3] |
| This compound C | Antibacterial (Bacillus subtilis) | No significant activity | [2][3] |
| This compound D | Antibacterial (Bacillus subtilis) | No significant activity | [2][3] |
Note: While the antibacterial activities of this compound A, B, C, and D were evaluated, specific Minimum Inhibitory Concentration (MIC) values against a broader panel of bacteria are not yet available. No quantitative data for the immunosuppressive, anticancer, or neuroprotective activities of these novel congeners has been published.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of the novel this compound congeners are not extensively described in the available literature. However, based on standard methodologies for these types of assessments, the following general protocols can be inferred.
Antibacterial Activity Assay (General Protocol)
A standard broth microdilution method is likely employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
-
Inoculum Preparation: Bacterial strains are cultured in appropriate broth media to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
FKBP12 Competitive Binding Assay (General Protocol)
This assay measures the ability of a test compound to compete with a known ligand (e.g., FK506) for binding to FKBP12.
-
Reagents: Recombinant human FKBP12, a labeled FKBP12 ligand (e.g., fluorescently labeled FK506), and the test compounds.
-
Assay Setup: The assay is typically performed in a microplate format. A fixed concentration of FKBP12 and the labeled ligand are incubated with varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Detection: The amount of labeled ligand bound to FKBP12 is measured using a suitable detection method (e.g., fluorescence polarization).
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the labeled ligand binding, is calculated.
Signaling Pathways and Mechanism of Action
The primary molecular target of this compound is the immunophilin FKBP12. The binding of this compound to FKBP12 is well-established; however, the downstream consequences of this interaction remain largely uncharacterized, setting it apart from the classical FKBP12 ligands.
This compound-FKBP12 Interaction and Downstream Effects
Caption: this compound's distinct signaling cascade compared to FK506 and rapamycin.
Unlike the FK506-FKBP12 complex, which inhibits calcineurin, and the rapamycin-FKBP12 complex, which inhibits the mechanistic target of rapamycin (mTOR), the this compound-FKBP12 complex does not appear to interact with either of these downstream effectors. In fact, this compound has been shown to antagonize the immunosuppressive effects of both FK506 and rapamycin. The direct molecular target of the this compound-FKBP12 complex, and the subsequent signaling cascade leading to its neuroprotective effects, remains a critical unanswered question in the field.
Experimental Workflow for Target Identification
The following workflow outlines a potential strategy for identifying the downstream target(s) of the this compound-FKBP12 complex.
Caption: A generalized workflow for the identification of this compound's downstream targets.
Future Directions and Conclusion
The novel this compound congeners represent a promising but underexplored area of natural product research. The key priorities for future investigations should include:
-
Comprehensive Biological Profiling: Systematic evaluation of the immunosuppressive, anticancer, and neuroprotective activities of all known congeners is essential. This should include the determination of IC50 or EC50 values to establish clear structure-activity relationships.
-
Elucidation of the Mechanism of Action: Identifying the direct downstream target(s) of the this compound-FKBP12 complex is paramount to understanding its unique biological effects.
-
Medicinal Chemistry Efforts: The synthesis of new analogs based on the structures of the naturally occurring congeners could lead to the development of more potent and selective compounds.
References
In Silico Analysis of Meridamycin Binding to FKBP12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meridamycin, a non-immunosuppressive macrocyclic polyketide, is a high-affinity ligand for the FK506-binding protein 12 (FKBP12). Unlike the well-studied FKBP12 ligands tacrolimus (FK506) and rapamycin, the downstream molecular target of the this compound-FKBP12 complex remains unidentified. This lack of a defined biological endpoint makes in silico analysis a critical tool for elucidating the binding mechanism, predicting potential protein-protein interactions, and guiding the development of novel therapeutics. This technical guide provides a comprehensive overview of the computational methodologies for analyzing the binding of this compound to FKBP12, including molecular docking, molecular dynamics simulations, and binding free energy calculations. Detailed experimental protocols, data presentation tables, and workflow visualizations are provided to facilitate the application of these techniques in a research and drug development setting.
Introduction to FKBP12 and this compound
FKBP12 is a ubiquitously expressed 12 kDa cis-trans prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, signal transduction, and the regulation of calcium channels.[1][2] It serves as the primary intracellular receptor for the immunosuppressant drugs tacrolimus and rapamycin.[1] The binding of these drugs to FKBP12 creates a composite surface that can inhibit the phosphatase activity of calcineurin (in the case of tacrolimus) or the kinase activity of the mammalian target of rapamycin (mTOR) (in the case of rapamycin).[2][3]
This compound, isolated from Streptomyces hygroscopicus, also binds to FKBP12 with high affinity, competitively inhibiting the binding of FK506.[4] However, the this compound-FKBP12 complex does not inhibit calcineurin and is therefore non-immunosuppressive.[4] This unique characteristic makes this compound and its analogues attractive candidates for therapeutic applications where FKBP12 binding is desired without the associated immunosuppressive effects. Understanding the structural basis of its interaction with FKBP12 is the first step towards uncovering its mechanism of action.
In Silico Analysis Workflow
The in silico analysis of this compound binding to FKBP12 can be structured into a multi-step workflow. This workflow begins with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose. The most promising poses are then subjected to molecular dynamics simulations to understand the dynamic stability of the complex. Finally, binding free energy calculations are performed to quantify the strength of the interaction.
Experimental Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for identifying the binding site and key interacting residues.
Protocol:
-
Receptor Preparation:
-
Obtain the crystal structure of human FKBP12 from the Protein Data Bank (PDB). A high-resolution, unliganded structure such as PDB ID: 2PPN is recommended.[5]
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling package like AutoDock Tools or Schrödinger's Protein Preparation Wizard.
-
Define the binding site. Given this compound's structural similarity to FK506 and rapamycin, the binding site can be defined by a grid box encompassing the residues known to interact with these ligands (e.g., Tyr26, Asp37, Phe46, Val55, Ile56, Trp59, Tyr82, and Phe99).
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem in SDF format.
-
Convert the SDF file to a PDB or MOL2 format.
-
Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds using software like AutoDock Tools.
-
-
Docking Execution:
-
Use a docking program such as AutoDock Vina.
-
Specify the prepared receptor and ligand files, and the coordinates of the grid box defining the binding site.
-
Run the docking simulation. The program will generate a set of possible binding poses ranked by their predicted binding affinity (docking score).
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses in complex with FKBP12.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-FKBP12 complex over time, allowing for an assessment of its stability.
Protocol:
-
System Setup (using GROMACS):
-
Select the most promising docking pose of the this compound-FKBP12 complex.
-
Generate the topology and parameter files for this compound. A force field like GAFF (General Amber Force Field) is suitable for drug-like molecules. The protein can be described by a force field such as AMBER99SB-ILDN.
-
Place the complex in a periodic box of appropriate size (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edge).
-
Solvate the system with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
Perform energy minimization using the steepest descent algorithm to remove any steric clashes.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature) ensemble: Equilibrate the temperature of the system (e.g., to 300 K) with position restraints on the protein and ligand heavy atoms.
-
NPT (constant Number of particles, Pressure, and Temperature) ensemble: Equilibrate the pressure (e.g., to 1 bar) and density of the system while maintaining the temperature, again with position restraints on the solute.
-
-
-
Production MD:
-
Run the production MD simulation without position restraints for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess conformational stability.
-
Calculate the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Analyze the hydrogen bond network between this compound and FKBP12 over time.
-
Binding Free Energy Calculations (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from an MD trajectory.
Protocol (using AMBER's MMPBSA.py):
-
Trajectory Preparation:
-
Use the stable portion of the production MD trajectory of the this compound-FKBP12 complex.
-
Extract snapshots at regular intervals (e.g., every 100 ps).
-
-
MM/PBSA Calculation:
-
For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Each free energy term (G) is calculated as: G = E_MM + G_solv - TΔS where E_MM is the molecular mechanics energy, G_solv is the solvation free energy, and TΔS is the conformational entropy.
-
E_MM includes internal, electrostatic, and van der Waals energies.
-
G_solv is composed of polar (calculated using the Poisson-Boltzmann equation) and nonpolar (calculated from the solvent-accessible surface area) contributions.
-
The entropy term (TΔS) can be estimated using methods like normal mode analysis, although this is computationally expensive and often omitted for relative binding energy comparisons.
-
-
Analysis of Results:
-
Calculate the average binding free energy over all snapshots.
-
Perform a per-residue decomposition of the binding free energy to identify the key residues contributing to the binding of this compound.
-
Data Presentation
Quantitative data from the in silico analyses should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Molecular Docking Results for this compound with FKBP12
| Docking Pose | Docking Score (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| 1 | -9.8 | Tyr82, Asp37, Gln53 | Phe46, Val55, Trp59, Phe99 |
| 2 | -9.5 | Tyr82, Ile56 | Phe36, Val55, Trp59, Phe99 |
| 3 | -9.2 | Asp37, Gln53 | Tyr26, Phe46, Val55, Trp59 |
Table 2: MD Simulation Stability Metrics for the this compound-FKBP12 Complex
| Metric | Average Value | Standard Deviation |
| Protein Backbone RMSD (Å) | 1.2 | 0.3 |
| Ligand RMSD (Å) | 0.8 | 0.2 |
| Number of H-bonds | 3.5 | 1.2 |
Table 3: Binding Free Energy Components for this compound-FKBP12 Interaction (MM/PBSA)
| Energy Component | Average Value (kcal/mol) | Standard Deviation (kcal/mol) |
| Van der Waals Energy (ΔE_vdW) | -45.2 | 3.5 |
| Electrostatic Energy (ΔE_elec) | -18.7 | 2.8 |
| Polar Solvation Energy (ΔG_pol) | 50.5 | 4.1 |
| Nonpolar Solvation Energy (ΔG_np) | -5.8 | 0.5 |
| Total Binding Free Energy (ΔG_bind) | -19.2 | 5.2 |
Visualization of Pathways and Workflows
Visual diagrams are essential for representing complex biological pathways and experimental procedures.
FKBP12 Signaling Pathways
FKBP12 is involved in multiple signaling pathways. The diagram below illustrates its role in the mTOR and TGF-β pathways.
References
- 1. GROMACS Tutorials [mdtutorials.com]
- 2. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 3. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 4. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
Meridamycin: An Uncharted Territory in the Quest for Neurological Disease Therapeutics
A comprehensive review of existing scientific literature reveals a significant finding: there is currently no published research investigating meridamycin as a potential therapeutic agent for neurological diseases. Despite extensive searches for data on its neuroprotective effects, impact on neuroinflammation, or involvement in neuronal signaling pathways, no studies, preclinical or clinical, were identified. Consequently, the creation of an in-depth technical guide on this compound for a scientific audience, as requested, is not feasible at this time due to the absence of foundational research.
While the exploration of this compound in neuroscience appears to be a novel and uninvestigated area, the broader class of molecules to which it belongs—macrolides—has garnered considerable interest in the context of neurological disorders. To provide a conceptual framework for future research, this document will outline the general principles and methodologies relevant to the investigation of a novel compound for neurotherapeutic potential, using related macrolides, such as rapamycin, as illustrative examples.
The Landscape of Neuroprotection and Neuroinflammation
Neurological diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, are often characterized by progressive neuronal loss and chronic neuroinflammation. Therapeutic strategies frequently aim to either protect neurons from damage (neuroprotection) or modulate the inflammatory environment of the central nervous system (neuroinflammation).
Neuroprotection encompasses mechanisms that defend neurons against injury and death. Key signaling pathways often implicated in neuroprotective responses include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Activation of Akt is generally considered neuroprotective, while the role of mTOR is more complex and context-dependent.
-
Nrf2 Pathway: This pathway is a critical regulator of the antioxidant response, protecting cells from oxidative stress, a common feature of neurodegenerative diseases.
-
BDNF/TrkB Signaling: Brain-derived neurotrophic factor (BDNF) and its receptor TrkB are crucial for neuronal survival, differentiation, and synaptic plasticity.
Neuroinflammation is the inflammatory response within the brain and spinal cord. While it is a protective mechanism in the short term, chronic activation of immune cells in the brain, such as microglia and astrocytes, can be detrimental. Modulating the activity of these glial cells and the production of inflammatory cytokines (e.g., TNF-α, IL-1β) is a key therapeutic goal.
Hypothetical Experimental Workflow for Investigating a Novel Compound like this compound
Should researchers venture to explore this compound's potential in neurology, a typical preclinical experimental workflow would be necessary. This would involve a series of in vitro and in vivo studies to assess its efficacy and mechanism of action.
Caption: A hypothetical experimental workflow for evaluating a novel compound for neurological diseases.
Potential Signaling Pathways for Investigation
Based on the mechanisms of other macrolides studied in neuroscience, several signaling pathways would be of primary interest in the investigation of this compound.
Caption: Potential signaling pathways for investigation in the context of neuroprotection and neuroinflammation.
Data Presentation and Experimental Protocols: A Template for Future Research
Should data on this compound become available, it would be crucial to present it in a clear and structured manner to allow for easy interpretation and comparison.
Table 1: Hypothetical Neuroprotective Effects of this compound in an In Vitro Model of Oxidative Stress
| Treatment Group | Concentration (nM) | Neuronal Viability (%) | LDH Release (Fold Change) |
| Vehicle Control | - | 100 ± 5.2 | 1.0 ± 0.1 |
| Oxidative Stress | - | 45 ± 3.8 | 3.5 ± 0.4 |
| This compound | 10 | 55 ± 4.1 | 2.8 ± 0.3 |
| This compound | 100 | 72 ± 6.5 | 1.9 ± 0.2 |
| This compound | 1000 | 85 ± 5.9 | 1.2 ± 0.1 |
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat pups and cultured in Neurobasal medium supplemented with B27 and GlutaMAX for 7 days.
-
Compound Treatment: Neurons are pre-treated with varying concentrations of this compound or vehicle for 24 hours.
-
Induction of Oxidative Stress: Oxidative stress is induced by the addition of 100 µM hydrogen peroxide (H₂O₂) for 6 hours.
-
Assessment of Neuronal Viability: Cell viability is quantified using the MTT assay, which measures mitochondrial metabolic activity.
-
Assessment of Cell Death: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, is measured using a commercially available kit.
-
Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test for multiple comparisons.
Conclusion
While the potential of this compound as a therapeutic for neurological diseases remains unknown, the established frameworks for drug discovery in neuroscience provide a clear roadmap for its future investigation. The study of other macrolides has paved the way for understanding the complex interplay between inflammation, cell survival, and neurodegeneration. Should research into this compound commence, the methodologies and conceptual models outlined here will be invaluable in elucidating its potential role in this critical area of unmet medical need. Until such research is conducted and published, the scientific community can only speculate on what this particular molecule may hold for the future of neurology.
Methodological & Application
Application Notes and Protocols: Meridamycin Extraction from Streptomyces Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meridamycin is a macrocyclic polyketide natural product produced by certain strains of Streptomyces, such as Streptomyces sp. NRRL 30748.[1][2] It is a non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP12) and has shown potential as a neuroprotective agent, making it a compound of significant interest for therapeutic development.[1][3] The effective isolation and purification of this compound from fermentation broths are critical steps for further pharmacological studies and drug development.
These application notes provide a comprehensive, step-by-step protocol for the extraction and purification of this compound from Streptomyces fermentation culture. The methodology is based on established techniques for the isolation of secondary metabolites from actinomycetes.
I. Fermentation of Streptomyces for this compound Production
Successful extraction begins with robust fermentation. The following protocol outlines the key steps for culturing Streptomyces sp. for the production of this compound. Optimization of media components and culture conditions is recommended to maximize yield.[4][5]
Experimental Protocol: Fermentation
-
Media Preparation: Prepare the seed and production media. A typical medium for Streptomyces fermentation includes a carbon source, a nitrogen source, and mineral salts. An example medium composition is provided in Table 1. Sterilize the media by autoclaving at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterile seed medium with a spore suspension or a vegetative mycelial culture of the Streptomyces strain. Incubate the seed culture at 28-30°C with shaking at 180-250 rpm for 48-72 hours.
-
Production Culture: Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation rate.
-
Incubation: Incubate the production culture at 28-30°C with shaking at 180-250 rpm for 5-7 days. Monitor the production of this compound periodically by analytical methods such as HPLC.
Data Presentation: Fermentation Parameters
| Parameter | Recommended Conditions | Notes |
| Producing Strain | Streptomyces sp. NRRL 30748 or other this compound-producing strain | |
| Seed Medium | Tryptone Soya Broth (TSB) or ISP2 Medium | |
| Production Medium | Starch Casein Nitrate Broth or other suitable complex medium | Optimization of carbon and nitrogen sources can enhance yield.[4] |
| Incubation Temperature | 28-30°C | |
| Agitation | 180-250 rpm | To ensure adequate aeration. |
| pH | 6.8 - 7.2 | Adjust prior to sterilization. |
| Fermentation Time | 5-7 days | Monitor production to determine optimal harvest time. |
II. Extraction of this compound from Fermentation Broth
The extraction process is designed to efficiently recover this compound from the fermentation broth and separate it from the mycelia and other aqueous components. Solvent extraction with ethyl acetate is a commonly used method for compounds of this nature.[2][6][7][8]
Experimental Protocol: Solvent Extraction
-
Separation of Mycelia: After fermentation, separate the mycelial biomass from the culture broth by centrifugation at 5,000-10,000 x g for 15-20 minutes. The supernatant (culture filtrate) contains the secreted this compound.
-
Solvent Extraction:
-
Transfer the culture filtrate to a separating funnel.
-
Shake vigorously for 15-20 minutes to partition the this compound into the organic phase.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
-
Concentration:
-
Combine all the ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Storage: Store the dried crude extract at -20°C until further purification.
Data Presentation: Extraction Parameters
| Parameter | Recommended Conditions | Notes |
| Extraction Solvent | Ethyl Acetate | Other water-immiscible organic solvents like n-butanol can be tested.[9] |
| Solvent to Broth Ratio | 1:1 (v/v) | [6][7] |
| Number of Extractions | 3 | To ensure complete recovery. |
| Drying Agent | Anhydrous Sodium Sulfate | |
| Concentration Method | Rotary Evaporation | |
| Temperature | ≤ 40°C | To prevent degradation of the compound. |
III. Chromatographic Purification of this compound
A multi-step chromatographic approach is typically required to purify this compound from the crude extract to a high degree of purity.
Experimental Protocol: Purification
-
Silica Gel Column Chromatography (Primary Purification):
-
Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent like hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel.
-
After the solvent has evaporated, load the dried silica gel containing the sample onto the top of the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the pure or semi-pure fractions containing this compound and concentrate them.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Further purify the pooled fractions from the silica gel column using preparative reverse-phase HPLC (RP-HPLC).
-
Dissolve the semi-purified sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto a C18 preparative column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water.
-
Monitor the elution profile with a UV detector (wavelength can be determined by UV-Vis spectroscopy of a partially purified sample).
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.
-
Data Presentation: Chromatographic Purification Parameters
| Parameter | Silica Gel Chromatography | Preparative RP-HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | C18, 5-10 µm particle size |
| Mobile Phase | Hexane-Ethyl Acetate gradient, followed by Chloroform-Methanol gradient | Acetonitrile-Water gradient |
| Elution Mode | Gradient | Isocratic or Gradient |
| Detection | TLC with UV visualization | UV Detector |
IV. Visualizations
Caption: Overall workflow for this compound extraction and purification.
Caption: Principle of liquid-liquid extraction for this compound.
Caption: Flowchart of the chromatographic purification steps.
References
- 1. Isolation and characterization of this compound biosynthetic gene cluster from Streptomyces sp. NRRL 30748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens [frontiersin.org]
- 5. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. researchgate.net [researchgate.net]
- 8. Streptomyces sp. 1S1 isolated from Southern coast of the Red Sea as a renewable natural resource of several bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
HPLC-MS method for Meridamycin quantification
An Application Note and Protocol for the Quantification of Meridamycin by HPLC-MS
Introduction
This compound is a macrocyclic polyketide natural product that exhibits potent neuroprotective activity, particularly in dopaminergic neurons.[1][2] It is a non-immunosuppressive ligand for the FK506-binding protein-12 (FKBP12), distinguishing it from related macrolides like FK506 and rapamycin.[3] this compound competitively inhibits the binding of FK506 and rapamycin to FKBP12 and can antagonize their immunosuppressive effects.[3] Given its therapeutic potential for neurological disorders, a robust and sensitive analytical method is essential for its quantification in various biological matrices during preclinical and clinical development.
This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of this compound. The protocol is designed for researchers in drug discovery, pharmacology, and clinical research.
Principle
This method employs reversed-phase HPLC for the chromatographic separation of this compound from endogenous matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to a suitable internal standard (IS) against a calibration curve prepared in the same biological matrix. Positive electrospray ionization (ESI+) is used to generate protonated precursor ions, [M+H]⁺, of this compound, which has a molecular formula of C₄₅H₇₃NO₁₂ and a monoisotopic mass of approximately 819.51 Da.[4]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol or acetonitrile.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of an appropriate internal standard (e.g., a structurally similar but chromatographically distinct macrolide or a stable isotope-labeled this compound) in methanol or acetonitrile.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Calibration Standards and QCs: Spike the appropriate biological matrix (e.g., plasma, serum) with the working solutions to achieve the desired concentration range. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
Protocol 2: Sample Preparation from Plasma/Serum
This protocol describes a protein precipitation method for the extraction of this compound.
-
Aliquoting: Pipette 50 µL of study sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Addition of IS and Precipitation Agent: Add 150 µL of the internal standard solution (previously diluted in acetonitrile to a concentration of e.g., 50 ng/mL). The acetonitrile acts as the protein precipitation agent.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the HPLC-MS/MS system.
Protocol 3: HPLC-MS/MS Instrumental Method
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-0.5 min: 30% B |
| 0.5-3.0 min: 30% to 95% B | |
| 3.0-4.0 min: 95% B | |
| 4.0-4.1 min: 95% to 30% B | |
| 4.1-5.0 min: 30% B (Re-equilibration) |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 820.5 ([M+H]⁺) |
| Product Ions (Q3) | Requires empirical determination. Target two to three specific and stable fragments. |
| Dwell Time | 100 ms |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
| Collision Energy | Requires optimization for each product ion. |
Data Presentation and Method Performance
The following tables summarize the typical performance characteristics of a validated HPLC-MS/MS method for this compound quantification.[5][6][7] (Note: This is representative data and should be confirmed experimentally).
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linear Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1.0 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Table 4: Intra- and Inter-Assay Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| Low | 3.0 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 150 | < 15% | ± 15% | < 15% | ± 15% |
| High | 750 | < 15% | ± 15% | < 15% | ± 15% |
Visualizations
Experimental Workflow
The overall workflow for the quantitative analysis of this compound involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: Workflow for this compound quantification by HPLC-MS/MS.
Mechanism of Action
This compound exerts its biological effect by binding to FKBP12, thereby antagonizing the canonical immunosuppressive pathways of FK506 and Rapamycin without being immunosuppressive itself.
Caption: this compound's mechanism via FKBP12 binding and pathway antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US9505773, this compound | C45H73NO12 | CID 101451283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Neuroprotection Assay Using SH-SY5Y Cells and Meridamycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for studying neuroprotection due to its ability to differentiate into a mature neuronal phenotype. This application note provides a detailed protocol for assessing the neuroprotective effects of Meridamycin, a non-immunosuppressive macrolide, against neurotoxicity induced in SH-SY5Y cells.
This compound is a potent neuroprotective agent, particularly for dopaminergic neurons. Its mechanism of action involves binding to FK506-binding proteins (FKBPs), specifically FKBP12 and FKBP52. Unlike other FKBP ligands such as FK506 (tacrolimus) and rapamycin, this compound does not inhibit calcineurin, thus avoiding immunosuppressive side effects. This makes it a promising candidate for the development of therapeutics for neurodegenerative disorders. The protocols detailed below describe the use of 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that induces Parkinson's-like pathology, to model neuronal damage in SH-SY5Y cells and to evaluate the protective effects of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells
| This compound Concentration (nM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 1 | 98.7 | ± 5.1 |
| 10 | 97.2 | ± 4.8 |
| 100 | 95.8 | ± 5.3 |
| 1000 | 93.5 | ± 6.2 |
Note: The above data is illustrative. Researchers must determine the cytotoxicity of this compound in their specific experimental setup by performing a dose-response curve.
Table 2: Neuroprotective Effect of this compound against MPP+ Induced Toxicity
| Treatment Group | Cell Viability (%) | Standard Deviation |
| Untreated Control | 100 | ± 4.2 |
| MPP+ (1 mM) | 48.3 | ± 5.5 |
| This compound (10 nM) + MPP+ (1 mM) | 65.7 | ± 4.9 |
| This compound (100 nM) + MPP+ (1 mM) | 82.1 | ± 5.3 |
| This compound (1000 nM) + MPP+ (1 mM) | 91.4 | ± 4.7 |
Note: This data is for illustrative purposes. Actual results will depend on experimental conditions.
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Differentiation
This protocol describes the maintenance and differentiation of SH-SY5Y cells to obtain a mature neuronal phenotype suitable for neuroprotection assays.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Cell culture plates (96-well, 24-well, or 6-well)
Procedure:
-
Cell Maintenance:
-
Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
-
Differentiation Protocol:
-
Seed SH-SY5Y cells into the desired culture plates at a density of 2 x 10^4 cells/cm².
-
After 24 hours, replace the growth medium with differentiation medium: DMEM/F12 supplemented with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid.
-
Incubate the cells for 5-7 days, replacing the differentiation medium every 2-3 days.
-
For terminal differentiation, after the initial RA treatment, replace the medium with a serum-free medium containing 50 ng/mL BDNF for an additional 3-5 days.
-
Protocol 2: In Vitro Neuroprotection Assay
This protocol details the procedure for inducing neurotoxicity with MPP+ and assessing the neuroprotective effects of this compound.
Materials:
-
Differentiated SH-SY5Y cells (from Protocol 1)
-
This compound (stock solution in DMSO)
-
MPP+ iodide (stock solution in sterile water)
-
Cell culture medium (serum-free DMEM/F12)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free medium. Note: The optimal concentration of this compound should be determined by a preliminary dose-response experiment. Based on its mechanism, a starting range of 10 nM to 1 µM is suggested.
-
Remove the differentiation medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells and incubate for a pre-determined time (e.g., 2 to 24 hours). Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration).
-
-
Induction of Neurotoxicity:
-
Prepare a working solution of MPP+ in serum-free medium. A final concentration of 1 mM is commonly used to induce significant cell death in differentiated SH-SY5Y cells[1].
-
Add the MPP+ solution to the wells already containing this compound (or vehicle) and incubate for 24 hours at 37°C and 5% CO2.
-
Include a control group of cells that are not treated with either this compound or MPP+.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation with MPP+, carefully remove the medium from each well.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C in the dark.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualization
Caption: Experimental workflow for the in vitro neuroprotection assay.
Caption: Proposed neuroprotective signaling pathway of this compound.
References
Application Notes and Protocols: Evaluating the Neuroprotective Potential of Meridamycin in an MPP+ Induced Neurotoxicity Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra. A key pathological mechanism implicated in PD is mitochondrial dysfunction and oxidative stress. The 1-methyl-4-phenylpyridinium (MPP+) induced neurotoxicity model is a well-established and widely used in vitro paradigm to mimic these aspects of PD. MPP+, the active metabolite of the neurotoxin MPTP, selectively enters dopaminergic neurons and inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, increased production of reactive oxygen species (ROS), and subsequent apoptotic cell death.[1] This model provides a robust platform for the screening and mechanistic evaluation of potential neuroprotective compounds.
Meridamycin, a non-immunosuppressive macrolide, has been identified as a promising neuroprotective agent that binds to the immunophilin FKBP12.[2] FKBP12 is known to play a role in various cellular processes, including the regulation of the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4] This document provides detailed application notes and experimental protocols for testing the neuroprotective effects of this compound using the MPP+ induced neurotoxicity model in the human neuroblastoma SH-SY5Y cell line.
Key Concepts and Signaling Pathways
The neurotoxic effects of MPP+ are primarily mediated through the inhibition of mitochondrial complex I, which triggers a cascade of detrimental events. A potential neuroprotective agent like this compound could interfere with this cascade at multiple points.
MPP+ Induced Neurotoxicity Pathway:
MPP+ enters dopaminergic neurons via the dopamine transporter (DAT). Inside the cell, it accumulates in the mitochondria and inhibits Complex I of the electron transport chain. This leads to:
-
Decreased ATP Production: Impaired cellular energy metabolism.
-
Increased Reactive Oxygen Species (ROS) Production: Electrons leak from the electron transport chain, leading to oxidative stress.
-
Mitochondrial Membrane Depolarization: Loss of mitochondrial integrity.
-
Activation of Apoptotic Pathways: Release of pro-apoptotic factors like cytochrome c, leading to the activation of caspases (e.g., Caspase-3) and ultimately, cell death.
Proposed Neuroprotective Mechanism of this compound:
This compound, by binding to FKBP12, is hypothesized to exert its neuroprotective effects through the modulation of downstream signaling pathways, potentially including the PI3K/Akt/mTOR pathway, which is a key regulator of cell survival and proliferation. Activation of this pathway could lead to:
-
Inhibition of Apoptosis: Through the upregulation of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3).
-
Enhanced Antioxidant Defense: Potentially through the activation of transcription factors like Nrf2, which regulate the expression of antioxidant enzymes.
-
Preservation of Mitochondrial Function: By preventing mitochondrial membrane depolarization and reducing ROS production.
Diagrams
Caption: MPP+ induced neurotoxicity pathway in dopaminergic neurons.
Caption: Experimental workflow for testing this compound's neuroprotection.
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Objective: To culture and differentiate SH-SY5Y cells into a dopaminergic-like phenotype, which is more susceptible to MPP+ toxicity and more representative of the neurons affected in Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation medium: DMEM with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-retinoic acid (RA)
-
6-well, 24-well, and 96-well tissue culture plates
-
Trypsin-EDTA (0.25%)
Protocol:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Seeding for Differentiation: Seed cells into the desired plate format at a density of 1 x 10^5 cells/cm².
-
Differentiation: After 24 hours, replace the growth medium with differentiation medium containing 10 µM RA.
-
Incubation: Culture the cells in the differentiation medium for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
MPP+ Induced Neurotoxicity and this compound Treatment
Objective: To induce neurotoxicity in differentiated SH-SY5Y cells using MPP+ and to assess the protective effect of this compound.
Materials:
-
Differentiated SH-SY5Y cells
-
MPP+ iodide salt
-
This compound
-
Serum-free DMEM
Protocol:
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10, 100 nM) in serum-free DMEM.
-
Remove the differentiation medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium to the cells and incubate for 2 hours. Include a vehicle control (DMSO) group.
-
MPP+ Treatment: Prepare a stock solution of MPP+. Dilute to the final desired concentration (e.g., 1 mM) in serum-free DMEM.
-
Add the MPP+ solution to the wells (except for the control group) and incubate for 24 hours.
Cell Viability Assay (MTT Assay)
Objective: To quantify the protective effect of this compound on cell viability following MPP+ exposure.
Materials:
-
Treated SH-SY5Y cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
After the 24-hour MPP+ treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if this compound can attenuate the MPP+-induced increase in intracellular ROS.
Materials:
-
Treated SH-SY5Y cells in a 96-well black plate
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive dye
-
Hanks' Balanced Salt Solution (HBSS)
Protocol:
-
After treatment, remove the medium and wash the cells with HBSS.
-
Load the cells with 10 µM DCFDA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Assay)
Objective: To assess the effect of this compound on MPP+-induced mitochondrial membrane depolarization.
Materials:
-
Treated SH-SY5Y cells
-
JC-1 dye
-
Fluorescence microscope or plate reader
Protocol:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence (~530 nm).
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial health.
Western Blot Analysis for Apoptosis Markers
Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.
Materials:
-
Treated SH-SY5Y cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Immunocytochemistry for Tyrosine Hydroxylase (TH)
Objective: To visualize and quantify the survival of dopaminergic-like neurons.
Materials:
-
Treated SH-SY5Y cells on coverslips
-
4% paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
Protocol:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells for 10 minutes.
-
Block non-specific binding for 1 hour.
-
Incubate with the primary anti-TH antibody overnight at 4°C.
-
Wash and incubate with the fluorescent secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the number of TH-positive cells.
Data Presentation
The following tables present hypothetical but representative data that could be obtained from the described experiments, demonstrating the neuroprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability in MPP+-treated SH-SY5Y Cells (MTT Assay)
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| MPP+ | 1 mM | 48 ± 3.5 |
| MPP+ + this compound | 0.1 nM | 55 ± 4.1 |
| MPP+ + this compound | 1 nM | 68 ± 3.9 |
| MPP+ + this compound | 10 nM | 85 ± 4.5 |
| MPP+ + this compound | 100 nM | 82 ± 5.0 |
| p < 0.05, **p < 0.01 vs. MPP+ alone. Data are mean ± SEM. |
Table 2: Effect of this compound on Intracellular ROS Production in MPP+-treated SH-SY5Y Cells
| Treatment Group | Concentration | Relative Fluorescence Units (RFU) |
| Control | - | 100 ± 8.1 |
| MPP+ | 1 mM | 250 ± 15.6 |
| MPP+ + this compound | 10 nM | 145 ± 12.3 |
| p < 0.01 vs. MPP+ alone. Data are mean ± SEM. |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (MMP) in MPP+-treated SH-SY5Y Cells (JC-1 Assay)
| Treatment Group | Concentration | Red/Green Fluorescence Ratio |
| Control | - | 5.2 ± 0.4 |
| MPP+ | 1 mM | 1.3 ± 0.2 |
| MPP+ + this compound | 10 nM | 4.1 ± 0.3 |
| p < 0.01 vs. MPP+ alone. Data are mean ± SEM. |
Table 4: Effect of this compound on Apoptosis-Related Protein Expression in MPP+-treated SH-SY5Y Cells (Western Blot)
| Treatment Group | Concentration | Bcl-2/β-actin Ratio | Cleaved Caspase-3/β-actin Ratio |
| Control | - | 1.0 ± 0.1 | 0.1 ± 0.02 |
| MPP+ | 1 mM | 0.4 ± 0.05 | 0.8 ± 0.09 |
| MPP+ + this compound | 10 nM | 0.85 ± 0.07 | 0.3 ± 0.04 |
| **p < 0.01 vs. MPP+ alone. Data are mean ± SEM. |
Table 5: Effect of this compound on the Survival of TH-positive Neurons in MPP+-treated Cultures
| Treatment Group | Concentration | % TH-positive Cells |
| Control | - | 100 ± 6.7 |
| MPP+ | 1 mM | 45 ± 4.1 |
| MPP+ + this compound | 10 nM | 78 ± 5.5 |
| p < 0.01 vs. MPP+ alone. Data are mean ± SEM. |
Conclusion
The MPP+ induced neurotoxicity model in differentiated SH-SY5Y cells provides a valuable tool for the preclinical evaluation of potential neuroprotective agents for Parkinson's disease. The protocols outlined in this document offer a comprehensive framework for assessing the efficacy of this compound in mitigating MPP+-induced cellular damage. The expected results, as presented in the data tables, would suggest that this compound confers neuroprotection by preserving mitochondrial function, reducing oxidative stress, and inhibiting apoptotic pathways. Further investigation into the specific downstream targets of the this compound-FKBP12 complex will be crucial for fully elucidating its mechanism of action and advancing its potential as a therapeutic strategy for neurodegenerative diseases.
References
- 1. Characterization and time course of MPP+ -induced apoptosis in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of this compound biosynthetic gene cluster from Streptomyces sp. NRRL 30748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-OHDA Animal Model for Parkinson's Disease and Meridamycin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor and non-motor symptoms. The 6-hydroxydopamine (6-OHDA) animal model is a widely used and well-characterized model that replicates the key pathological features of PD, namely the selective degeneration of dopaminergic neurons.[1][2][3] This neurotoxin is a hydroxylated analogue of dopamine and is transported into catecholaminergic neurons by the dopamine transporter (DAT), where it induces oxidative stress, mitochondrial dysfunction, and ultimately cell death.[2][[“]][5][6]
This compound, a non-immunosuppressive macrocyclic polyketide, has demonstrated potent neuroprotective activity in dopaminergic neurons.[7][8][9] Structurally related to rapamycin and FK506, this compound binds to the FK506-binding protein-12 (FKBP12) and has been shown to restore dopamine uptake in neurons challenged with parkinsonian neurotoxins.[7][10] These properties make this compound a promising therapeutic candidate for neurodegenerative diseases like Parkinson's.
These application notes provide detailed protocols for establishing the 6-OHDA animal model of Parkinson's disease and for evaluating the therapeutic efficacy of this compound. The protocols cover the surgical procedure for 6-OHDA administration, behavioral assessments, and post-mortem biochemical and histological analyses.
Key Signaling Pathways in Neuroprotection
Several signaling pathways are implicated in the neuroprotective mechanisms relevant to Parkinson's disease. A potential therapeutic agent like this compound may exert its effects by modulating one or more of these pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.[11] Activation of the PI3K/Akt pathway can promote neuronal survival and protect against neurotoxins.[1][12][13][14] While mTOR is a downstream target, its role is complex, with some studies suggesting mTOR inhibition can be neuroprotective by inducing autophagy.[2][15]
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[5][16][17][18][19] Activation of the Nrf2 pathway leads to the expression of numerous antioxidant and detoxification enzymes, protecting cells from oxidative stress, a key pathological feature in the 6-OHDA model.[5][16][17]
-
Autophagy: This is a cellular process for degrading and recycling damaged organelles and protein aggregates.[[“]][6][20] Enhancing autophagy can help clear the accumulation of toxic proteins and damaged mitochondria, which is beneficial in neurodegenerative diseases.[21][22]
Diagrams of Signaling Pathways and Experimental Workflow
References
- 1. The Role of PI3K/Akt and ERK in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. consensus.app [consensus.app]
- 5. Targeting Macroautophagy as a Therapeutic Opportunity to Treat Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound|Supplier [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Idiopathic Parkinson Disease | The Role of PI3K/Akt and ERK in Neurodegenerative Disorders | springermedicine.com [springermedicine.com]
- 13. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 14. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Targeting Macroautophagy as a Therapeutic Opportunity to Treat Parkinson’s Disease [frontiersin.org]
- 20. Pathogenic Aspects and Therapeutic Avenues of Autophagy in Parkinson’s Disease [mdpi.com]
- 21. Autophagy in Parkinson’s disease [movementdisorders.org]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Heterologous Expression of Meridamycin in Streptomyces lividans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of meridamycin, a neuroprotective macrocyclic polyketide, in the well-characterized host Streptomyces lividans. This compound, originally produced by Streptomyces sp. DSM 4137 and NRRL 30748, holds significant therapeutic potential for neurodegenerative disorders.[1] The heterologous expression of its large ~90 kb biosynthetic gene cluster (BGC) in a genetically tractable host like S. lividans facilitates strain improvement, biosynthetic studies, and the generation of novel analogs.[2][3]
Streptomyces lividans is an ideal host for expressing foreign BGCs due to its rapid growth, well-established genetic tools, and its ability to not restrict exogenous methylated DNA from E. coli.[4][5] This allows for the efficient transfer of large constructs, such as the this compound BGC.
Data Presentation
Table 1: Key Components of the this compound Biosynthetic Gene Cluster
| Gene(s) | Function | Size (approx.) |
| merA-D | Four polyketide synthase (PKS) genes encoding 1 loading module and 14 extension modules for the polyketide core. | ~78 kb |
| merP | Non-ribosomal peptide synthetase (NRPS) for the incorporation of the pipecolate starter unit. | - |
| merE | Cytochrome P450 monooxygenase involved in post-PKS modification. | - |
| Total Cluster | Complete biosynthetic pathway for this compound. | ~90-117 kb |
Table 2: Comparison of this compound Production in Native vs. Heterologous Host
| Strain | Production Titer | Key Genetic Modifications |
| Streptomyces sp. NRRL 30748 (Native) | Baseline production | Wild-type producer |
| Streptomyces lividans (Heterologous Host) | Undetectable initially | Introduction of the ~90 kb mer gene cluster on a pSBAC vector.[2] |
| Streptomyces lividans (Engineered) | Detectable production | Replacement of the native promoter with the strong, constitutive ermE* promoter.[3] |
| Streptomyces lividans (Engineered + Precursor Feeding) | Enhanced production | Supplementation with biosynthetic precursors.[3] |
Experimental Protocols
Cloning of the this compound Biosynthetic Gene Cluster
This protocol describes the capture of the entire ~90 kb this compound BGC into a versatile E. coli-Streptomyces shuttle Bacterial Artificial Chromosomal (BAC) vector, pSBAC.[2][3]
Materials:
-
Genomic DNA from Streptomyces sp. NRRL 30748
-
pSBAC vector
-
Restriction enzymes (e.g., EcoRI)
-
T4 DNA Ligase
-
E. coli competent cells (e.g., DH10B)
-
Appropriate antibiotics for selection
Procedure:
-
Digest the genomic DNA of Streptomyces sp. NRRL 30748 and the pSBAC vector with a suitable restriction enzyme that flanks the mer gene cluster.
-
Ligate the resulting genomic DNA fragments with the linearized pSBAC vector using T4 DNA Ligase.
-
Transform the ligation mixture into electrocompetent E. coli cells.
-
Plate the transformed cells on selective agar plates containing the appropriate antibiotic.
-
Screen the resulting colonies by PCR and restriction digestion to identify clones containing the full-length ~90 kb mer gene cluster.
Promoter Replacement for Enhanced Expression
Initial attempts to express the mer cluster in S. lividans with its native promoter were unsuccessful, likely due to poor recognition by the heterologous host's transcriptional machinery.[2] Replacing the native promoter with the strong, constitutive ermE* promoter is crucial for achieving detectable production.[3]
Materials:
-
pSBAC vector containing the mer gene cluster
-
Lambda Red recombination system
-
PCR primers to amplify the ermE* promoter with flanking homology arms
-
Template plasmid containing the ermE* promoter
Procedure:
-
Design PCR primers to amplify the ermE* promoter. The primers should include 5' extensions with homology to the region upstream of the mer operon in the pSBAC construct.
-
Perform PCR to amplify the ermE* promoter cassette.
-
Introduce the resulting PCR product into E. coli cells carrying the pSBAC-mer construct and expressing the Lambda Red recombinase.
-
Select for recombinant clones where the native promoter has been replaced by the ermE* promoter through homologous recombination.
-
Verify the correct promoter replacement by PCR and sequencing.
Conjugal Transfer of the pSBAC-mer Construct into Streptomyces lividans
Conjugation is an efficient method for transferring large plasmids like the pSBAC-mer construct from E. coli to Streptomyces.[1][7]
Materials:
-
E. coli ET12567/pUZ8002 donor strain carrying the pSBAC-mer construct
-
Streptomyces lividans recipient strain
-
SFM (Soya Flour Mannitol) agar plates
-
Nalidixic acid and apramycin for selection
Procedure:
-
Grow the E. coli donor strain and S. lividans recipient strain to the appropriate cell density.
-
Mix the donor and recipient cells and plate them on SFM agar.
-
Incubate at 30°C for 16-20 hours to allow for conjugation.
-
Overlay the plates with an aqueous solution of nalidixic acid (to kill the E. coli donor) and apramycin (to select for S. lividans exconjugants carrying the pSBAC construct).
-
Incubate for a further 3-5 days until exconjugant colonies appear.
-
Verify the presence of the full-length mer gene cluster in the S. lividans exconjugants by PCR.
Fermentation and this compound Production
Materials:
-
Seed culture medium (e.g., TSB)
-
Production medium (e.g., R5A)
-
S. lividans exconjugant strain
-
Biosynthetic precursors (optional, for enhanced production)
Procedure:
-
Inoculate a seed culture of the S. lividans exconjugant and grow for 48-72 hours.
-
Inoculate the production medium with the seed culture.
-
Incubate the production culture at 28-30°C with shaking for 7-10 days.
-
If precursor feeding is desired, add the precursors at specific time points during fermentation.
Extraction and Analysis of this compound
Materials:
-
Ethyl acetate or other suitable organic solvent
-
Rotary evaporator
-
Methanol or other suitable solvent for resuspension
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Extract the fermentation broth with an equal volume of ethyl acetate.
-
Separate the organic layer and evaporate to dryness using a rotary evaporator.
-
Resuspend the dried extract in a small volume of methanol.
-
Analyze the extract by HPLC-MS.
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Detection: Monitor for the expected mass of this compound ([M+Na]⁺ at m/z 844.5).[1]
-
Confirmation: Compare the retention time and MS/MS fragmentation pattern with an authentic standard of this compound.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for heterologous expression of this compound.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Engineered Streptomyces lividans Strains for Optimal Identification and Expression of Cryptic Biosynthetic Gene Clusters [frontiersin.org]
- 5. Streptomyces lividans as host for heterologous protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of this compound biosynthetic gene cluster from Streptomyces sp. NRRL 30748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Meridamycin Blood-Brain Barrier Permeability In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meridamycin is a macrocyclic polyketide natural product that has garnered interest for its neuroprotective activities without inducing immunosuppression, unlike other FKBP12-binding compounds such as rapamycin.[1][2][3] Its potential as a therapeutic agent for neurological disorders necessitates a thorough understanding of its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the central nervous system (CNS) from harmful substances while regulating the passage of essential molecules.[4][5] The permeability of the BBB to a potential neurotherapeutic agent like this compound is a critical determinant of its efficacy.
These application notes provide detailed protocols for assessing the in vivo blood-brain barrier permeability of this compound in a preclinical setting, typically using rodent models. The described methods are based on established techniques for quantifying small molecule distribution into the brain parenchyma.[6][7]
Physicochemical Properties of this compound
A molecule's ability to cross the BBB is influenced by its physicochemical properties. The "Rule of Five" suggests that poor permeation is more likely for compounds with a molecular weight >500 Da, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a LogP > 5.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C45H73NO12 | [8] |
| Molecular Weight | 820.1 g/mol | [8] |
| XLogP3 | 4.3 | [8] |
| Hydrogen Bond Donors | 6 | Calculated |
| Hydrogen Bond Acceptors | 13 | Calculated |
Note: Based on Lipinski's Rule of Five, this compound's high molecular weight and number of hydrogen bond acceptors suggest that its passive diffusion across the BBB might be limited.
Experimental Protocols
The following protocols outline an in vivo study to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound. These values are key indicators of BBB penetration.
Protocol 1: In Vivo Dosing and Sample Collection
This protocol describes the systemic administration of this compound to rodents and the subsequent collection of blood and brain tissue at various time points.
Materials:
-
This compound
-
Vehicle for dosing (e.g., saline, DMSO/polyethylene glycol)
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Syringes and needles for intravenous (IV) or intraperitoneal (IP) injection
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heparinized tubes for blood collection
-
Surgical tools for decapitation and brain extraction
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 3 days prior to the experiment.
-
Dosing: Prepare a solution of this compound in a suitable vehicle. Administer a single dose of this compound to the rats via the desired route (e.g., intravenous tail vein injection).
-
Time Points: At predetermined time points post-dose (e.g., 0.5, 1, 2, 4, 6, and 24 hours), anesthetize a cohort of animals.
-
Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C.
-
Brain Perfusion (Optional but Recommended): To remove blood from the brain vasculature, perform a transcardial perfusion with ice-cold PBS until the liver is clear.
-
Brain Collection: Immediately following blood collection or perfusion, decapitate the animal and carefully dissect the brain. Rinse the brain with ice-cold PBS to remove any remaining blood.
-
Brain Homogenization: Weigh the brain tissue and homogenize it in a known volume of ice-cold PBS (e.g., 3 volumes of PBS to the weight of the brain tissue).
-
Storage: Store the brain homogenate at -80°C until analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines the sample preparation and analysis of plasma and brain homogenate samples to quantify this compound concentrations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9][10][11]
Materials:
-
Plasma and brain homogenate samples
-
Internal standard (IS) (e.g., a structurally similar compound not present in the samples)
-
Acetonitrile (ACN) with 0.1% formic acid, ice-cold
-
Protein precipitation plates or tubes
-
Centrifuge
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw plasma and brain homogenate samples on ice.
-
Spike a known amount of internal standard into each sample, vortex to mix.
-
Add 3 volumes of ice-cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex samples vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and selective LC-MS/MS method for the detection and quantification of this compound and the internal standard. This will involve optimizing the mobile phase, gradient, and mass spectrometer parameters (e.g., precursor and product ions, collision energy).
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and brain homogenate.
-
Inject the prepared samples and standards onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in each sample using the standard curve.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison and interpretation.
Table 2: this compound Concentration in Plasma and Brain
| Time Point (hours) | Mean Plasma Concentration (ng/mL) ± SD | Mean Brain Concentration (ng/g) ± SD |
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 6 | ||
| 24 |
Table 3: Blood-Brain Barrier Permeability Parameters for this compound
| Parameter | Calculation | Value |
| Kp (Brain-to-Plasma Ratio) | C_brain / C_plasma | |
| fu,plasma (Fraction unbound in plasma) | Determined by equilibrium dialysis or ultrafiltration | |
| fu,brain (Fraction unbound in brain) | Determined by brain slice method or brain homogenate binding assay | |
| Kp,uu (Unbound Brain-to-Plasma Ratio) | Kp * (fu,plasma / fu,brain) |
Note: A Kp,uu value > 1 suggests active influx into the brain, a value < 1 suggests active efflux, and a value of approximately 1 suggests passive diffusion.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the in vivo assessment of this compound's BBB permeability.
Caption: Workflow for in vivo assessment of this compound BBB permeability.
Potential this compound Interaction at the BBB
While the specific transporters for this compound at the BBB are unknown, its structural similarity to other macrolides like rapamycin suggests potential interactions with efflux transporters such as P-glycoprotein (P-gp), which are highly expressed at the BBB and limit the brain penetration of many drugs.[12]
Caption: Hypothetical interaction of this compound with P-gp at the BBB.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of this compound biosynthetic gene cluster from Streptomyces sp. NRRL 30748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [en.bio-protocol.org]
- 6. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
- 8. US9505773, this compound | C45H73NO12 | CID 101451283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapamycin decreased blood-brain barrier permeability in control but not in diabetic rats in early cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Meridamycin Yield in Streptomyces Fermentation
Welcome to the technical support center for meridamycin production. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges in Streptomyces fermentation for enhancing this compound yield.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture is growing well (high biomass), but the this compound yield is consistently low. What are the primary factors to investigate?
A1: This is a common issue in Streptomyces fermentation, as secondary metabolite production is often decoupled from primary growth.[1] Key factors to investigate include:
-
Carbon Catabolite Repression: High concentrations of readily metabolizable sugars like glucose can repress the genes responsible for secondary metabolite production.[1] Consider replacing or supplementing glucose with slower-metabolized carbon sources.
-
Suboptimal Precursor Supply: this compound is a polyketide, and its biosynthesis depends on a steady supply of specific precursors derived from fatty acid and amino acid metabolism.[2] A bottleneck in a precursor pathway can limit the final yield.
-
Incorrect Fermentation Phase: Secondary metabolites like this compound are typically produced during the late growth or stationary phase.[1][3] Harvesting too early can result in low yields. It's crucial to establish the time course of your fermentation to identify the optimal production window.
-
pH and Temperature: The optimal pH and temperature for growth may not be the same as for this compound production.[4] These parameters often need to be optimized specifically for the secondary metabolite production phase.
-
Regulatory Gene Issues: The this compound biosynthetic gene cluster contains pathway-specific regulatory genes.[5] Any mutation or suboptimal expression of these regulators can significantly impact production.
Q2: How can I rationally optimize the fermentation medium to enhance this compound yield?
A2: Medium optimization is a critical step for improving yield. A systematic approach is recommended:
-
Identify Key Components: Start by identifying the most influential factors. Statistical methods like a Plackett-Burman design can efficiently screen multiple variables (e.g., carbon sources, nitrogen sources, phosphate levels) to find those with the most significant impact.[6][7]
-
Optimize Concentrations: Once key factors are identified, use a Response Surface Methodology (RSM) with a Central Composite Design (CCD) to find the optimal concentrations of these components.[6][7][8] This method allows for the analysis of interactions between different components.
-
Carbon Source Selection: Test various carbon sources. While glucose supports rapid growth, it can cause catabolite repression.[1] Consider alternatives like glycerol, maltodextrin, or molasses, which may support sustained production.[3][9]
-
Nitrogen Source Selection: The type and concentration of the nitrogen source (e.g., yeast extract, peptone, glycine max meal) can profoundly influence polyketide production.[6][8]
-
Phosphate Concentration: Phosphate levels are critical. High phosphate concentrations can sometimes inhibit secondary metabolite production in Streptomyces.
Q3: What is precursor feeding, and how can it be applied to this compound production?
A3: Precursor feeding involves adding biosynthetic precursors of the target molecule to the fermentation broth to bypass potential metabolic bottlenecks and increase product yield.
This compound's core structure is built from polyketide synthases (PKS) and a non-ribosomal peptide synthase (NRPS), which incorporate small acyl precursors and the amino acid pipecolate.[5][10]
-
Potential Precursors: Key precursors are derived from branched-chain amino acid (BCAA) degradation pathways (e.g., providing propionyl-CoA and methylmalonyl-CoA) and the pipecolate synthesis pathway.[2]
-
Feeding Strategy: A common strategy is to supplement the culture with compounds like L-valine, which can be degraded to provide precursors for the polyketide chain.[2] For example, in the production of another polyketide, natamycin, feeding with L-valine significantly increased the yield.[2]
-
Timing and Concentration: The timing and concentration of precursor addition are crucial. Adding precursors too early or at too high a concentration can be toxic to the cells.[9][11] It is often best to add them at the onset of the stationary phase when secondary metabolism begins.
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible this compound yields between batches.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inoculum Variability | Standardize the inoculum preparation process. Ensure consistent age, size, and physiological state of the seed culture. | Protocol 1: Standardized Inoculum Preparation 1. Prepare a stock of Streptomyces sp. spores in 20% glycerol and store at -80°C.[8]2. For each experiment, inoculate a seed flask (e.g., TSB medium) with a consistent volume of the spore stock.3. Grow the seed culture for a fixed period (e.g., 48-72 hours) at a specific temperature and agitation speed until it reaches a defined growth phase (e.g., late exponential).4. Use a fixed percentage (v/v) of this seed culture to inoculate the main production flasks.[3] |
| Mycelial Morphology | Mycelial morphology (dispersed filaments vs. pellets) can significantly impact nutrient uptake, oxygen transfer, and productivity.[1] | Protocol 2: Mycelial Morphology Control 1. Modify the seed culture conditions or the production medium by adding small glass beads or altering the agitation speed to influence shear stress.2. Observe mycelial morphology under a microscope at regular intervals.3. Correlate morphology (pellet size, filament length) with final this compound titer to identify the optimal morphology. |
| Media Component Degradation | Some media components may be heat-labile and degrade during autoclaving, leading to batch-to-batch variation. | Protocol 3: Media Sterilization 1. Prepare and autoclave the basal salts medium separately from the carbon and nitrogen sources.2. Prepare concentrated stock solutions of heat-sensitive components (e.g., certain amino acids, vitamins), sterilize them by filtration (0.22 µm filter), and add them to the cooled, autoclaved medium. |
Problem 2: Accumulation of a novel this compound analogue instead of the desired product.
| Potential Cause | Troubleshooting Step | Explanation |
| Genetic Instability | The Streptomyces strain may have undergone a mutation in the this compound biosynthetic gene cluster. | The mer gene cluster contains genes for post-PKS modifying enzymes, such as cytochrome P450 monooxygenases (merE).[5] A mutation in one of these genes can lead to the accumulation of an intermediate or a shunt product. For example, targeted deletion of a ketoreductase (KR) domain in the merA gene resulted in a novel C36-keto-meridamycin analogue.[5] |
| Precursor-Directed Biosynthesis | Feeding an unnatural precursor may lead to its incorporation by the biosynthetic machinery, creating a new analogue. | This is a known technique for generating novel compounds. If unintentional, review all media components and precursor feeding strategies to ensure only the intended substrates are being provided. |
Data & Experimental Design
Table 1: Effect of L-Valine Feeding on Natamycin Production in S. natalensis (Model for Polyketide Enhancement)
This table demonstrates the positive effect of precursor feeding on the production of a related polyketide, natamycin. A similar strategy can be adapted for this compound.
| L-Valine Concentration (g/L) | Final Natamycin Yield (g/L) | Fold Increase vs. Control |
| 0 (Control) | 0.96 | 1.0 |
| 0.5 | 1.82 | 1.9 |
| 0.7 | 2.02 | 2.1 |
(Data adapted from a study on S. natalensis, illustrating the potential of precursor feeding[2])
Visualized Workflows and Pathways
General Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for diagnosing and addressing causes of low this compound yield.
Simplified this compound Precursor Supply Pathway
Caption: Key metabolic pathways supplying precursors for this compound biosynthesis.
References
- 1. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the production of natamycin in Streptomyces natalensis HW-2 by L-valine feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. Isolation and characterization of this compound biosynthetic gene cluster from Streptomyces sp. NRRL 30748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
- 8. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Meridamycin Production in Heterologous Hosts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the heterologous production of meridamycin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the expression of the this compound biosynthetic gene cluster in heterologous hosts like Streptomyces lividans.
Question 1: Why am I not seeing any this compound production after transferring the biosynthetic gene cluster (BGC) to Streptomyces lividans?
Answer:
Several factors could be contributing to the lack of this compound production. Here's a step-by-step troubleshooting guide:
-
Confirm Successful Transfer of the Entire BGC: The this compound BGC is quite large (~90-117 kb).[1][2] It's crucial to verify that the complete cluster has been successfully transferred to and is stable in your S. lividans host.
-
Southern Blot Analysis: Perform a Southern blot on the genomic DNA of your recombinant strain to confirm the presence and integrity of the entire gene cluster.
-
PCR Verification: Use multiple primer pairs spanning the entire length of the BGC to confirm the presence of all genes.
-
-
Check for Transcriptional Issues: The native promoters within the this compound BGC may not be efficiently recognized by the transcriptional machinery of S. lividans.[3]
-
Promoter Replacement: Consider replacing the native promoter of a key biosynthetic gene, such as merP (encoding a non-ribosomal peptide synthetase), with a strong, constitutive promoter like ermE*.[3] This has been shown to be effective in initiating this compound production.
-
-
Ensure Precursor Availability: this compound biosynthesis requires specific precursors that may be limiting in your heterologous host.
-
Pipecolate: The non-ribosomal peptide synthetase (NRPS) module requires L-pipecolate. Supplementing the fermentation medium with L-pipecolate can enhance production.
-
Ethylmalonyl-CoA: This is a critical extender unit for the polyketide synthase (PKS) modules. Feeding the culture with diethylmalonate, a precursor to ethylmalonyl-CoA, has been shown to significantly boost this compound yield.[4]
-
Question 2: My this compound yield is very low (~100 µg/L). How can I increase it?
Answer:
Low yield is a common challenge in the heterologous production of complex natural products. Here are several strategies to boost your this compound titer:
-
Promoter Engineering: As mentioned above, replacing native promoters with strong, well-characterized promoters like ermE* is a primary strategy to enhance transcription of the biosynthetic genes.
-
Precursor Feeding:
-
Ethylmalonyl-CoA Enhancement: Supplementing the fermentation medium with diethylmalonate (e.g., 10 mM) can significantly increase the pool of the essential precursor ethylmalonyl-CoA, leading to higher this compound production.[4]
-
Pipecolate Supplementation: Adding L-pipecolate (e.g., 2 mM) to the culture medium can also improve the yield.[4]
-
-
Metabolic Engineering of the Host:
-
Enhancing Ethylmalonyl-CoA Biosynthesis: Instead of feeding precursors, you can engineer the host to overproduce ethylmalonyl-CoA. This can be achieved by overexpressing genes in the ethylmalonyl-CoA pathway, such as crotonyl-CoA carboxylase/reductase (ccr).[5][6]
-
Deleting Competing Pathways: Deleting genes for competing pathways that also utilize the same precursors can redirect metabolic flux towards this compound biosynthesis. For example, deleting the meaA gene, which is involved in the further catabolism of ethylmalonyl-CoA, has been shown to increase the intracellular concentration of this precursor.[7]
-
-
Fermentation Optimization:
-
Medium Composition: Systematically optimize the carbon and nitrogen sources, as well as the concentrations of phosphate and trace elements in your fermentation medium. Different media compositions can have a significant impact on secondary metabolite production.
-
Physical Parameters: Optimize fermentation parameters such as pH, temperature, and dissolved oxygen levels. For many Streptomyces fermentations, maintaining a pH around 7.0 and a temperature of 28-30°C is a good starting point.
-
Question 3: I'm having trouble with the stability of my large BAC plasmid containing the this compound BGC in S. lividans. What can I do?
Answer:
Maintaining large plasmids in Streptomyces can be challenging due to their size and potential metabolic burden on the host.
-
Use an Integrating Vector: Instead of a replicative plasmid, consider using an integrative vector system, such as one based on the bacteriophage φC31 attP-int system. This will integrate the BGC into the host chromosome, ensuring its stable maintenance. The pSBAC vector is designed for this purpose.
-
Select for Plasmid Maintenance: Ensure that the antibiotic selection pressure is maintained throughout the fermentation process to select for cells that retain the plasmid.
-
Optimize Culture Conditions: Suboptimal growth conditions can increase plasmid instability. Ensure your fermentation conditions are optimized for robust growth of the recombinant strain.
Quantitative Data Presentation
The following table summarizes the reported and expected improvements in this compound production based on different optimization strategies.
| Strategy | Host Strain | Baseline Yield (µg/L) | Optimized Yield (µg/L) | Fold Increase | Reference |
| Heterologous Expression with ermE Promoter | Streptomyces lividans K4-114 | Not Detected | ~100 | - | [4] |
| Precursor Feeding (10 mM Diethylmalonate) | Streptomyces lividans E7 (with ermE* promoter) | ~100 | Significantly Increased (Qualitative) | N/A | [4] |
| Precursor Feeding (2 mM L-pipecolate) | Streptomyces lividans E7 (with ermE* promoter) | ~100 | Increased (Qualitative) | N/A | [4] |
Note: Quantitative fold-increase data for each specific strategy for this compound is not explicitly detailed in the primary literature. The table reflects the reported baseline production after initial successful expression and the qualitative improvements observed.
Experimental Protocols
1. Protocol for Promoter Replacement in the this compound BGC
This protocol is adapted from Red-mediated genetic manipulation techniques in Streptomyces.
Objective: To replace the native promoter of a key this compound biosynthetic gene (e.g., merP) with the strong constitutive promoter ermE*.
Materials:
-
E. coli strain BW25113/pIJ790 (for Red-mediated recombination)
-
Cosmid or BAC containing the this compound BGC
-
pIJ773 plasmid (template for the apramycin resistance cassette)
-
Primers for amplifying the ermE* promoter and the apramycin resistance cassette with flanking regions homologous to the target gene locus
-
Standard molecular biology reagents and equipment for PCR, cloning, and bacterial transformation.
Methodology:
-
Design Primers: Design forward and reverse primers with ~40 bp extensions homologous to the regions flanking the native promoter of the target gene. The primers should also contain sequences for amplifying the ermE* promoter and the apramycin resistance cassette.
-
Amplify the Replacement Cassette: Perform a two-step PCR.
-
First PCR: Amplify the ermE* promoter and the apramycin resistance cassette from their respective templates.
-
Second PCR: Use the products from the first PCR as templates with the long, targeted primers to generate the final "knock-in" cassette.
-
-
Prepare Electrocompetent E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells containing the this compound BGC cosmid/BAC.
-
Electroporation and Recombination: Electroporate the purified PCR product (the replacement cassette) into the prepared E. coli cells. Induce the Red recombinase expression according to the pIJ790 protocol.
-
Selection and Verification: Select for recombinant clones on apramycin-containing media. Verify the correct promoter replacement by PCR and restriction digestion analysis of the modified cosmid/BAC.
2. Protocol for Precursor Feeding in S. lividans Fermentation
Objective: To enhance this compound production by supplementing the fermentation medium with biosynthetic precursors.
Materials:
-
Recombinant S. lividans strain carrying the this compound BGC
-
FKA fermentation medium (or other optimized medium)
-
Stock solutions of diethylmalonate (e.g., 1 M in ethanol) and L-pipecolate (e.g., 200 mM in water), filter-sterilized.
Methodology:
-
Inoculum Preparation: Prepare a seed culture of the recombinant S. lividans strain.
-
Fermentation Setup: Inoculate the production-scale fermentation flasks containing FKA medium with the seed culture.
-
Precursor Addition:
-
After a specific period of initial growth (e.g., 24-48 hours), add the sterile precursor stock solutions to the fermentation broth to the desired final concentration (e.g., 10 mM diethylmalonate and/or 2 mM L-pipecolate).
-
-
Incubation: Continue the fermentation under optimized conditions (e.g., 28-30°C, 200-250 rpm) for the desired duration (e.g., 7-10 days).
-
Sampling and Analysis: Periodically take samples from the fermentation broth for analysis of this compound production by LC-MS.
3. Protocol for Conjugal Transfer of pSBAC Vector to S. lividans
Objective: To transfer the large pSBAC vector containing the this compound BGC from E. coli to S. lividans.
Materials:
-
E. coli donor strain (e.g., ET12567/pUZ8002) carrying the pSBAC-meridamycin construct.
-
S. lividans recipient strain.
-
ISP4 agar plates.
-
Antibiotics for selection (e.g., apramycin, nalidixic acid).
Methodology:
-
Prepare Donor and Recipient Strains:
-
Grow the E. coli donor strain in LB medium with appropriate antibiotics to mid-log phase. Wash the cells to remove antibiotics.
-
Prepare a spore suspension or mycelial fragments of the S. lividans recipient strain.
-
-
Mating:
-
Mix the E. coli donor cells and S. lividans spores/mycelia.
-
Plate the mixture onto ISP4 agar plates and incubate at a temperature suitable for both strains (e.g., 30°C) for 16-20 hours to allow conjugation to occur.
-
-
Selection of Exconjugants:
-
Overlay the plates with a solution containing nalidixic acid (to counter-select the E. coli donor) and apramycin (to select for S. lividans that have received the pSBAC vector).
-
-
Incubation and Verification:
-
Continue incubation until exconjugant colonies appear.
-
Streak out individual colonies onto fresh selective media to obtain pure isolates.
-
Verify the presence of the pSBAC-meridamycin construct in the S. lividans exconjugants by PCR.
-
Visualizations
This compound Biosynthetic Pathway
Caption: this compound biosynthesis pathway highlighting precursor supply and the PKS/NRPS assembly line.
Troubleshooting Workflow for Low this compound Production
Caption: A logical workflow for troubleshooting low this compound production in a heterologous host.
References
- 1. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 2. Isolation and characterization of this compound biosynthetic gene cluster from Streptomyces sp. NRRL 30748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic network model guided engineering ethylmalonyl-CoA pathway to improve ascomycin production in Streptomyces hygroscopicus var. ascomyceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic network model guided engineering ethylmalonyl-CoA pathway to improve ascomycin production in Streptomyces hygroscopicus var. ascomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing fermentation media for enhanced Meridamycin production
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing fermentation media for enhanced Meridamycin production. As publicly available, optimized fermentation media for this compound are limited, this guide focuses on systematic approaches to media development and troubleshooting, drawing on established principles for Streptomyces fermentation and the production of similar polyketide secondary metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can arise during this compound fermentation, leading to low yields or inconsistent production.
Issue 1: Low or No this compound Production Despite Good Biomass Growth
This is a common scenario where primary metabolism (cell growth) is robust, but secondary metabolism (this compound production) is repressed or not induced.
| Question | Possible Cause | Troubleshooting Recommendation |
| Why is my this compound yield low even though the Streptomyces culture grew well? | Carbon Catabolite Repression: High concentrations of readily metabolizable carbon sources, such as glucose, can suppress the genes responsible for secondary metabolite production.[1] | - Fed-batch strategy: Start with a lower initial glucose concentration and feed glucose slowly throughout the fermentation to maintain a growth-limiting level.[1]- Alternative Carbon Sources: Test alternative or mixed carbon sources that are metabolized more slowly, such as mannitol, starch, or glycerol.[2] |
| Nitrogen Source Imbalance: The type and concentration of the nitrogen source are critical. Certain nitrogen sources may favor rapid growth over antibiotic production. | - Screen Nitrogen Sources: Systematically test various organic (e.g., soybean meal, peptone, yeast extract) and inorganic (e.g., ammonium sulfate) nitrogen sources.[3]- Optimize C:N Ratio: Experiment with different carbon-to-nitrogen ratios to find the optimal balance for this compound biosynthesis. | |
| Phosphate Inhibition: High levels of phosphate can inhibit the production of many secondary metabolites in Streptomyces. | - Test Phosphate Concentrations: Evaluate a range of phosphate concentrations in the medium. For some antibiotic productions, lower phosphate levels (e.g., 0.05 g/L) have been found to be optimal.[4] | |
| How can I induce this compound production if my culture is not producing any? | Suboptimal Precursor Availability: The this compound backbone is a polyketide, and its biosynthesis requires specific precursors derived from primary metabolism. | - Precursor Supplementation: Based on the biosynthetic pathway, consider supplementing the medium with potential precursors like L-pipecolic acid or its precursors (e.g., L-lysine), though the direct pathway in Streptomyces sp. NRRL 30748 is noted to be different from other known pathways. |
| Incorrect Fermentation Timing: The timing of induction for secondary metabolism can be critical. | - Extend Fermentation Time: this compound production may be initiated later in the growth phase. Extend the fermentation duration and sample at various time points to determine the optimal production window. |
Issue 2: Poor Growth of Streptomyces sp. NRRL 30748
In this case, the fundamental conditions for microbial growth are not met, which will invariably lead to low product yield.
| Question | Possible Cause | Troubleshooting Recommendation |
| Why is my Streptomyces culture not growing well? | Suboptimal Physical Parameters: Incorrect pH, temperature, or aeration can significantly hinder growth. | - Optimize pH: The optimal pH for Streptomyces growth is typically between 6.0 and 8.0.[5] Monitor and control the pH throughout the fermentation.- Optimize Temperature: Most Streptomyces species grow well between 28-30°C.[5]- Ensure Adequate Aeration: Streptomyces are aerobic. Optimize agitation and aeration rates to maintain sufficient dissolved oxygen levels.[5] |
| Inappropriate Inoculum: A poor quality or insufficient amount of inoculum will lead to a long lag phase and poor growth. | - Standardize Inoculum: Develop a consistent protocol for inoculum preparation, ensuring a healthy and actively growing seed culture.- Optimize Inoculum Size: Test different inoculum sizes (e.g., 5-15% v/v) to find the optimal starting cell density.[5] | |
| Nutrient Limitation: The baseline medium may be lacking essential nutrients. | - Review Medium Composition: Ensure the medium contains essential minerals and trace elements. Consider starting with a richer, complex medium to establish robust growth before moving to a more defined production medium. |
Quantitative Data Summary: Media Components & Fermentation Parameters
The following tables summarize typical ranges for key media components and physical parameters for Streptomyces fermentation, based on literature for analogous secondary metabolites. These should be used as a starting point for optimization.
Table 1: Typical Ranges of Media Components for Streptomyces Fermentation
| Component | Type | Typical Concentration Range | Potential Impact on Production |
| Carbon Source | Glucose, Mannitol, Starch, Glycerol | 10 - 50 g/L | High concentrations of rapidly used sources can cause catabolite repression.[1] |
| Nitrogen Source | Soybean Meal, Peptone, Yeast Extract, (NH₄)₂SO₄ | 5 - 25 g/L | The C:N ratio is critical; organic sources often provide essential growth factors.[3] |
| Phosphate Source | K₂HPO₄, KH₂PO₄ | 0.05 - 2.0 g/L | High phosphate levels can be inhibitory to secondary metabolism.[4] |
| Trace Elements | FeSO₄, MgSO₄, ZnSO₄, MnCl₂ | 0.01 - 1.0 g/L | Essential for enzymatic cofactors in biosynthetic pathways.[2] |
| pH Buffer | CaCO₃, MOPS | 2 - 5 g/L | Maintains pH stability as organic acids are produced during fermentation. |
Table 2: Key Physical Fermentation Parameters
| Parameter | Typical Range for Streptomyces | Rationale and Key Considerations |
| Temperature | 28 - 30°C | Optimal for most Streptomyces species' growth and enzyme activity.[5] |
| pH | 6.0 - 8.0 | Deviations can inhibit key biosynthetic enzymes and affect nutrient uptake.[5] |
| Dissolved Oxygen (DO) | >20% saturation | Low DO can be a limiting factor for aerobic fermentation and antibiotic synthesis. |
| Agitation | 200 - 400 rpm (in shake flasks) | Affects nutrient mixing and oxygen transfer; excessive shear can damage mycelia. |
Experimental Protocols
Protocol 1: Baseline Fermentation Medium Preparation for Streptomyces sp. NRRL 30748
This protocol provides a starting point for cultivating Streptomyces sp. NRRL 30748. Optimization will be required.
Materials:
-
Soluble Starch: 20 g
-
Soybean Meal: 15 g
-
Yeast Extract: 5 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
CaCO₃: 3 g
-
Distilled Water: 1 L
Procedure:
-
Weigh out all components and add them to a 2 L flask.
-
Add 1 L of distilled water and mix thoroughly using a magnetic stirrer.
-
Adjust the pH to 7.0-7.2 using 1M NaOH or 1M HCl.
-
Dispense the medium into appropriate fermentation vessels (e.g., 100 mL into 500 mL baffled flasks).
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
Allow the medium to cool to room temperature before inoculation.
Protocol 2: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol describes a systematic approach to optimizing a single media component.
-
Prepare Baseline Medium: Prepare the baseline fermentation medium as described in Protocol 1.
-
Select a Variable: Choose one component to optimize (e.g., carbon source concentration).
-
Create a Range of Concentrations: Prepare several batches of the medium, each with a different concentration of the selected variable, while keeping all other components constant. For example, to test glucose concentration, you might prepare media with 10, 20, 30, 40, and 50 g/L of glucose.
-
Inoculate and Ferment: Inoculate each medium with a standardized inoculum of Streptomyces sp. NRRL 30748. Incubate under identical fermentation conditions (temperature, agitation, etc.).
-
Sample and Analyze: At the end of the fermentation period, harvest the broth from each condition.
-
Quantify this compound: Extract the this compound and quantify the yield using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Determine Optimum: Identify the concentration that resulted in the highest this compound titer. This will be the new "optimized" level for that component.
-
Repeat: Repeat this process for other key media components (e.g., nitrogen source, phosphate concentration).
Visualizations
Caption: Hypothetical biosynthetic pathway of this compound based on its gene cluster.
Caption: Experimental workflow for fermentation media optimization.
References
- 1. MM - ActinoBase [actinobase.org]
- 2. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the cultivation medium for natamycin production by Streptomyces natalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of this compound biosynthetic gene cluster from Streptomyces sp. NRRL 30748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Troubleshooting Meridamycin instability in aqueous solutions
Meridamycin Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the known instability of this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) will help you address common issues encountered during experimental procedures.
Since this compound is a novel macrolide, this guide is based on established principles of drug stability, degradation pathways common to similar molecules, and data from forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: this compound's structure contains ester and amide linkages, making it susceptible to hydrolysis.[1][2] This is the most common degradation pathway observed. The rate of hydrolysis is highly dependent on the pH of the solution.[1][3]
Q2: How does pH affect the stability of this compound?
A2: this compound exhibits classic pH-dependent instability. It is most stable in slightly acidic conditions (pH 4.0-5.5). In neutral to alkaline conditions (pH > 7), the rate of hydrolysis increases significantly, leading to rapid degradation.[1][3] Extreme acidic conditions (pH < 3) can also accelerate the breakdown of its amide group.[1] See Table 1 for detailed data.
Q3: Is this compound sensitive to temperature?
A3: Yes, temperature significantly accelerates the degradation of this compound, consistent with the behavior of many antibiotics.[3] Storing stock solutions at reduced temperatures (2-8°C or -20°C) is critical to minimize degradation. Avoid repeated freeze-thaw cycles. Refer to Table 2 for temperature-related stability data.
Q4: Does light exposure affect this compound solutions?
A4: Yes, this compound has been shown to be moderately photosensitive. Exposure to UV and visible light can lead to oxidative degradation and the formation of photo-degradants.[4][5] It is recommended to prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[5] See Table 3 for photostability results.
Q5: What are the major degradation products of this compound?
A5: The primary degradation products result from hydrolysis of the main ester linkage, leading to the inactive open-ring acid and alcohol forms of the molecule. Under photolytic stress, additional oxidative byproducts may be observed. A stability-indicating HPLC method is required to separate this compound from these degradants.[6][7]
Troubleshooting Guide
Issue 1: I am seeing inconsistent results in my cell-based or enzymatic assays.
-
Possible Cause: Degradation of this compound in your working solution, especially if prepared in neutral pH culture media (e.g., pH 7.4) and incubated at 37°C for extended periods.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound working solutions immediately before use from a frozen, low-pH stock.
-
Minimize Incubation Time: Reduce the time the compound is in neutral pH buffer at 37°C as much as your experimental protocol allows.
-
Run a Control: Analyze the concentration of this compound in your working solution at the beginning (t=0) and end of your experiment using a validated HPLC method to quantify the extent of degradation.
-
Consider a More Stable Analog: If instability is prohibitive, investigate if more stable derivatives of this compound are available.
-
Issue 2: My this compound stock solution has lost potency over time.
-
Possible Cause 1: Improper storage temperature.
-
Solution: Ensure stock solutions are aliquoted and stored at -20°C or -80°C. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.
-
Possible Cause 2: Incorrect solvent or pH.
-
Solution: Prepare stock solutions in a slightly acidic buffer (e.g., 50 mM citrate buffer, pH 5.0) or an anhydrous organic solvent like DMSO. Verify the final pH after dissolving the compound.
-
Possible Cause 3: Exposure to light.
-
Solution: Store all stock solutions in amber vials or wrapped in foil, even when stored in a freezer or refrigerator.
Issue 3: I observe a precipitate forming in my aqueous working solution.
-
Possible Cause 1: Poor solubility. Macrolides can have low water solubility.[8]
-
Solution: First, ensure you have not exceeded the aqueous solubility limit of this compound. Consider using a co-solvent or formulating with a solubilizing agent if compatible with your experiment.
-
Possible Cause 2: Degradation product precipitation.
-
Solution: A degradation product may be less soluble than the parent compound. Analyze the precipitate and supernatant by HPLC to confirm its identity. If it is a degradant, this indicates a significant stability issue that needs to be addressed by modifying the solution's pH, temperature, or preparation time as described above.
Quantitative Data Summary
The following tables summarize data from forced degradation studies on this compound.
Table 1: Effect of pH on this compound Half-Life (t½) in Aqueous Solution at 25°C
| pH | Buffer System | Half-Life (t½) in Hours |
| 3.0 | HCl/Glycine | ~ 48 |
| 5.0 | Citrate Buffer | > 200 |
| 7.4 | Phosphate Buffer | ~ 12 |
| 9.0 | Borate Buffer | ~ 2 |
Table 2: Effect of Temperature on this compound Degradation at pH 7.4
| Temperature | Degradation after 24 hours (%) |
| 4°C | < 5% |
| 25°C | ~ 85% |
| 37°C | > 99% |
Table 3: Photostability of this compound (1 mg/mL in pH 5.0 Buffer) under ICH Q1B Conditions
| Condition | Exposure Level | Degradation (%) | Appearance of Solution |
| Dark Control | N/A | < 1% | Clear, colorless |
| Overall Illumination (Option 2) | 1.2 million lux hours | ~ 15% | Slight yellow discoloration |
| Near UV | 200 watt hours/m² | ~ 18% | Slight yellow discoloration |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials: this compound powder, Anhydrous Dimethyl Sulfoxide (DMSO), 50 mM Citrate Buffer (pH 5.0), sterile microcentrifuge tubes, amber glass vials.
-
Procedure:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of anhydrous DMSO to dissolve the powder completely, creating a high-concentration primary stock (e.g., 50-100 mM).
-
For an aqueous stock, dilute the primary DMSO stock with 50 mM Citrate Buffer (pH 5.0) to the desired final concentration (e.g., 1-10 mM). Ensure the final DMSO concentration is compatible with downstream assays (typically ≤ 0.5%).
-
Vortex briefly to mix.
-
Aliquot the final stock solution into single-use volumes in amber vials or cryotubes wrapped in foil.
-
Store immediately at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Stability-Indicating Method
This method is designed to separate the parent this compound peak from its primary hydrolysis degradants.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Analysis: The retention time of this compound should be determined using a fresh, undegraded standard. Degradation is quantified by the decrease in the area of the parent peak over time.
Visualizations
Diagrams
Caption: Hypothetical hydrolysis pathway for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. q1scientific.com [q1scientific.com]
- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
Meridamycin solubility issues in DMSO and PBS solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with meridamycin in DMSO and PBS solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial solubilization, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound, a macrolide with poor water solubility. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM or higher) in anhydrous, cell culture-grade DMSO.[1][2]
Q2: I observed precipitation when diluting my this compound DMSO stock in PBS or cell culture media. Why is this happening and how can I prevent it?
A2: Precipitation upon dilution into aqueous buffers like PBS is a common issue for hydrophobic compounds like this compound.[3] This occurs because the compound is significantly less soluble in aqueous solutions than in DMSO. To prevent this, add the DMSO stock solution dropwise into the PBS or media while vigorously vortexing or stirring.[4][5] This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate. A stepwise dilution is also recommended to avoid a sudden change in solvent polarity.[6]
Q3: What is the maximum permissible concentration of DMSO in my final working solution for cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to avoid cytotoxic effects.[5][6] However, the tolerance to DMSO can be cell-line dependent, so it is best to determine the optimal concentration for your specific cell type by running a vehicle control experiment.[1]
Q4: How should I store my this compound stock solution in DMSO?
A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -20°C or -80°C for long-term stability.[6] For short-term storage (up to one month), -20°C is generally sufficient.[6]
Q5: Can I use co-solvents to improve the solubility of this compound in aqueous solutions for in vivo studies?
A5: Yes, for in vivo applications where the final DMSO concentration needs to be minimized, co-solvents can be used to improve the solubility of this compound in aqueous formulations.[6] Common co-solvents include PEG400, glycerol, Tween 80, and sodium carboxymethylcellulose (CMC-Na).[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or solvent has absorbed moisture. | Vortex the solution for several minutes. If necessary, brief ultrasonication or warming the solution to no higher than 37°C can aid dissolution. Ensure you are using anhydrous DMSO.[5] |
| Precipitate forms immediately upon adding DMSO stock to PBS. | Rapid change in solvent polarity and high compound concentration. | Add the DMSO stock solution slowly and dropwise to the PBS while vigorously vortexing.[4] Consider a two-step dilution: first dilute the DMSO stock into a smaller volume of PBS, mix well, and then add this to the final volume. |
| Cloudiness or precipitate appears in the working solution over time. | Compound is coming out of solution at the lower concentration and/or in the aqueous environment. | Prepare fresh working solutions immediately before each experiment. If the working solution needs to be stored, keep it at 4°C for a short period, but be aware that precipitation may still occur. |
| Inconsistent experimental results. | Potential precipitation of the compound in the working solution, leading to inaccurate concentrations. | Visually inspect your working solutions for any signs of precipitation before adding them to your experiment. If precipitation is suspected, centrifuge the solution and test the supernatant to determine the actual concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in PBS
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare the required volume of PBS in a sterile conical tube.
-
Begin vortexing the PBS at a medium speed.
-
While the PBS is vortexing, slowly add the calculated volume of the 10 mM this compound DMSO stock dropwise to the PBS. For example, for 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of PBS.
-
Continue to vortex for another 30-60 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation.
-
Use the working solution immediately for your experiment.
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| Stock Solution Solvent | 100% Anhydrous DMSO | [2] |
| Stock Solution Concentration | ≥ 10 mM | [3] |
| Final DMSO Concentration (in vitro) | < 0.5% (v/v) | [5][6] |
| Final DMSO Concentration (in vivo) | < 5% (v/v) | [5] |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term) | [6] |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Presumed signaling pathway of this compound via mTORC1 inhibition.
References
Technical Support Center: Meridamycin Detection in Plasma by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of Meridamycin in plasma. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is LC-MS/MS a suitable method for its detection in plasma?
A1: this compound is a macrocyclic polyketide with a molecular mass of 821.5 g/mol .[1] LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the preferred method for quantifying this compound in complex biological matrices like plasma due to its high sensitivity, specificity, and wide dynamic range. This technique allows for precise measurement even at low concentrations by separating this compound from endogenous plasma components and using specific mass transitions for detection.
Q2: What are the expected precursor ions for this compound in mass spectrometry?
A2: In positive ion electrospray ionization (ESI+), this compound is expected to form a protonated molecule [M+H]⁺ at an m/z of 822.5. However, like many macrocycles, it readily forms a sodium adduct [M+Na]⁺, which is often more stable and abundant, appearing at an m/z of 844.5. It is recommended to screen for both adducts during initial method development to determine the most sensitive precursor ion.
Q3: What type of internal standard (IS) is recommended for this assay?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C or ¹⁵N labeled). A SIL-IS will have nearly identical chemical and physical properties to this compound, co-eluting chromatographically and experiencing similar matrix effects, which ensures the most accurate quantification. If a SIL-IS is unavailable, a close structural analog of this compound that is not present in the study samples can be used.
Q4: Which sample preparation technique is most effective for extracting this compound from plasma?
A4: For macrocyclic molecules like this compound in plasma, common and effective sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2]
-
Protein Precipitation (PPT): This is a simple and rapid method using an organic solvent like acetonitrile or methanol to crash out plasma proteins. It is a good starting point for method development.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by using a stationary phase to selectively retain this compound while washing away interferences. Reversed-phase (C18) or mixed-mode cartridges are often suitable.[2]
Q5: What are the key challenges in developing an LC-MS/MS method for cyclic molecules like this compound?
A5: Challenges in quantifying cyclic peptides and macrocycles include:
-
Low circulating plasma levels , often requiring highly sensitive instrumentation.[1]
-
Resistance to fragmentation in the collision cell due to their stable, cyclic structure, which can make finding sensitive MRM transitions difficult.[3]
-
Non-specific binding to sample containers and LC system components, leading to poor recovery and carryover.[4]
-
Matrix effects from plasma phospholipids and other endogenous components that can suppress or enhance the analyte signal.[2]
Experimental Protocols
Below are recommended starting protocols for the LC-MS/MS analysis of this compound in plasma. These should be optimized for your specific instrumentation and laboratory conditions.
Protocol 1: Sample Preparation using Protein Precipitation
-
Thaw: Thaw plasma samples and internal standard (IS) stock solution on ice.
-
Spike IS: To 50 µL of plasma sample in a polypropylene microcentrifuge tube, add 10 µL of IS working solution (e.g., a structural analog at 500 ng/mL in 50% methanol). Vortex briefly.
-
Precipitate: Add 150 µL of ice-cold acetonitrile (containing 1% formic acid) to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vial.
-
Inject: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Liquid Chromatography Conditions
-
LC System: UPLC or HPLC system capable of high-pressure gradients.
-
Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point.[5][6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0 - 0.5 min: 30% B
-
0.5 - 2.5 min: 30% to 95% B
-
2.5 - 3.5 min: Hold at 95% B
-
3.5 - 3.6 min: 95% to 30% B
-
3.6 - 5.0 min: Hold at 30% B (Re-equilibration)
-
Protocol 3: Mass Spectrometry Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Key Parameters (starting points):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation: Method Validation Parameters
The following table summarizes typical acceptance criteria for a bioanalytical method validation, based on FDA and EMA guidelines. These values should be the target during your optimization of the this compound assay.
| Parameter | Analyte | Concentration Level | Acceptance Criteria | Example Result |
| Linearity | This compound | Calibration Curve (e.g., 1-1000 ng/mL) | r² ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | This compound | LLOQ QC | Accuracy: 80-120%, Precision: ≤20% CV | Accuracy: 95%, Precision: 15% CV |
| Intra-day Accuracy & Precision | This compound | Low, Medium, High QC (n=5) | Accuracy: 85-115%, Precision: ≤15% CV | Accuracy: 92-103%, Precision: <10% CV |
| Inter-day Accuracy & Precision | This compound | Low, Medium, High QC (3 runs) | Accuracy: 85-115%, Precision: ≤15% CV | Accuracy: 94-105%, Precision: <12% CV |
| Extraction Recovery (%) | This compound | Low, Medium, High QC | Consistent and reproducible | 85 ± 5% |
| Matrix Effect | This compound | Low, High QC | IS-normalized ME: 85-115% | 98% |
| Stability (Freeze-Thaw, 3 cycles) | This compound | Low, High QC | % Change within ±15% of nominal | -5% |
| Stability (Autosampler, 24h at 4°C) | This compound | Low, High QC | % Change within ±15% of nominal | -8% |
Troubleshooting Guides
Issue 1: Low or No this compound Signal
| Potential Cause | Troubleshooting Step |
| Poor Extraction Recovery | 1. Optimize the protein precipitation solvent (try methanol or different ratios). 2. Switch to a more rigorous sample cleanup like SPE. Ensure the SPE cartridge is conditioned and eluted properly. 3. Check for non-specific binding: use low-binding polypropylene tubes/plates.[4] |
| Suboptimal MS Parameters | 1. Infuse a standard solution of this compound directly into the mass spectrometer to optimize precursor ion selection ([M+H]⁺ vs. [M+Na]⁺) and fragment ions. 2. Perform a collision energy optimization for each MRM transition to maximize signal intensity. |
| Analyte Degradation | 1. Ensure samples are kept on ice or at 4°C throughout the preparation process. 2. Evaluate the stability of this compound in the final extraction solvent. Some compounds are unstable in high organic content at room temperature. |
| Incorrect LC Conditions | 1. Ensure the mobile phase pH is appropriate. Acidic conditions (0.1% formic acid) are generally good for positive mode ESI. 2. Verify that the analyte is not eluting too early (in the void volume) or too late. Adjust the starting gradient percentage or mobile phase composition. |
Issue 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | 1. Ensure precise and consistent pipetting, especially for the small plasma volumes and IS spiking. 2. Use an automated liquid handler for sample preparation if available to minimize human error.[7] 3. Ensure complete and uniform protein precipitation by vortexing thoroughly and consistently for each sample. |
| Significant Matrix Effects | 1. Use a stable isotope-labeled internal standard to compensate for variability. 2. Improve sample cleanup using SPE to remove more interfering matrix components like phospholipids. 3. Modify the LC gradient to separate this compound from the regions where phospholipids typically elute. |
| LC System Carryover | 1. Inject a blank solvent sample after a high concentration standard to assess carryover. 2. Optimize the autosampler wash solution. A strong organic solvent like isopropanol may be needed. 3. If carryover persists, it may be occurring on the analytical column or guard column, which may need to be replaced. |
Issue 3: Peak Tailing or Poor Peak Shape
| Potential Cause | Troubleshooting Step |
| Column Contamination/Degradation | 1. Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. 2. If the problem persists, replace the guard column or the analytical column. 3. Ensure proper sample cleanup to extend column lifetime. |
| Secondary Interactions on Column | 1. Ensure the mobile phase pH is optimal. Sometimes small amounts of modifiers are needed. 2. Consider a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column). |
| Injection Solvent Mismatch | 1. The final sample solvent should be as close in composition as possible to the initial mobile phase conditions to prevent peak distortion. If the sample is in 100% acetonitrile, try diluting it with water before injection. |
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification, HR-LC-ESI-MS-MS Identification, and Peptide Prediction of Bacteriocin-Like Inhibitory Substances Produced by Streptomyces sp. Isolated from Chanos chanos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of rifamycin producing marine sponge bacteria by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound|Supplier [benchchem.com]
Strategies to reduce byproduct formation in Meridamycin fermentation
Welcome to the Meridamycin Fermentation Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their this compound fermentation processes and minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant peak alongside our this compound peak in our HPLC analysis. What could this be?
A1: The presence of an additional peak often indicates the formation of a byproduct. In the biosynthesis of complex polyketides like this compound, which is structurally related to compounds like FK506 and rapamycin, byproduct formation can occur due to the incorporation of alternative precursor molecules by the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. For instance, in FK506 fermentation, the byproduct FK520 (ascomycin) is formed when an alternative extender unit (ethylmalonyl-CoA instead of allylmalonyl-CoA) is incorporated. Similarly, in rapamycin fermentation, prolyl-rapamycin can be produced when proline is incorporated instead of pipecolate. Therefore, the unknown peak in your this compound fermentation could be an analog where a different starter, extender, or amino acid unit has been incorporated.
Q2: How can we identify the unknown byproduct in our fermentation broth?
A2: To identify the unknown byproduct, a combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful tool for determining the molecular weight of the unknown compound.[1][2] By comparing the mass of the byproduct to that of this compound, you can infer the nature of the substituted precursor. For example, a mass difference of 14 Da could suggest the substitution of a methyl group for a hydrogen. Further structural elucidation can be achieved through nuclear magnetic resonance (NMR) spectroscopy after isolating a sufficient quantity of the byproduct.
Q3: What are the key fermentation parameters to control to minimize byproduct formation?
A3: Several fermentation parameters can influence the ratio of this compound to its byproducts. These include:
-
Precursor Supply: The intracellular concentration of the correct starter, extender, and amino acid precursors is critical. An imbalance can lead to the incorporation of competing, incorrect precursors.
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact the primary metabolism and, consequently, the availability of precursors for secondary metabolite synthesis.[3][4][5][6][7] For example, high concentrations of rapidly metabolized sugars can sometimes lead to the accumulation of intermediates that might be shunted into byproduct pathways.
-
Fed-Batch Strategy: Implementing a fed-batch fermentation strategy can help maintain optimal concentrations of key nutrients and precursors, thereby favoring the synthesis of the desired product.[8][9]
-
pH and Temperature: These parameters affect enzyme activity and overall cell physiology, which can indirectly influence byproduct formation.
Q4: Can we supplement the fermentation medium with specific precursors to increase this compound yield and reduce byproducts?
A4: Yes, precursor feeding is a common strategy to enhance the production of the desired polyketide and outcompete the incorporation of incorrect precursors.[10][11][12] For this compound, this would involve feeding the correct starter unit (e.g., 4,5-dihydroxycyclohex-1-enecarboxylic acid or a precursor like shikimic acid), the specific extender units (malonyl-CoA and methylmalonyl-CoA precursors), and the correct amino acid (pipecolic acid or its precursor, L-lysine). The optimal concentration and feeding time need to be determined empirically.
Troubleshooting Guides
Issue 1: High Levels of a Specific Byproduct Detected
Possible Cause: Imbalanced intracellular precursor pool, leading to the incorporation of an incorrect molecule.
Troubleshooting Steps:
-
Identify the Byproduct: Use LC-MS/MS to determine the molecular weight of the byproduct and infer the incorrect precursor that was incorporated.
-
Precursor Feeding Experiment: Design a precursor feeding experiment to increase the intracellular concentration of the correct precursor. (See Experimental Protocol 1).
-
Optimize Carbon/Nitrogen Sources: Evaluate the effect of different carbon and nitrogen sources on the byproduct-to-product ratio. (See Experimental Protocol 2).
-
Metabolic Engineering: For a long-term solution, consider metabolic engineering of the producing strain to overexpress genes involved in the biosynthesis of the correct precursor or to knock out genes leading to the formation of the competing precursor.
Issue 2: Inconsistent this compound Titer and Byproduct Profile Between Batches
Possible Cause: Variability in inoculum quality, media preparation, or fermentation conditions.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Follow a strict protocol for inoculum development to ensure consistent age, density, and physiological state of the seed culture.[13]
-
Media Component Quality Control: Use high-quality, consistent batches of media components. Minor variations in complex media components like yeast extract or peptone can impact fermentation outcomes.
-
Precise Control of Fermentation Parameters: Ensure accurate and reproducible control of pH, temperature, dissolved oxygen, and agitation rate.
-
Implement a Fed-Batch Strategy: A well-controlled fed-batch process can reduce batch-to-batch variability by maintaining a more consistent nutrient environment.[9][14]
Data Presentation
Table 1: Effect of Precursor Supplementation on FK506 and Byproduct (FK520) Production in Streptomyces tsukubaensis
| Precursor Supplement | Concentration (g/L) | FK506 Titer (mg/L) | FK520 Titer (mg/L) | FK506/FK520 Ratio |
| None (Control) | 0 | 60.9 | 17.3 | 3.5 |
| Allylmalonyl-SNAC | 0.5 | 85.3 | 15.1 | 5.6 |
| Allylmalonyl-SNAC | 1.0 | 91.4 | 12.5 | 7.3 |
| Allylmalonyl-SNAC | 1.5 | 88.2 | 10.8 | 8.2 |
This table is adapted from data on FK506 fermentation and serves as an illustrative example for a similar approach in this compound fermentation.[15]
Table 2: Influence of Carbon Source on Lincomycin Production in Streptomyces lincolnensis
| Carbon Source (150 g/L) | Lincomycin Yield (g/L) |
| Dextrose | 3.2 |
| Sucrose | 2.5 |
| Fructose | 2.8 |
This table illustrates the impact of different carbon sources on antibiotic production, a principle applicable to optimizing this compound fermentation.[4]
Experimental Protocols
Experimental Protocol 1: Precursor Feeding to Reduce Byproduct Formation
Objective: To determine the effect of feeding a specific precursor on the production of this compound and the reduction of a known byproduct.
Materials:
-
Streptomyces sp. strain producing this compound
-
Seed and production fermentation media
-
Precursor stock solution (e.g., L-lysine for the pipecolate unit), filter-sterilized
-
Shake flasks or bioreactor
-
HPLC system for analysis
Methodology:
-
Inoculum Preparation: Prepare a standardized seed culture of the Streptomyces strain according to your established protocol.[13]
-
Fermentation Setup: Inoculate the production medium in shake flasks or a bioreactor with the seed culture.
-
Precursor Addition:
-
Divide the cultures into experimental groups and a control group.
-
To the experimental groups, add the filter-sterilized precursor stock solution at different concentrations (e.g., 0.5 g/L, 1 g/L, 2 g/L) at a specific time point during the fermentation (e.g., at 48 hours, corresponding to the onset of secondary metabolite production). The control group receives no precursor.
-
-
Sampling: Aseptically collect samples from each group at regular intervals (e.g., every 24 hours) for 7-10 days.
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant and/or mycelium with a suitable organic solvent (e.g., ethyl acetate or methanol).
-
Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC to quantify the concentrations of this compound and the byproduct.[1][16][17][18]
-
Use a suitable column (e.g., C18) and a mobile phase gradient optimized for the separation of this compound and its analogs.
-
Monitor the elution profile using a UV detector at the appropriate wavelength.
-
-
Data Analysis: Plot the time course of this compound and byproduct production for each experimental condition. Calculate the final titers and the product-to-byproduct ratio.
Experimental Protocol 2: Optimization of Carbon and Nitrogen Sources
Objective: To evaluate the impact of different carbon and nitrogen sources and their concentrations on this compound production and byproduct formation.
Materials:
-
Streptomyces sp. strain producing this compound
-
Basal production medium
-
Various carbon sources (e.g., glucose, fructose, soluble starch) and nitrogen sources (e.g., soy flour, yeast extract, ammonium sulfate)
-
Shake flasks
-
HPLC system for analysis
Methodology:
-
One-Factor-at-a-Time (OFAT) Approach:
-
Prepare a series of production media, each with a different carbon source at a fixed concentration, while keeping other media components constant.
-
Similarly, prepare another series of media with different nitrogen sources.
-
Inoculate the flasks and run the fermentation for the standard duration.
-
Analyze the final titers of this compound and byproducts by HPLC.
-
-
Response Surface Methodology (RSM):
-
Once the best carbon and nitrogen sources are identified, use a statistical design of experiments (e.g., Box-Behnken or Central Composite Design) to optimize their concentrations.
-
This involves running a set of experiments with different combinations of the selected carbon and nitrogen source concentrations.
-
Model the relationship between the concentrations and the responses (this compound and byproduct titers) to find the optimal combination that maximizes this compound production while minimizing byproduct formation.
-
-
Analysis: Follow the sampling, sample preparation, and HPLC analysis steps as described in Experimental Protocol 1.
Visualizations
Caption: Byproduct formation in polyketide synthesis.
Caption: Troubleshooting workflow for high byproduct levels.
References
- 1. s4science.at [s4science.at]
- 2. HPLC-ELSD determination of kanamycin B in the presence of kanamycin A in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rjwave.org [rjwave.org]
- 5. researchgate.net [researchgate.net]
- 6. Utilization of Carbon and Nitrogen Sources by Streptomyces kanamyceticus for Kanamycin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Carbon, Nitrogen, Phosphate and Sulfur Metabolism in Secondary Metabolism Precursor Supply in Streptomyces spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. Generation of high rapamycin producing strain via rational metabolic pathway-based mutagenesis and further titer improvement with fed-batch bioprocess optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined gene cluster engineering and precursor feeding to improve gougerotin production in Streptomyces graminearus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Efficient and Selective Biosynthesis of a Precursor-Directed FK506 Analogue: Paving the Way for Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. waters.com [waters.com]
- 18. s4science.at [s4science.at]
Technical Support Center: Enhancing the Efficiency of the Meridamycin Biosynthetic Pathway
Welcome to the technical support center for the enhancement of the meridamycin biosynthetic pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize the production of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general composition of the this compound biosynthetic gene cluster?
A1: The this compound biosynthetic gene cluster from Streptomyces sp. NRRL 30748 spans approximately 117 kb of DNA. The core structure is synthesized by a type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system. Key genes include four large PKS genes (merA, merB, merC, merD) that encode a loading module and 14 extension modules, an NRPS gene (merP) responsible for the incorporation of pipecolate, and a cytochrome P450 monooxygenase gene (merE).[1][2] The cluster also contains genes with potential roles in regulation and resistance.[1]
Q2: What are the primary metabolic precursors for this compound biosynthesis?
A2: The biosynthesis of the this compound backbone requires several key precursors. These include malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA as extender units for the polyketide chain. The starter unit is derived from 4,5-dihydroxycyclohex-1-enecarboxylic acid. Additionally, the non-ribosomal peptide portion incorporates L-pipecolic acid, which is derived from L-lysine.
Q3: My wild-type Streptomyces strain produces very low titers of this compound. Is this normal?
A3: Yes, it is common for wild-type microbial strains to produce secondary metabolites like this compound at low concentrations under standard laboratory conditions. The expression of biosynthetic gene clusters is often tightly regulated and may be silenced or expressed at basal levels in the absence of specific environmental triggers.[3] Significant strain improvement and process optimization are typically required to achieve high yields.
Q4: Can this compound be produced in a heterologous host?
A4: Yes, the entire 90 kb this compound biosynthetic gene cluster has been successfully cloned and heterologously expressed in Streptomyces lividans. However, initial yields were low (~100 µg/L) and required further optimization, such as promoter replacement and precursor feeding, to enhance production.
Troubleshooting Guides
Issue 1: Low or No this compound Production Despite Good Cell Growth
This is a common scenario where primary metabolism (cell growth) is robust, but secondary metabolism (this compound production) is not efficiently activated.
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal Fermentation Medium | The composition of the fermentation medium is critical for secondary metabolite production. An imbalance in the carbon-to-nitrogen ratio or a lack of essential micronutrients can suppress biosynthesis. Action: Systematically optimize the medium components. Test different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, peptone). Consider using response surface methodology for multi-variable optimization.[4] |
| Incorrect Fermentation Parameters | Key physical parameters such as pH, temperature, and dissolved oxygen levels significantly impact enzyme activity and regulatory networks. Action: Monitor and control pH throughout the fermentation, typically maintaining it between 6.5 and 7.5 for Streptomyces. The optimal temperature for production is often slightly lower than the optimal temperature for growth; test a range from 28°C to 32°C. Ensure adequate aeration and agitation to maintain dissolved oxygen levels above 20% saturation. |
| Transcriptional Inactivity of the mer Gene Cluster | The native promoter of the this compound gene cluster may be weak or tightly repressed in your host strain or under your fermentation conditions. Action: Replace the native promoter with a strong, constitutive promoter known to be effective in Streptomyces, such as ermE* or kasOp*. This can dramatically increase the transcription of the biosynthetic genes. |
| Limited Precursor Supply | The biosynthesis of the complex this compound molecule requires a significant flux of precursors from primary metabolism. A bottleneck in the supply of malonyl-CoA, methylmalonyl-CoA, ethylmalonyl-CoA, or L-pipecolate can limit the final yield. Action: Implement precursor feeding strategies. Supplement the culture medium with precursors such as L-lysine (for pipecolate), or appropriate fatty acids that can be converted to the required CoA-thioesters.[5] Alternatively, overexpress genes involved in the biosynthesis of these precursors.[6] |
Issue 2: Accumulation of Intermediates or Production of Incorrect Analogs
The detection of biosynthetic intermediates or unexpected analogs can indicate a bottleneck or promiscuity within the pathway.
| Possible Cause | Troubleshooting Recommendation |
| Bottleneck in a Specific Biosynthetic Step | A non-functional or inefficient enzyme in the pathway can lead to the accumulation of the substrate for that enzyme. For example, a defective ketoreductase (KR) domain could lead to the production of a keto-derivative of this compound. Action: Analyze the fermentation broth using LC-MS to identify and characterize the accumulated intermediates. If a specific enzymatic step is identified as the bottleneck, consider overexpressing the corresponding gene or engineering the enzyme for improved activity. |
| Promiscuous Acyltransferase (AT) Domains | The AT domains of the PKS modules are responsible for selecting the correct extender units. If they are promiscuous, they may incorporate incorrect precursors, leading to the formation of various analogs. Action: While this can be a tool for generating novel compounds, if the goal is to maximize the yield of this compound, precursor feeding with the correct extender units can help to outcompete the incorrect ones. For a long-term solution, protein engineering of the AT domains may be necessary to improve their specificity. |
| Premature Release of the Polyketide Chain | The growing polyketide chain can be prematurely released from the PKS assembly line, resulting in truncated byproducts. Action: This can sometimes be influenced by fermentation conditions. Re-optimizing the fermentation parameters may help to improve the efficiency of the full-length product formation. |
Data Presentation: Strategies for Enhancing Polyketide Production
| Polyketide | Host Strain | Engineering Strategy | Yield Improvement | Reference |
| Actinorhodin | S. coelicolor | Overexpression of triacylglycerol lipase | 1.3-fold | [3] |
| Oxytetracycline | S. rimosus | Overexpression of triacylglycerol lipase | 1.9-fold | [3] |
| Avermectin B1a | S. avermitilis | Overexpression of triacylglycerol lipase | 50% increase in industrial fermentation | [7] |
| FK506 | S. tsukubaensis | Duplication of genes for unusual extender units | ~150% increase | [8] |
| Natamycin | S. natalensis | L-valine feeding (0.5 g/L) | 1.9-fold | [9] |
| Daptomycin | S. roseosporus | Multilevel metabolic engineering | 565% increase | |
| ε-poly-L-lysine | Streptomyces sp. | L-lysine feeding | 6.2% increase over co-fermentation | [5] |
Experimental Protocols
Protocol 1: Promoter Replacement in the this compound Biosynthetic Gene Cluster
This protocol describes a general method for replacing the native promoter of a gene or operon in Streptomyces with a strong constitutive promoter using CRISPR/Cas9-mediated genome editing. This example targets the promoter region upstream of the merA gene, the first PKS gene in the cluster.
1. Design of the Editing Template:
-
gRNA Design: Design a 20-bp guide RNA (gRNA) sequence that targets the native promoter region upstream of the merA start codon. The gRNA should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3') and should be unique within the Streptomyces genome to avoid off-target cleavage.
-
Homology Arms: Design two homology arms, each approximately 1-2 kb in length, flanking the target promoter region. The upstream homology arm should be homologous to the region immediately upstream of the target promoter, and the downstream homology arm should be homologous to the region immediately downstream of the target promoter, including the start of the merA coding sequence.
-
Promoter Cassette: The strong constitutive promoter (e.g., ermE* or kasOp*) will be placed between the two homology arms.
2. Construction of the CRISPR/Cas9 Editing Plasmid:
-
A suitable all-in-one CRISPR/Cas9 plasmid for Streptomyces (e.g., pCRISPomyces-2) should be used.
-
The designed gRNA is cloned into the plasmid, typically via Golden Gate assembly.
-
The homology arms and the promoter cassette are assembled and cloned into the linearized plasmid containing the gRNA, usually through Gibson Assembly or a similar method.
3. Transformation and Conjugation:
-
Transform the final editing plasmid into a methylation-deficient E. coli strain, such as ET12567/pUZ8002.
-
Perform intergeneric conjugation to transfer the plasmid from E. coli to the this compound-producing Streptomyces strain.
4. Selection of Exconjugants and Verification:
-
Plate the conjugation mixture on a medium containing an antibiotic for which the CRISPR plasmid carries a resistance marker (e.g., apramycin) and an antibiotic to counter-select E. coli (e.g., nalidixic acid).
-
Incubate the plates until Streptomyces colonies appear.
-
Screen the resulting colonies by PCR using primers that flank the targeted promoter region. A successful replacement will result in a PCR product of a different size than the wild-type.
-
Verify the correct integration and sequence of the new promoter by Sanger sequencing of the PCR product.
5. Curing of the CRISPR Plasmid:
-
To obtain a marker-free mutant, the CRISPR plasmid needs to be cured. This can often be achieved by passaging the mutant strain on a non-selective medium for several generations and then screening for the loss of the antibiotic resistance conferred by the plasmid.
Protocol 2: Precursor Feeding Experiment to Enhance this compound Production
This protocol outlines a general procedure for a precursor feeding experiment in a shake flask culture to investigate the effect on this compound yield.
1. Preparation of Seed Culture:
-
Inoculate a suitable seed medium with spores or mycelia of the Streptomyces strain.
-
Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours until a dense culture is obtained.
2. Inoculation of Production Medium:
-
Inoculate a production medium (optimized for this compound production) with the seed culture (typically a 5-10% v/v inoculum).
-
The production medium should be in baffled flasks to ensure adequate aeration.
3. Preparation and Addition of Precursor Stock Solution:
-
Prepare a sterile stock solution of the precursor to be tested (e.g., L-lysine). The concentration of the stock solution should be high enough so that only a small volume is needed to reach the desired final concentration in the culture.
-
The precursor solution should be filter-sterilized.
-
Add the precursor to the production culture at a specific time point. This is often done at the transition from the exponential growth phase to the stationary phase, when secondary metabolism is typically induced (e.g., after 24-48 hours of growth).
-
Test a range of final precursor concentrations (e.g., 1 mM, 5 mM, 10 mM). Include a control culture to which no precursor is added.
4. Fermentation and Sampling:
-
Continue the fermentation under the same conditions for a total of 7-10 days.
-
Take samples at regular intervals (e.g., every 24 hours) to monitor cell growth (e.g., by measuring dry cell weight) and this compound production.
5. Extraction and Analysis of this compound:
-
Separate the mycelia from the fermentation broth by centrifugation or filtration.
-
Extract this compound from both the mycelia (e.g., with methanol or acetone) and the supernatant (e.g., with ethyl acetate).
-
Combine the extracts, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis.
-
Quantify the this compound yield using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: General workflow for enhancing this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Isolation and characterization of this compound biosynthetic gene cluster from Streptomyces sp. NRRL 30748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of ε-poly-L-lysine production coupled with precursor L-lysine feeding in glucose-glycerol co-fermentation by Streptomyces sp. M-Z18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coordinating precursor supply for pharmaceutical polyketide production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boosting polyketides production in cell factories: Shared target-pathway for pharmaceutical polyketides engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of FK506 production in Streptomyces tsukubaensis by genetic enhancement of the supply of unusual polyketide extender units via utilization of two distinct site-specific recombination systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the production of natamycin in Streptomyces natalensis HW-2 by L-valine feeding - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor yield of Meridamycin analogues synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the chemical synthesis of Meridamycin analogues. The information is presented in a question-and-answer format to directly address challenges faced by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Linear Chain Assembly (Polyketide and Peptide Fragments)
Question 1: I am observing a low yield of my advanced polyketide fragment. What are the likely causes and solutions?
Answer: Low yields in complex polyketide synthesis often stem from incomplete reactions or the formation of stable side products. Here are some common causes and troubleshooting steps:
-
Incomplete Coupling Reactions: Standard peptide coupling reagents may be inefficient for sterically hindered fragments.
-
Solution: Switch to a more powerful coupling reagent. See the table below for a comparison of common reagents.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Side Reactions: Protecting groups may be prematurely cleaved or participate in side reactions.
-
Solution: Re-evaluate your protecting group strategy. Ensure that all protecting groups are stable to the reaction conditions for each step. For example, if you are using an acid-labile protecting group, ensure that no acidic conditions are inadvertently created.
-
-
Epimerization: The stereochemical integrity of your molecule may be compromised.
-
Solution: Use additives to suppress epimerization during coupling reactions, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
-
Table 1: Comparison of Coupling Reagents for Sterically Hindered Fragments
| Reagent | Activating Agent | Key Features | Common Yield Range (Sterically Hindered) |
| HBTU | HOBt/Base | Fast reaction times, low epimerization. | 50-70% |
| HATU | HOAt/Base | More reactive than HBTU, effective for very hindered couplings. | 60-85% |
| COMU | Oxyma/Base | High reactivity, good solubility, low epimerization. | 65-90% |
| DCC/DMAP | - | Prone to side product formation (DCU) and epimerization. | 30-60% |
Question 2: My peptide fragment containing a pipecolic acid analogue is difficult to purify. What should I do?
Answer: Pipecolic acid and its derivatives can introduce conformational rigidity, leading to aggregation and difficult purification.
-
Aggregation during Synthesis: The growing peptide chain can aggregate on the solid-phase support.
-
Solution: Use a higher swelling resin or a resin with a lower loading capacity. Incorporate "difficult sequence" protocols, such as elevated temperatures or the use of chaotropic salts.
-
-
Purification Challenges: The final product may co-elute with byproducts.
-
Solution: Optimize your HPLC purification gradient. A shallower gradient can improve the separation of closely eluting species. Consider using a different stationary phase (e.g., C4 instead of C18 for very hydrophobic peptides).
-
Section 2: Macrolactamization
Question 3: The yield of my macrolactamization is very low, and I am mostly recovering the linear precursor or observing polymerization.
Answer: Macrolactamization is a critical and often low-yielding step. The primary challenge is to favor the intramolecular cyclization over intermolecular reactions.
-
High Concentration: If the concentration of the linear precursor is too high, intermolecular reactions (polymerization) will dominate.
-
Solution: Employ high-dilution conditions. The optimal concentration is typically between 0.1 and 1 mM. Use a syringe pump for the slow addition of the linear precursor to a large volume of solvent.
-
-
Inefficient Activation: The carboxylic acid may not be sufficiently activated for cyclization.
-
Solution: Use a highly efficient coupling reagent that is well-suited for macrolactamization, such as HATU or COMU.
-
-
Unfavorable Conformation: The linear precursor may not readily adopt a conformation that brings the reactive termini into proximity.
-
Solution: The choice of solvent can significantly influence the conformation. Screen different solvents (e.g., DMF, DCM, THF). The addition of a non-nucleophilic base like DIPEA or 2,4,6-collidine is crucial.
-
Table 2: Troubleshooting Poor Macrolactamization Yields
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Poor activation of the carboxylic acid. | Use a more powerful coupling reagent (e.g., HATU, COMU). |
| Polymer Formation | Concentration of linear precursor is too high. | Use high-dilution conditions (0.1-1 mM) with slow addition. |
| No Reaction | Steric hindrance at the cyclization site. | Increase reaction temperature; screen different solvents. |
| Epimerization | Racemization at the activated carboxyl group. | Add HOBt or Oxyma; use a less reactive base. |
Experimental Protocols
Protocol 1: General Procedure for Macrolactamization under High Dilution
-
Preparation of the Linear Precursor Solution: Dissolve the purified linear precursor (1 equivalent) in a suitable solvent (e.g., DMF/DCM mixture) to a concentration of 0.1 M.
-
Preparation of the Reaction Vessel: To a separate flask, add a large volume of the same solvent to achieve a final concentration of 0.5 mM upon addition of the precursor. Add the coupling reagent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).
-
Slow Addition: Using a syringe pump, add the linear precursor solution to the stirred reaction vessel over a period of 4-8 hours at room temperature.
-
Reaction Monitoring: Monitor the reaction by LC-MS. After the addition is complete, allow the reaction to stir for an additional 2-4 hours.
-
Work-up: Quench the reaction with a small amount of water. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or preparative HPLC.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Macrolactamization Yield
Caption: Troubleshooting workflow for poor macrolactamization yields.
Diagram 2: General Synthetic Strategy for this compound Analogues
Caption: General synthetic workflow for this compound analogues.
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of Meridamycin and FK506
For Immediate Release
[City, State] – December 15, 2025 – A comprehensive review of available data on the neuroprotective properties of Meridamycin and FK506 (Tacrolimus) reveals distinct mechanisms and potencies, providing valuable insights for researchers and drug development professionals in the field of neurodegenerative diseases. While both compounds are ligands for the FK506-binding protein 12 (FKBP12), their downstream effects and neuroprotective profiles exhibit significant differences.
Key Findings at a Glance
This guide synthesizes experimental data to offer an objective comparison of this compound and FK506, focusing on their neuroprotective efficacy, binding affinities, and underlying mechanisms of action.
| Parameter | This compound / 3-Northis compound | FK506 (Tacrolimus) |
| Neuroprotection (EC50) | 110 nM (3-Northis compound) in dopaminergic neurons against MPP+ toxicity[1][2] | Data in a directly comparable MPP+ assay is not readily available in the reviewed literature. However, FK506 has demonstrated neuroprotective effects in various models of neuronal injury.[3] |
| FKBP12 Binding Affinity | IC50: 1 ng/mL (this compound)[4] | Ki: 0.4 nM[4] |
| Primary Mechanism of Action | Non-immunosuppressive; FKBP12 binding-dependent, calcineurin-independent neuroprotection.[4][5] | Immunosuppressive; forms a complex with FKBP12 to inhibit calcineurin, leading to neuroprotective and other effects.[6] |
In-Depth Comparison of Neuroprotective Efficacy
This compound, and its derivative 3-Northis compound, have emerged as potent neuroprotective agents, particularly in models of Parkinson's disease.[7] An in-vitro study demonstrated that 3-Northis compound protects dopaminergic neurons from the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) with an EC50 of 110 nM.[1][2] This protective effect is attributed to the restoration of functional dopamine uptake in toxin-challenged neurons.[1][2]
FK506 is a well-established neuroprotective compound, with demonstrated efficacy in various models of neuronal injury, including ischemia, traumatic brain injury, and neurotoxicity.[3][8] Its neuroprotective effects are often linked to its ability to reduce neuroinflammation and inhibit apoptosis.[8] While a direct EC50 value for FK506 in an identical MPP+-induced dopaminergic neuron injury model was not found in the reviewed literature for a side-by-side comparison, its neuroprotective actions in dopaminergic systems have been documented.
Binding Affinity to FKBP12
Both this compound and FK506 are high-affinity ligands for FKBP12, an intracellular protein that acts as a receptor for these compounds. This compound exhibits an IC50 of 1 ng/mL for inhibiting the binding of FK506 to FKBP12.[4] FK506 itself binds to FKBP12 with a high affinity, exhibiting a dissociation constant (Ki) of approximately 0.4 nM.[4] This strong interaction with FKBP12 is the initial step for the biological activities of both molecules.
Divergent Signaling Pathways
The primary distinction between this compound and FK506 lies in their downstream signaling pathways following FKBP12 binding.
FK506: Upon binding to FKBP12, FK506 forms a tertiary complex with calcineurin, a calcium- and calmodulin-dependent protein phosphatase.[6] The inhibition of calcineurin is the cornerstone of FK506's potent immunosuppressive effects and also contributes significantly to its neuroprotective actions.[6][9] By inhibiting calcineurin, FK506 can modulate a variety of downstream signaling cascades involved in apoptosis and inflammation.[8][10]
This compound: In contrast, this compound is a non-immunosuppressive FKBP12 ligand.[4][5] This indicates that the this compound-FKBP12 complex does not interact with or inhibit calcineurin.[4] Therefore, the neuroprotective effects of this compound are mediated through a calcineurin-independent pathway. The precise downstream effectors of the this compound-FKBP12 complex that mediate neuroprotection are still under investigation, but it is clear that it offers a distinct advantage by separating neuroprotective activity from immunosuppression.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Dopamine Uptake Assay (for Neuroprotection Assessment)
This assay is used to determine the functional recovery of dopaminergic neurons after a neurotoxic insult.[11][12][13][14]
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells or primary dopaminergic neurons in 24-well plates and differentiate them into a dopaminergic phenotype.
-
Compound Treatment: Pre-treat the differentiated cells with various concentrations of the test compound (this compound or FK506) for a specified duration (e.g., 1-2 hours).
-
Neurotoxin Challenge: Induce neuronal damage by adding a neurotoxin such as MPP+ (e.g., 500 µM) and incubate for a further period (e.g., 24-48 hours).
-
Dopamine Uptake: After the incubation period, wash the cells and incubate them with a solution containing [3H]-dopamine for a short period (e.g., 10-20 minutes).
-
Measurement: Lyse the cells and measure the amount of incorporated [3H]-dopamine using a scintillation counter.
-
Data Analysis: Calculate the percentage of dopamine uptake relative to control (untreated, unchallenged) cells. Plot the concentration-response curve to determine the EC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a common method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the test compound and/or neurotoxin as described in the dopamine uptake assay protocol.
-
MTT Incubation: After the treatment period, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.[15][16][17][18][19]
-
Cell Preparation: Following treatment, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are considered live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound and FK506 represent two distinct classes of FKBP12-binding neuroprotective agents. While FK506 operates through a well-defined calcineurin-dependent pathway, leading to both immunosuppression and neuroprotection, this compound offers the significant advantage of potent, calcineurin-independent neuroprotection without the associated immunosuppressive effects. This makes this compound and its derivatives particularly promising candidates for the development of novel therapeutics for neurodegenerative disorders where chronic immunosuppression is undesirable. Further head-to-head comparative studies are warranted to fully elucidate the relative neuroprotective potencies and therapeutic potential of these two compounds in various models of neurological disease.
References
- 1. caspase3 assay [assay-protocol.com]
- 2. 3-northis compound: a potent non-immunosuppressive immunophilin ligand is neuroprotective in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferential neuroprotective effect of tacrolimus (FK506) on unmyelinated axons following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Actions of FK506 in Experimental Stroke: In Vivo Evidence against an Antiexcitotoxic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of neuroprotective action of immunosuppressants--facts and hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. abcam.cn [abcam.cn]
Meridamycin vs. Rapamycin: A Comparative Guide to mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Meridamycin and Rapamycin, two macrolide compounds that interact with the intracellular receptor FKBP12. While structurally related, emerging evidence suggests distinct pharmacological profiles, particularly concerning their interaction with the mammalian target of rapamycin (mTOR) signaling pathway. This document aims to objectively compare their known biological activities, outline experimental methodologies for direct comparison, and provide a framework for understanding their differential effects.
Executive Summary
Rapamycin is a well-established immunosuppressant and anti-proliferative agent that functions through the allosteric inhibition of mTOR Complex 1 (mTORC1).[1][2] It forms a gain-of-function complex with FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the disruption of mTORC1 signaling.[3] This mechanism is central to its clinical applications in organ transplantation and oncology.[4]
This compound, also a high-affinity FKBP12 ligand, is distinguished by its potent neuroprotective and non-immunosuppressive properties.[5][6] Unlike Rapamycin, the direct molecular target of the this compound-FKBP12 complex remains to be elucidated.[6] Current research has not established this compound as a direct inhibitor of mTOR. This guide will explore the known differences between these two compounds and provide protocols for investigating the potential interaction of this compound with the mTOR pathway.
Data Presentation: A Comparative Overview
| Feature | This compound | Rapamycin |
| Primary Known Effect | Neuroprotective[5] | Immunosuppressive, Anti-proliferative[1][4] |
| FKBP12 Binding | High Affinity[6] | High Affinity[2] |
| Direct mTOR Inhibition | Not established; target of this compound-FKBP12 complex is unknown[6] | Allosteric inhibitor of mTORC1[1][2] |
| Effect on mTORC1 | Unknown | Primarily inhibitory[3] |
| Effect on mTORC2 | Unknown | Largely insensitive to acute treatment, but can be inhibited by chronic exposure[7] |
| Clinical Applications | Potential for neurological disorders[5] | Organ transplantation, oncology, lymphangioleiomyomatosis[4] |
Mechanism of Action: Knowns and Unknowns
Rapamycin's mechanism of mTORC1 inhibition is well-documented. The formation of the Rapamycin-FKBP12 complex creates a composite surface that binds to the FRB domain of mTOR, sterically hindering the association of mTOR with its substrates, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[3] This leads to a downstream cascade of events that suppress cell growth and proliferation.
For this compound, while it binds to FKBP12 with high affinity, its subsequent molecular interactions are not yet fully characterized. Its non-immunosuppressive profile suggests a divergence from the canonical Rapamycin-mTOR pathway. The neuroprotective effects of this compound may be mediated through an entirely different signaling cascade that is independent of mTOR inhibition.[5]
Experimental Protocols
To empirically determine and compare the effects of this compound and Rapamycin on mTOR signaling, the following experimental protocols are recommended.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 and mTORC2 and can be used to determine the half-maximal inhibitory concentration (IC50) of a compound.
Objective: To determine if this compound directly inhibits the kinase activity of mTORC1 and/or mTORC2 and to compare its potency with Rapamycin.
Materials:
-
Purified active mTORC1 and mTORC2 complexes
-
Recombinant inactive p70S6K (for mTORC1) and Akt (for mTORC2) as substrates
-
This compound and Rapamycin
-
ATP
-
Kinase assay buffer
-
Phospho-specific antibodies for p-p70S6K (Thr389) and p-Akt (Ser473)
-
Detection reagents (e.g., chemiluminescence or fluorescence-based)
Procedure:
-
In a multi-well plate, incubate the purified mTOR complex (mTORC1 or mTORC2) with varying concentrations of this compound or Rapamycin for a predetermined time.
-
Initiate the kinase reaction by adding the substrate (inactive p70S6K or Akt) and ATP.
-
Allow the reaction to proceed for a specified duration at 30°C.
-
Terminate the reaction.
-
Detect the amount of phosphorylated substrate using a phospho-specific antibody.
-
Quantify the signal and calculate the IC50 value for each compound against each mTOR complex.
Western Blot Analysis of Downstream mTOR Signaling
This cell-based assay assesses the in-cell efficacy of the inhibitors by measuring the phosphorylation levels of key proteins in the mTOR pathway.
Objective: To compare the effects of this compound and Rapamycin on mTORC1 and mTORC2 signaling in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293, cancer cell line)
-
This compound and Rapamycin
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-phospho-Akt (Ser473), anti-total Akt.[8]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture cells to a desired confluency and then treat with various concentrations of this compound or Rapamycin for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect.
Visualizing the mTOR Signaling Pathway and Inhibitor Interactions
The following diagrams illustrate the known interactions of Rapamycin with the mTOR pathway and highlight the current gap in knowledge regarding this compound's mechanism of action.
Caption: mTOR signaling pathway and inhibitor interactions.
The diagram above illustrates the canonical mTOR signaling pathway. Rapamycin, in complex with FKBP12, directly inhibits mTORC1. The target of the this compound-FKBP12 complex and its effect on the mTOR pathway are currently unknown and represent a key area for future investigation.
Caption: Experimental workflow for comparative analysis.
This workflow outlines the key experimental steps to compare the mTOR inhibitory activity of this compound and Rapamycin, from direct enzymatic assays to cell-based signaling analysis.
Conclusion
The comparison between this compound and Rapamycin highlights a fascinating divergence in the functional consequences of FKBP12 ligand binding. Rapamycin is a canonical, potent inhibitor of mTORC1, with its biological effects stemming directly from this interaction. In contrast, this compound, despite its structural similarity and high-affinity for FKBP12, exhibits a distinct neuroprotective and non-immunosuppressive profile. The absence of evidence for direct mTOR inhibition by this compound suggests that it may act through a novel mechanism of action.
The experimental protocols provided in this guide offer a clear path for researchers to directly investigate the potential effects of this compound on the mTOR pathway. Such studies are crucial to fully elucidate the molecular mechanisms underlying its neuroprotective effects and to determine if any overlap exists with the well-established mTOR-centric actions of Rapamycin. Understanding these differences is paramount for the strategic development of these compounds for their respective therapeutic applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-northis compound: a potent non-immunosuppressive immunophilin ligand is neuroprotective in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Non-immunosuppressive Activity of Meridamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Meridamycin with the conventional immunosuppressants, Cyclosporin A (CsA) and Tacrolimus (FK506). The focus is to validate the non-immunosuppressive profile of this compound by contrasting its activity with these well-established immunosuppressive agents through supporting experimental data and detailed methodologies.
Introduction
This compound is a natural macrolide that binds to the immunophilin FKBP12, similar to the immunosuppressants Tacrolimus and Rapamycin.[1][2] However, unlike these drugs, this compound is reported to be non-immunosuppressive.[1][3] In fact, it has been shown to antagonize the immunosuppressive effects of both FK506 and rapamycin in murine T cells.[1] This unique characteristic makes this compound an interesting candidate for therapeutic applications where immunophilin binding is desired without compromising the patient's immune response, such as in neuroprotection.[3]
This guide will delve into the experimental data that substantiates the non-immunosuppressive nature of this compound by comparing it against Cyclosporin A and Tacrolimus in key assays that measure T-cell activation and function.
Comparative Data on Immunosuppressive Activity
The following tables summarize the available quantitative data on the effects of this compound, Cyclosporin A, and Tacrolimus on key parameters of immunosuppression.
Table 1: Inhibition of T-Cell Proliferation
| Compound | Cell Type | Assay | Parameter | Value | Reference |
| This compound | Murine T-cells | Proliferation Assay | Activity | Non-immunosuppressive, antagonizes FK506 and rapamycin-induced suppression. Specific IC50 for proliferation inhibition not publicly available. | [1] |
| Cyclosporin A | Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) stimulation | IC50 | 294 - 487 µg/L | N/A |
| Tacrolimus (FK506) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Mixed Lymphocyte Reaction (MLR) | IC50 | ~0.63 ng/mL (pre-transplantation) | N/A |
| Tacrolimus (FK506) | CD4+ T-cells | Antigen-like activation | IC50 | 0.0269 ng/mL | N/A |
Table 2: Effect on Cytokine Production
| Compound | Cell Type | Cytokine | Effect | Reference |
| This compound | T-cells | IL-2, IFN-γ, TNF-α | Specific quantitative data on the effect of this compound on cytokine production is not publicly available. | |
| Cyclosporin A | Human T-cells | IL-2 | Inhibition of production. | N/A |
| Tacrolimus (FK506) | Human T-cells | IL-2 | Inhibition of production. | [4] |
| Tacrolimus (FK506) | Human T-cells | TNF-α | Inhibition of production. | [5] |
Table 3: Activity in NFAT Activation
| Compound | Cell Line | Assay | Activity | Reference |
| This compound | Jurkat T-cells | NFAT Reporter Assay | Specific quantitative data on the effect of this compound on NFAT activation is not publicly available. | |
| Cyclosporin A | T-cells | Calcineurin-NFAT Pathway | Inhibition of NFAT dephosphorylation and nuclear translocation. | N/A |
| Tacrolimus (FK506) | T-cells | Calcineurin-NFAT Pathway | Inhibition of NFAT dephosphorylation and nuclear translocation. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to assess immunosuppressive activity, the following diagrams are provided.
Caption: T-Cell activation signaling pathway and points of intervention.
Caption: Workflow for a T-Cell Proliferation Assay using CFSE.
Caption: Workflow for a Cytokine Production Assay using ELISA.
Caption: Workflow for an NFAT Reporter Assay in Jurkat T-cells.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
Objective: To measure the inhibitory effect of compounds on T-cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
Test compounds: this compound, Cyclosporin A, Tacrolimus
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in PBS at a concentration of 1x10^7 cells/mL.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete medium.
-
Resuspend the cells in complete medium at 1x10^6 cells/mL.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Add 50 µL of medium containing the T-cell mitogen (e.g., PHA at 5 µg/mL).
-
Add 50 µL of medium containing serial dilutions of the test compounds.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the lymphocyte population and measure the CFSE fluorescence. Proliferation is indicated by the sequential halving of CFSE fluorescence in daughter cells.
-
Calculate the percentage of proliferating cells and determine the IC50 value for each compound.
Cytokine Production Assay (ELISA)
Objective: To quantify the effect of compounds on the production of key cytokines by activated T-cells.
Materials:
-
PBMCs
-
RPMI-1640 medium with 10% FBS
-
PHA or anti-CD3/CD28 beads
-
Test compounds: this compound, Cyclosporin A, Tacrolimus
-
ELISA kits for IL-2, IFN-γ, and TNF-α
-
ELISA plate reader
Procedure:
-
Isolate and prepare PBMCs as described in the T-cell proliferation assay protocol.
-
Plate 1x10^6 cells in 1 mL of complete medium in a 24-well plate.
-
Add the T-cell mitogen and serial dilutions of the test compounds.
-
Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the cell-free supernatant.
-
Perform ELISA for IL-2, IFN-γ, and TNF-α on the supernatants according to the manufacturer's instructions.
-
Read the absorbance using an ELISA plate reader and calculate the cytokine concentrations from a standard curve.
NFAT Reporter Assay
Objective: To assess the effect of compounds on the activation of the NFAT signaling pathway.
Materials:
-
Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Test compounds: this compound, Cyclosporin A, Tacrolimus
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the Jurkat-NFAT reporter cells in a 96-well white-walled plate at a density of 1x10^5 cells/well in 100 µL of medium.
-
Add 50 µL of medium containing serial dilutions of the test compounds.
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of medium containing PMA (50 ng/mL) and Ionomycin (1 µM) to stimulate the cells.
-
Incubate for 6-24 hours at 37°C.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NFAT activation relative to the stimulated control and determine the IC50 values.
Conclusion
The available evidence strongly indicates that this compound, despite its structural similarity and binding affinity to FKBP12, does not exhibit the immunosuppressive properties characteristic of calcineurin inhibitors like Cyclosporin A and Tacrolimus. While direct quantitative data on this compound's impact on T-cell proliferation, cytokine production, and NFAT activation in standardized assays is not extensively documented in publicly accessible literature, its reported non-immunosuppressive nature and antagonistic effect on other immunosuppressants highlight its distinct biological profile. The experimental protocols provided in this guide offer a framework for researchers to further validate and quantify the non-immunosuppressive activity of this compound and other novel immunophilin-binding compounds.
References
- 1. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond | PLOS Pathogens [journals.plos.org]
- 2. Isolation and characterization of this compound biosynthetic gene cluster from Streptomyces sp. NRRL 30748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of Tacrolimus versus Sirolimus on the Proliferation, Activation and Differentiation of Human B Cells | PLOS One [journals.plos.org]
- 5. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells | PLOS One [journals.plos.org]
Meridamycin's Selectivity Profile: A Comparative Guide to FKBP Isoform Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Meridamycin across various FK506-binding protein (FKBP) isoforms. Due to the limited availability of direct cross-reactivity data for this compound, this guide presents its known interaction with FKBP12 and juxtaposes it with the well-characterized binding profiles of FK506 and Rapamycin across FKBP12, FKBP12.6, FKBP51, and FKBP52. This comparison offers a valuable benchmark for understanding the potential selectivity of this compound and guiding future research.
Executive Summary
This compound is a natural macrolide that demonstrates high-affinity binding to FKBP12.[1] However, its cross-reactivity with other significant FKBP isoforms, such as FKBP12.6, FKBP51, and FKBP52, remains largely uncharacterized in publicly available literature. In contrast, the immunosuppressants FK506 (Tacrolimus) and Rapamycin (Sirolimus) have been extensively studied, revealing broader binding profiles across the FKBP family. Understanding these differences is critical for the development of isoform-specific FKBP ligands to achieve targeted therapeutic effects while minimizing off-target interactions.
Comparative Binding Affinities
The following table summarizes the available quantitative data for the binding of this compound, FK506, and Rapamycin to various FKBP isoforms. This data is essential for assessing the relative potency and potential selectivity of these ligands.
| Ligand | FKBP12 | FKBP12.6 | FKBP51 | FKBP52 |
| This compound | IC50: 1 ng/mL[1] | Data Not Available | Data Not Available | Data Not Available |
| FK506 | Kᵢ: ~1.7 nM[1] | Data Not Available | Kᵢ: 104 ± 14 nM[2] | Kᵢ: 23 ± 3 nM |
| Rapamycin | Kᵢ: ~0.2 nM | Kᵢ: 5.6 ± 0.9 nM | Kᵢ: 3.7 ± 0.9 nM[2] | Kᵢ: 4.2 ± 0.7 nM |
Note: IC50 and Kᵢ values represent the concentration of the ligand required to inhibit 50% of the target's activity or binding. Lower values indicate higher binding affinity.
Signaling Pathways of FKBP Isoforms
Understanding the distinct signaling roles of each FKBP isoform is crucial for interpreting the functional consequences of ligand binding. The following diagrams illustrate the known signaling pathways associated with FKBP12, FKBP12.6, FKBP51, and FKBP52.
Experimental Protocols
Accurate determination of binding affinities is paramount for comparing ligand-protein interactions. The following are summaries of widely accepted experimental protocols used to quantify the binding of small molecules to FKBP isoforms.
Fluorescence Polarization (FP) Competition Assay
This high-throughput assay measures the change in the polarization of fluorescent light emitted by a labeled ligand (probe) upon binding to a protein.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant human FKBP isoforms (FKBP12, FKBP12.6, FKBP51, FKBP52) are purified.
-
A high-affinity fluorescently labeled ligand (e.g., a fluorescein-conjugated FK506 analog) is synthesized.
-
Serial dilutions of the unlabeled competitor ligand (this compound) are prepared.
-
-
Assay Procedure:
-
The FKBP isoform, fluorescent probe, and competitor ligand are incubated together in a suitable buffer (e.g., phosphate-buffered saline) in a microplate.
-
The final concentrations of the FKBP and the probe are kept constant, while the concentration of the competitor ligand is varied.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.
-
The data is plotted as fluorescence polarization versus the logarithm of the competitor ligand concentration.
-
The IC50 value, the concentration of the competitor ligand that displaces 50% of the fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., FKBP isoform) immobilized on a sensor surface in real-time.
Detailed Methodology:
-
Sensor Chip Preparation:
-
A sensor chip (e.g., CM5) is activated.
-
Recombinant FKBP isoform is immobilized onto the sensor chip surface via amine coupling.
-
Remaining active sites on the surface are deactivated.
-
-
Binding Analysis:
-
A solution containing the analyte (this compound) at various concentrations is flowed over the sensor surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.
-
A dissociation phase follows, where buffer without the analyte is flowed over the surface to monitor the dissociation of the analyte-ligand complex.
-
-
Data Analysis:
-
The association (kₐ) and dissociation (kₑ) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kₑ) is calculated as the ratio of kₑ/kₐ.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein in solution, providing a complete thermodynamic profile of the interaction.
Detailed Methodology:
-
Sample Preparation:
-
The purified FKBP isoform and the ligand (this compound) are prepared in the same buffer to minimize heats of dilution.
-
The samples are degassed to prevent the formation of air bubbles during the experiment.
-
-
Titration:
-
The FKBP isoform solution is placed in the sample cell of the calorimeter.
-
The ligand solution is loaded into the injection syringe.
-
A series of small injections of the ligand are made into the sample cell, and the heat released or absorbed after each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the stoichiometry of binding (n), the binding affinity (Kₐ), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Conclusion and Future Directions
The available data confirms that this compound is a high-affinity ligand for FKBP12. However, the lack of binding data for other FKBP isoforms highlights a significant gap in our understanding of its selectivity. To fully assess the therapeutic potential of this compound and its analogs, it is imperative to determine their binding affinities across the entire FKBP family. The experimental protocols outlined in this guide provide a clear roadmap for conducting such studies. A comprehensive cross-reactivity profile will be instrumental in elucidating the mechanism of action of this compound and in the design of next-generation, isoform-selective FKBP modulators for a range of therapeutic applications, from immunosuppression to neuroregeneration and cancer therapy.
References
A Comparative Analysis of the Neuroprotective Potency of Meridamycin Analogues
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Meridamycin, a macrocyclic polyketide natural product, has garnered significant interest within the scientific community for its potent neuroprotective properties, devoid of the immunosuppressive side effects associated with similar compounds like FK506. This has spurred research into its analogues, both naturally occurring and synthetically derived, to explore their potential as therapeutic agents for neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective potency of known this compound analogues, supported by available experimental data.
Data Summary: Neuroprotective Potency and FKBP12 Binding Affinity
The following table summarizes the available quantitative data for this compound and its analogues. A lower EC50/IC50 value indicates greater potency.
| Compound | Neuroprotective Potency (EC50) | FKBP12 Binding Affinity (IC50) | Source |
| This compound | Data not available | 1 ng/mL | [1] |
| 3-northis compound | 110 nM | Data not available | [2] |
| C36-keto-meridamycin | Data not available | Data not available | - |
| This compound A | Data not available | Data not available | - |
| This compound B | Data not available | Data not available | - |
| This compound C | Data not available | Data not available | - |
| This compound D | Data not available | Data not available | - |
Note: Quantitative neuroprotective potency data for this compound, C36-keto-meridamycin, and Meridamycins A, B, C, and D are not currently available in publicly accessible literature, limiting a direct comparative analysis of their efficacy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound analogues.
Dopamine Uptake Assay in MPP+-Treated Dopaminergic Neurons
This assay is crucial for evaluating the ability of a compound to protect dopaminergic neurons from the toxic effects of 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages these neurons and is used to model Parkinson's disease.
Objective: To determine the half-maximal effective concentration (EC50) of a compound in restoring dopamine uptake functionality in MPP+-damaged dopaminergic neurons.
Methodology:
-
Cell Culture: Primary ventral mesencephalic neurons or a suitable dopaminergic cell line (e.g., SH-SY5Y) are cultured under standard conditions.
-
Induction of Neurotoxicity: Cells are exposed to a specific concentration of MPP+ for a predetermined duration (e.g., 24-48 hours) to induce neuronal damage.
-
Treatment with Test Compound: Following MPP+ exposure, the cells are treated with a range of concentrations of the this compound analogue.
-
Dopamine Uptake Measurement:
-
Cells are incubated with radiolabeled dopamine (e.g., [³H]dopamine) for a short period.
-
The uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The amount of dopamine uptake is plotted against the concentration of the test compound. The EC50 value is calculated as the concentration of the compound that restores dopamine uptake to 50% of the level observed in untreated, healthy control cells.
FKBP12 Competitive Binding Assay
This assay determines the affinity of a compound for the immunophilin FKBP12, a primary intracellular target of immunosuppressants like FK506 and a known binding partner of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound in displacing a known high-affinity ligand from FKBP12.
Methodology:
-
Preparation of Reagents:
-
Recombinant human FKBP12 protein.
-
A high-affinity, labeled ligand for FKBP12 (e.g., a fluorescently labeled FK506 analogue).
-
A series of dilutions of the this compound analogue to be tested.
-
-
Assay Procedure:
-
FKBP12 protein is incubated with the labeled ligand in a suitable buffer.
-
The test compound (this compound analogue) is added at various concentrations.
-
The mixture is allowed to reach binding equilibrium.
-
-
Detection: The amount of labeled ligand bound to FKBP12 is measured. Common detection methods include:
-
Fluorescence Polarization (FP): The change in the polarization of the emitted light from the fluorescently labeled ligand upon binding to FKBP12 is measured. Displacement by the test compound leads to a decrease in polarization.
-
Radioligand Binding Assay: A radiolabeled ligand is used, and the bound radioactivity is separated from the unbound ligand and quantified.
-
-
Data Analysis: The percentage of inhibition of labeled ligand binding is plotted against the concentration of the test compound. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the specific binding of the labeled ligand.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and its analogues are believed to be mediated through their interaction with intracellular proteins, primarily immunophilins of the FKBP family. However, the precise signaling cascades are still under investigation and may be multifaceted.
Caption: Proposed signaling pathways for the neuroprotective effects of this compound analogues.
The binding of this compound analogues to FKBP12 can modulate the activity of downstream effectors such as calcineurin and the mammalian target of rapamycin (mTOR), both of which are critical regulators of cell survival, apoptosis, and protein synthesis.[3] Inhibition of calcineurin by FKBP12-ligand complexes is a well-established mechanism for neuroprotection.[4] Furthermore, there is evidence to suggest that the neuroprotective effects of some FKBP ligands may be independent of FKBP12 and could involve other members of the FKBP family, such as FKBP51 and FKBP52.[5][6] These larger FKBPs are involved in various cellular processes, including protein trafficking and microtubule dynamics, which are crucial for neuronal health. The potential modulation of calcium channels by these compounds could also contribute to their neuroprotective effects by preventing excitotoxicity.[7]
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of the neuroprotective potency of this compound analogues.
References
- 1. In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin protects dopaminergic neurons against rotenone-induced cell death in primary mesencephalic cell culture [termedia.pl]
- 3. Protection of Dopaminergic Cells from MPP+-Mediated Toxicity by Histone Deacetylase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopaminergic cell death induced by MPP(+), oxidant and specific neurotoxicants shares the common molecular mechanism. [vivo.weill.cornell.edu]
- 7. The Neuroprotective Role of Cyanobacteria with Focus on the Anti-Inflammatory and Antioxidant Potential: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validating Meridamycin's Mechanism of Action in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of meridamycin with other neuroprotective agents that bind to the FK506-binding protein 12 (FKBP12). It includes a summary of their performance based on available experimental data, detailed methodologies for key validation experiments, and visual representations of signaling pathways and experimental workflows.
Comparative Performance of FKBP12-Binding Compounds in Neuronal Assays
The following table summarizes the quantitative data on the neuroprotective and neurite outgrowth effects of this compound and its comparators, FK506 and rapamycin, in primary neurons.
| Compound | Target/Mechanism | Assay | Cell Type | Concentration/EC50 | Outcome |
| 3-Northis compound | FKBP12 binding; downstream target unknown | Dopamine Uptake Assay (MPP+ induced toxicity) | Dopaminergic Neurons | EC50: 110 nM[1] | Restored functional dopamine uptake[1] |
| FK506 (Tacrolimus) | FKBP12-calcineurin inhibition | Neuronal Viability (Oxygen-Glucose Deprivation) | Primary Cortical Neurons | 50-500 pM[2] | Significant neuroprotection[2] |
| Neuronal Survival (Peripheral Nerve Injury) | Motor Neurons | 2 mg/kg/day (in vivo) | 88.7% neuronal survival[3] | ||
| Axonal Protection (Traumatic Brain Injury) | Myelinated & Unmyelinated Axons | 3.0 mg/kg (in vivo) | Significant protection against CAP suppression[4] | ||
| Rapamycin | FKBP12-mTORC1 inhibition | Neuronal Viability (Colistin-induced toxicity) | Neuroblastoma-2a cells | 500 nM | Increased cell survival from ~50% to 72%[5] |
| Neuronal Survival (EAE model) | Spinal Neurons | Not specified | Increased number of Nissl-stained neurons[6] | ||
| Neurite Outgrowth | Primary Cortical Neurons | Not specified | Significantly enhanced neurite outgrowth[7] |
Proposed Signaling Pathway and Experimental Validation Workflow
To validate the mechanism of action of this compound in primary neurons, a series of experiments are proposed. The following diagrams illustrate the hypothetical signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound's neuroprotective action.
Caption: Workflow for validating this compound's neuroprotective mechanism.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to validate the neuroprotective mechanism of action of this compound in primary neurons.
Neuronal Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells.
Materials:
-
Primary neuronal cell culture
-
This compound, FK506, Rapamycin
-
Neurotoxin (e.g., MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Plate reader
Procedure:
-
Plate primary neurons in a 96-well plate at a desired density and allow them to adhere and differentiate.
-
Induce neurotoxicity by adding a neurotoxin (e.g., MPP+) at a predetermined concentration.
-
Concurrently, treat the cells with various concentrations of this compound, FK506, or rapamycin. Include vehicle-only and toxin-only controls.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a plate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Death Assay (LDH Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.
Materials:
-
Primary neuronal cell culture
-
This compound, FK506, Rapamycin
-
Neurotoxin (e.g., MPP+)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Plate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
Collect the cell culture supernatant from each well.
-
To determine the maximum LDH release, lyse the control cells with the lysis buffer provided in the kit.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (substrate, cofactor, and dye) to each well according to the manufacturer's instructions.[10]
-
Incubate the plate for 10-30 minutes at room temperature, protected from light.[10]
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released in treated wells to the maximum LDH release.
Dopamine Uptake Assay
This functional assay measures the ability of dopaminergic neurons to take up dopamine, a process disrupted by toxins like MPP+.
Materials:
-
Primary dopaminergic neuron culture
-
This compound
-
MPP+
-
[³H]dopamine
-
Uptake buffer (e.g., Krebs-Ringer buffer)
-
Scintillation counter
Procedure:
-
Plate primary dopaminergic neurons and allow them to mature.
-
Pre-treat the neurons with various concentrations of this compound for a specified time.
-
Induce neurotoxicity by adding MPP+.
-
After the toxin incubation period, wash the cells with uptake buffer.
-
Add uptake buffer containing [³H]dopamine and incubate for a short period (e.g., 10-20 minutes) to allow for dopamine uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the amount of incorporated [³H]dopamine using a scintillation counter.
-
Express the results as a percentage of the dopamine uptake in control (untreated) cells.
Neurite Outgrowth Assay
This assay assesses the effect of compounds on the growth and extension of neurites, a key indicator of neuronal health and regeneration.
Materials:
-
Primary neuronal cell culture
-
This compound, FK506, Rapamycin
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope and imaging software
Procedure:
-
Plate primary neurons at a low density on coverslips coated with an appropriate substrate (e.g., poly-L-lysine).
-
Treat the cells with different concentrations of this compound, FK506, or rapamycin.
-
Incubate for a period sufficient to allow for neurite extension (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a mounting medium containing a nuclear stain.
-
Capture images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.[11]
References
- 1. 3-northis compound: a potent non-immunosuppressive immunophilin ligand is neuroprotective in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of tacrolimus (FK506) in a model of ischemic cortical cell cultures: role of glutamate uptake and FK506 binding protein 12 kDa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FK506 protects neurons following peripheral nerve injury via immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential neuroprotective effect of tacrolimus (FK506) on unmyelinated axons following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin Confers Neuroprotection against Colistin-Induced Oxidative Stress, Mitochondria Dysfunction, and Apoptosis through the Activation of Autophagy and mTOR/Akt/CREB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Frontiers | Mammalian Target of Rapamycin: Its Role in Early Neural Development and in Adult and Aged Brain Function [frontiersin.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. innoprot.com [innoprot.com]
A Comparative Analysis of Meridamycin and Classical Neurotrophic Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the emerging neurotrophic compound Meridamycin with well-established neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial cell line-Derived Neurotrophic Factor (GDNF). While extensive data exists for the classical neurotrophic factors, research on this compound's specific neurotrophic properties is still in its nascent stages. This comparison, therefore, synthesizes the available information and, where direct data for this compound is lacking, draws potential parallels from related compounds to provide a framework for future research and development.
Executive Summary
Neurotrophic factors are essential for the development, survival, and function of neurons, making them prime candidates for therapeutic intervention in neurodegenerative diseases and nerve injury. BDNF, NGF, and GDNF are potent proteins that act through well-defined signaling pathways to exert their effects. This compound, a non-immunosuppressive macrolide that binds to FKBP12, has demonstrated neuroprotective potential. However, a direct quantitative comparison of its neurotrophic efficacy with classical factors is hampered by the current scarcity of published data. This guide aims to bridge this gap by presenting a comprehensive overview of the known characteristics of these molecules and suggesting experimental avenues to elucidate the neurotrophic profile of this compound.
Comparative Data Overview
The following tables summarize the key characteristics and available quantitative data for this compound and the classical neurotrophic factors. It is important to note that the data for this compound is largely inferred from its classification as a non-immunosuppressive FKBP12 ligand, and direct experimental values for neuronal survival and neurite outgrowth are not yet publicly available.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | Brain-Derived Neurotrophic Factor (BDNF) | Nerve Growth Factor (NGF) | Glial cell line-Derived Neurotrophic Factor (GDNF) |
| Molecular Type | Macrocyclic polyketide | Neurotrophin protein | Neurotrophin protein | Neurotrophin-like protein |
| Primary Target | FKBP12 | TrkB, p75NTR | TrkA, p75NTR | GFRα1/RET complex |
| Mechanism of Action | Binds to FKBP12; downstream neurotrophic signaling is likely independent of calcineurin inhibition and may involve other FKBPs (e.g., FKBP52) and activation of MAPK pathways (inferred).[1] | Binds to TrkB, leading to receptor dimerization and autophosphorylation, activating PI3K/Akt, MAPK/ERK, and PLCγ signaling pathways.[2][3] | Binds to TrkA, inducing receptor dimerization and autophosphorylation, activating PI3K/Akt, MAPK/ERK, and PLCγ signaling pathways.[4][5] | Forms a complex with GFRα1, which then activates the RET receptor tyrosine kinase, leading to the activation of various downstream pathways, including MAPK/ERK and PI3K/Akt.[6][7] |
| Key Biological Functions | Neuroprotection (demonstrated), potential for neuronal survival and neurite outgrowth (inferred). | Promotes neuronal survival, differentiation, and synaptic plasticity. | Essential for the survival and maintenance of sympathetic and sensory neurons. | Potent survival factor for dopaminergic and motor neurons.[7] |
Table 2: Quantitative Comparison of Neurotrophic Activity (In Vitro)
| Parameter | This compound | Brain-Derived Neurotrophic Factor (BDNF) | Nerve Growth Factor (NGF) | Glial cell line-Derived Neurotrophic Factor (GDNF) |
| Effective Concentration for Neuronal Survival | Data not available | 50-100 ng/mL (typical) | 50-100 ng/mL (typical) | 10-50 ng/mL (typical) |
| Effective Concentration for Neurite Outgrowth | Data not available | 50-100 ng/mL (typical) | 50-100 ng/mL (typical) | 10-50 ng/mL (typical) |
| Affected Neuronal Populations | Dopaminergic neurons (suggested).[8] | Broad range of central and peripheral neurons. | Sympathetic and sensory neurons. | Dopaminergic, motor, and various peripheral neurons.[7] |
Signaling Pathways
The signaling pathways initiated by these neurotrophic factors are critical to their function. Below are diagrams generated using Graphviz to visualize these complex interactions.
Caption: Signaling pathways for BDNF and NGF via Trk and p75NTR receptors.
Caption: GDNF signaling through the GFRα1/RET receptor complex.
References
- 1. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Bioactive Compounds on the Promotion of Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Nonimmunosuppressive ProlylFK506 Analogues with Neurite Outgrowth and Synaptogenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapamycin, but not FK506 and GPI-1046, increases neurite outgrowth in PC12 cells by inhibiting cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapamycin Protects against Neuron Death in In Vitro andIn Vivo Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Meridamycin: A Preclinical Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of meridamycin, a non-immunosuppressive FKBP12-binding macrolide, against established therapeutic agents in preclinical models. While direct comparative preclinical data for this compound is limited in publicly available literature, this document synthesizes known information and presents hypothetical, yet plausible, data based on its mechanism of action and the performance of related compounds. This guide serves as a framework for assessing the therapeutic potential of this compound and designing future preclinical studies.
Executive Summary
This compound, a natural product isolated from Streptomyces hygroscopicus, presents a unique therapeutic profile by binding to FKBP12 without causing immunosuppression, a significant side effect of other FKBP12 ligands like tacrolimus and rapamycin.[1][2][3] This positions this compound as a promising candidate for neuroprotective and antifungal therapies where maintaining a competent immune system is crucial. This guide explores its potential in preclinical models of Parkinson's disease (neuroprotection) and fungal keratitis (antifungal activity), comparing it with standard-of-care agents.
Neuroprotective Potential in a Preclinical Model of Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons.[4] Preclinical models, such as the MPTP-induced mouse model, are instrumental in evaluating neuroprotective agents.[5] this compound's ability to bind FKBP12, a protein implicated in neuroregeneration, without suppressing the immune system makes it an attractive candidate for long-term neuroprotective therapy.
Comparative Efficacy Data (Representative)
The following table presents representative data from a hypothetical preclinical study in an MPTP-induced mouse model of Parkinson's disease, comparing this compound with the immunosuppressive FKBP12 ligands, rapamycin and tacrolimus.
| Treatment Group | Dose (mg/kg) | Striatal Dopamine Levels (% of Control) | Dopaminergic Neuron Survival (% of Control) | Motor Function Improvement (Rotarod Test, % increase in latency to fall) |
| Vehicle Control | - | 35 ± 5 | 40 ± 6 | 0 |
| This compound | 10 | 75 ± 8 | 80 ± 7 | 60 ± 10 |
| Rapamycin | 1 | 65 ± 7 | 70 ± 8 | 50 ± 8 |
| Tacrolimus (FK506) | 1 | 60 ± 9 | 65 ± 9 | 45 ± 7 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to highlight the potential therapeutic profile of this compound. Further experimental validation is required.
Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol outlines a standard procedure for evaluating neuroprotective compounds in a mouse model of Parkinson's disease.[4][5]
1. Animal Model: Male C57BL/6 mice, 8-10 weeks old.
2. Induction of Parkinsonism: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20 mg/kg, intraperitoneally, four times at 2-hour intervals.
3. Treatment Administration:
- This compound: Administer daily via oral gavage, starting 24 hours after the last MPTP injection, for 14 consecutive days.
- Rapamycin and Tacrolimus: Administer daily via intraperitoneal injection at the indicated doses for 14 consecutive days.
- Vehicle Control: Administer the vehicle (e.g., 1% Tween 80 in saline) following the same schedule.
4. Behavioral Assessment:
- Rotarod Test: Assess motor coordination and balance at baseline and on day 15.
5. Neurochemical Analysis:
- On day 15, euthanize animals and dissect the striatum.
- Measure dopamine and its metabolites using high-performance liquid chromatography (HPLC).
6. Histological Analysis:
- Perfuse the brains and process for immunohistochemistry.
- Stain for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra pars compacta.
Signaling Pathway: FKBP12-Mediated Neuroprotection
The binding of ligands to FKBP12 can modulate downstream signaling pathways crucial for neuronal survival and regeneration. While the precise downstream targets of the this compound-FKBP12 complex are yet to be fully elucidated, the following diagram illustrates the known pathways for rapamycin and tacrolimus and a putative pathway for this compound.[1][2]
Caption: FKBP12 signaling pathways.
Antifungal Potential in a Preclinical Model of Fungal Keratitis
Fungal keratitis is a serious corneal infection that can lead to vision loss.[6][7][8] Current antifungal therapies are often limited by toxicity and the emergence of resistance. This compound's potential as a non-immunosuppressive antifungal agent warrants investigation.
Comparative In Vitro Susceptibility Data (Representative)
The following table presents representative Minimum Inhibitory Concentration (MIC) values, indicating the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Aspergillus fumigatus | 2 | 1 | 0.5 |
| Fusarium solani | 4 | 2 | 4 |
| Candida albicans | 1 | 0.5 | 0.125 |
Note: The data presented in this table is hypothetical and for illustrative purposes. MIC values can vary depending on the specific strain and testing methodology.[9][10][11]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the standardized methods for antifungal susceptibility testing.[9][12][13]
1. Fungal Isolates: Clinically relevant isolates of Aspergillus fumigatus, Fusarium solani, and Candida albicans.
2. Inoculum Preparation: Prepare a standardized inoculum of each fungal species in RPMI-1640 medium.
3. Drug Dilution: Prepare serial twofold dilutions of this compound, amphotericin B, and voriconazole in a 96-well microtiter plate.
4. Inoculation and Incubation: Add the fungal inoculum to each well and incubate at 35°C for 24-48 hours.
5. MIC Determination: The MIC is the lowest drug concentration at which there is a significant inhibition of growth compared to the drug-free control well.
Experimental Workflow: Preclinical Fungal Keratitis Model
The following diagram outlines a typical workflow for evaluating the efficacy of a new antifungal agent in a rabbit model of fungal keratitis.[6][7][8]
Caption: Fungal keratitis preclinical model workflow.
Conclusion and Future Directions
This compound's unique profile as a non-immunosuppressive FKBP12 ligand makes it a compelling candidate for further preclinical development. The hypothetical data and experimental frameworks presented in this guide underscore the need for rigorous, direct comparative studies to elucidate its therapeutic potential. Future research should focus on:
-
In vivo efficacy studies: Conducting head-to-head comparisons of this compound with standard-of-care agents in validated animal models of neurodegenerative diseases and fungal infections.
-
Pharmacokinetic and toxicology studies: Establishing the safety profile and optimal dosing regimen of this compound.
-
Mechanism of action studies: Identifying the specific downstream targets of the this compound-FKBP12 complex to better understand its neuroprotective and antifungal effects.
The generation of robust preclinical data will be critical in determining the clinical viability of this compound as a novel therapeutic agent.
References
- 1. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of this compound biosynthetic gene cluster from Streptomyces sp. NRRL 30748 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Models for Fungal Keratitis: An Overview of Principles and Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Models for Fungal Keratitis: An Overview of Principles and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
A Head-to-Head Analysis of Meridamycin and Other PKS-Derived Neuroprotectants
In the quest for novel therapeutic agents to combat neurodegenerative diseases, polyketide synthases (PKS) have yielded a rich diversity of bioactive natural products. Among these, Meridamycin and other PKS-derived compounds have emerged as promising neuroprotectants. This guide provides a comparative analysis of this compound against other notable PKS-derived neuroprotectants, including Rapamycin, FK506, 2-(2-phenylethyl)chromones (PECs), and p-terphenyl polyketides. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and mechanistic insights.
Quantitative Comparison of Neuroprotective Efficacy
Direct head-to-head studies comparing the neuroprotective efficacy of these compounds are scarce. The following tables summarize quantitative data from various independent in vitro studies. It is crucial to note that experimental conditions, including cell lines, neurotoxins, and endpoint measurements, vary between studies, which can influence the absolute values.
Table 1: Comparison of Neuroprotective Activity of Macrolides
| Compound | Neuroprotective Model | Cell Type | Neurotoxin | Effective Concentration | Key Findings |
| 3-Northis compound | Dopaminergic neuron protection | Not specified | MPP+ | Not specified | Restored functional dopamine uptake.[1] |
| Rapamycin | Parkinson's Disease model | Neuronal PC12 cells, Sympathetic neurons | 6-OHDA | 10-100 nM | Protected against 6-OHDA induced cell death.[2] |
| FK506 (Tacrolimus) | Excitotoxicity model | Organotypic hippocampal slice cultures | Kainic Acid (5 µM) | 0.1 µM | Significantly prevented neuronal death in the CA3 region.[1] |
| FK506 (Tacrolimus) | Oxidative injury model | Rat spinal cord dorsal columns | Hypoxia | 0.1 µM | Showed significant neuroprotective effects by increasing ATP and GSH content and decreasing LPO and MPO levels.[3] |
Table 2: Comparison of Neuroprotective Activity of Chromones and Terphenyls
| Compound | Neuroprotective Model | Cell Type | Neurotoxin | Effective Concentration | Key Findings |
| 2-(2-phenylethyl)chromone derivative | Oxidative stress model | SH-SY5Y human neuroblastoma cells | H₂O₂ (1000 µM) | 12.5-100 µM | Enhanced cell viability from ~59% to 62-75%.[4] |
| 2-(2-phenylethyl)chromone derivative | Glutamate-induced neurotoxicity | PC12 and U251 cells | Glutamate, Corticosterone | 10 µM | Increased cell viability by 82.2% and 86.9%, respectively.[5] |
| p-terphenyl polyketides (1-3) | Oxidative stress model | Neuro-2a cells | Rotenone (10 µM) | 10 µM | Significantly increased the viability of rotenone-treated cells by 32.0% to 52.3%.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for assessing neuroprotection as described in the cited literature.
In Vitro Neuroprotection Assay using MPP+
This protocol is based on the model used to assess the neuroprotective activity of 3-northis compound.[1]
-
Cell Culture: Plate dopaminergic neurons (e.g., primary ventral mesencephalic neurons or SH-SY5Y neuroblastoma cells) in appropriate culture vessels and allow them to adhere and differentiate.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., 3-northis compound) for a specified period (e.g., 1-24 hours).
-
Neurotoxin Challenge: Introduce the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a known inhibitor of mitochondrial complex I, to induce neuronal damage. The concentration and incubation time of MPP+ should be optimized to cause significant but not complete cell death.[7][8]
-
Assessment of Neuroprotection:
-
Dopamine Uptake Assay: Measure the functional integrity of dopaminergic neurons by quantifying the uptake of radiolabeled dopamine. A restoration of dopamine uptake in the presence of the test compound indicates a neuroprotective effect.
-
Cell Viability Assays: Utilize assays such as MTT or LDH release to quantify cell survival.
-
Apoptosis Assays: Employ techniques like TUNEL staining or caspase-3 activity assays to measure apoptotic cell death.[7]
-
In Vitro Neuroprotection Assay against Oxidative Stress
This protocol is representative of studies on 2-(2-phenylethyl)chromones and p-terphenyl polyketides.[4][6]
-
Cell Culture: Culture neuronal cell lines such as SH-SY5Y or Neuro-2a in 96-well plates until they reach a suitable confluency.[4][6]
-
Compound Pre-incubation: Treat the cells with the test compounds at various concentrations for a defined period (e.g., 3 hours).[4]
-
Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent like hydrogen peroxide (H₂O₂), rotenone, or paraquat for a duration sufficient to induce cell death in control wells.[4][6]
-
Quantification of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance at a specific wavelength to determine the percentage of viable cells relative to untreated controls.[4]
-
LDH Release Assay: Measure the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these PKS-derived compounds are mediated through various signaling pathways.
FKBP12-Mediated Neuroprotection by this compound, Rapamycin, and FK506
This compound, Rapamycin, and FK506 are known to bind to the immunophilin FK506-binding protein 12 (FKBP12).[1][9][10] This interaction is central to their neuroprotective mechanisms, although the downstream effects differ.
-
This compound: While the precise downstream signaling of this compound is not fully elucidated, its binding to FKBP12 is thought to be crucial for its potent, non-immunosuppressive neuroprotective activity in dopaminergic neurons.[1][9]
-
Rapamycin: Upon binding to FKBP12, Rapamycin inhibits the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[10] However, recent studies suggest that Rapamycin's neuroprotective effects in Parkinson's disease models may be mediated through the inhibition of FKBP12 itself, rather than mTORC1 signaling.[10][11]
-
FK506 (Tacrolimus): The FK506-FKBP12 complex inhibits the calcium-dependent phosphatase, calcineurin.[2][12] This inhibition prevents the dephosphorylation of various downstream targets, which can interfere with apoptotic pathways and promote neuronal survival.
Caption: Signaling pathways of FK506 and Rapamycin.
Antioxidant and Anti-inflammatory Mechanisms
The neuroprotective effects of 2-(2-phenylethyl)chromones and p-terphenyl polyketides are often attributed to their antioxidant and anti-inflammatory properties.
-
2-(2-phenylethyl)chromones (PECs): These compounds have demonstrated the ability to protect neuronal cells from oxidative stress induced by H₂O₂ and glutamate.[4][13] The mechanism likely involves the scavenging of reactive oxygen species (ROS) and modulation of intracellular signaling cascades that are sensitive to redox state.
-
p-terphenyl polyketides: These compounds have been shown to significantly diminish the intracellular ROS levels in neuronal cells treated with rotenone and paraquat.[6][14] Their cytoprotective activity is linked to their antioxidant capacity, with the presence and position of hydroxyl groups on the phenyl rings playing a key role.[6]
Experimental Workflow
The general workflow for in vitro screening of neuroprotective compounds is a multi-step process.
Caption: In vitro neuroprotection screening workflow.
References
- 1. Neuroprotective effects of FK506 against excitotoxicity in organotypic hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapamycin Protects against Neuron Death in In Vitro andIn Vivo Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of Tacrolimus (FK-506) and Cyclosporin (CsA) in oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-(2-phenylethyl)chromones from Chinese eaglewood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytoprotective Activity of p-Terphenyl Polyketides and Flavuside B from Marine-Derived Fungi against Oxidative Stress in Neuro-2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection Against MPP+-Induced Cytotoxicity Through the Activation of PI3-K/Akt/GSK3β/MEF2D Signaling Pathway by Rhynchophylline, the Major Tetracyclic Oxindole Alkaloid Isolated From Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection of rapamycin in lactacystin-induced neurodegeneration via autophagy enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapamycin exerts neuroprotective effects by inhibiting FKBP12 instead of mTORC1 in the mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapamycin protects against neuron death in in vitro and in vivo models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytoprotective Activity of p-Terphenyl Polyketides and Flavuside B from Marine-Derived Fungi against Oxidative Stress in Neuro-2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Meridamycin
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. The proper handling and disposal of chemical reagents, such as the macrocyclic polyketide Meridamycin, are critical components of a comprehensive laboratory safety program. Adherence to established disposal protocols not only ensures a safe working environment but also prevents environmental contamination and maintains regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of this compound, grounded in safety and logistical best practices.
Immediate Safety and Handling
Before commencing any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, this compound should be handled as a potentially hazardous substance due to its classification as a bioactive macrolide. The following minimum personal protective equipment (PPE) is required:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data for this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₄₅H₇₃NO₁₂ |
| Molecular Weight | 820.1 g/mol |
| GHS Classification | Not classified, but handle as hazardous chemical waste. |
| Storage Temperature | Store at -20°C for long-term stability. |
Step-by-Step Disposal Procedures
The disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and prevents its release into the environment. The following procedures outline the correct disposal pathway for different forms of this compound waste.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including unused or expired powder, contaminated personal protective equipment (gloves, etc.), weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be puncture-resistant and have a secure lid.
-
Liquid Waste: All solutions containing this compound, such as stock solutions, experimental media, and the initial rinsate from cleaning contaminated glassware, must be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not pour any this compound-containing solutions down the drain.
-
Sharps Waste: Any sharps, such as needles or blades, that are contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as containing chemical- and bio-hazardous waste.
2. Container Labeling:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
3. Storage of Waste:
Waste containers should be stored in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic. Ensure that the containers are kept closed except when adding waste.
4. Final Disposal:
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound waste with regular laboratory or municipal trash.
Experimental Protocol: Chemical Degradation of this compound
For research purposes requiring the inactivation of this compound, a chemical degradation study can be performed. The following protocol is adapted from established methods for the stress degradation of macrolide antibiotics and should be conducted in a controlled laboratory setting.
Objective: To assess the stability of this compound under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Water bath or incubator
-
pH meter
-
Appropriate vials and analytical glassware
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Hydrolytic Degradation:
-
Acidic Conditions: To a known volume of the this compound stock solution, add an equal volume of 1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Conditions: To a known volume of the this compound stock solution, add an equal volume of 1 M NaOH. Incubate the mixture under the same conditions as the acidic hydrolysis.
-
-
Oxidative Degradation:
-
Mix a known volume of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate the mixture at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Place a vial containing the this compound stock solution in an oven or water bath at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC to determine the extent of degradation of the parent this compound peak and the formation of any degradation products.
-
Data Analysis: Compare the peak area of this compound in the stressed samples to that of an untreated control to calculate the percentage of degradation.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and the environment.
Personal protective equipment for handling Meridamycin
Essential Safety and Handling Guide for Meridamycin
Disclaimer: As a novel macrolide, a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guide is based on established best practices for handling new or uncharacterized chemical compounds with unknown toxicity.[1] A conservative approach, assuming the compound is hazardous, is mandatory. All procedures must be conducted in accordance with your institution's specific safety protocols and under the guidance of the Environmental Health and Safety (EHS) office.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals, including detailed operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a high level of personal protective equipment is required to prevent exposure through dermal contact, inhalation, or ingestion.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport (in sealed containers) | Safety glasses with side shields | Single pair of nitrile gloves | Flame-resistant lab coat | Not generally required |
| Weighing (Solid) | Chemical splash goggles and face shield[3] | Double-gloving with chemically resistant outer gloves (e.g., nitrile)[1] | Chemical-resistant lab coat or apron over a flame-resistant lab coat[3][4] | Use of a certified chemical fume hood is mandatory to control airborne particles.[5] |
| Solution Preparation and Handling | Chemical splash goggles[3] | Double-gloving with chemically resistant outer gloves (e.g., nitrile)[1] | Chemical-resistant lab coat or apron[4] | All manipulations should be performed in a certified chemical fume hood.[5] |
| Waste Disposal | Chemical splash goggles and face shield[3] | Double-gloving with heavy-duty, chemically resistant outer gloves[3] | Chemical-resistant lab coat or apron[4] | Work within a well-ventilated area or chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical to ensure safety during the handling and use of this compound.[1]
Pre-Experiment Preparation
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly. All manipulations of solid this compound and its solutions must occur within the fume hood.[5]
-
Emergency Preparedness: Locate the nearest emergency shower, eyewash station, and spill kit. Ensure a tube of calcium gluconate gel is available, as it is a standard precaution for some hazardous compounds, though its specific efficacy for this compound is unknown.[6]
Weighing this compound Powder
This procedure should be performed inside a chemical fume hood to minimize inhalation risk.[1]
-
Don the appropriate PPE as specified in the table above (goggles, face shield, double gloves, lab coat/apron).
-
Place a disposable weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.
-
Once the desired amount is weighed, securely close the primary container of this compound.
-
Document the weighed amount and proceed immediately to solubilization within the fume hood.
Solution Preparation
-
Add the appropriate solvent to the vessel containing the weighed this compound.
-
Mix the solution as required (e.g., vortexing, stirring). Ensure the container is capped during mixing to prevent aerosols.
-
Clearly label the container with the compound name, concentration, solvent, and date.
Post-Handling Decontamination
-
Wipe down all work surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.[6]
-
Dispose of all contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in the designated hazardous chemical waste container.
-
Carefully doff PPE, removing the outer gloves first, and dispose of them in the hazardous waste container.[1]
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[1][7] Improper disposal, such as drain disposal, is strictly forbidden.[8]
Waste Segregation and Collection
-
Solid Waste: All solid materials contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a designated, leak-proof hazardous waste container with a secure lid.[7]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other types of chemical waste unless compatibility is confirmed.[9]
-
Sharps Waste: Needles, syringes, or glass Pasteur pipettes contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[10]
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard.[7]
-
Store waste containers in a designated, secure secondary containment area until they are collected for disposal.
Final Disposal
-
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department.[9] Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocol
Protocol for Safe Weighing and Solubilization of this compound
-
Preparation:
-
Verify the functionality of the chemical fume hood.
-
Assemble all necessary materials: this compound stock, spatula, disposable weigh boat, appropriate solvent, volumetric flask, and vortex mixer.
-
Don the required PPE: chemical splash goggles, face shield, flame-resistant lab coat, chemical-resistant apron, and double nitrile gloves.
-
-
Weighing:
-
Inside the chemical fume hood, place a weigh boat on the tared analytical balance.
-
Carefully transfer the target amount of solid this compound to the weigh boat.
-
Record the exact weight.
-
Securely cap the stock container of this compound and return it to its designated storage location.
-
-
Solubilization:
-
Carefully transfer the weighed this compound powder into the volumetric flask.
-
Add a portion of the desired solvent to the flask.
-
Cap the flask and gently swirl or vortex until the solid is fully dissolved.
-
Add solvent to the final volume mark.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
-
Cleanup:
-
Dispose of the contaminated weigh boat, spatula cleaning wipes, and outer gloves into the solid hazardous waste container.
-
Wipe down the balance and the work surface within the fume hood with a suitable decontaminating solution.
-
Remove all PPE and wash hands thoroughly.
-
Visualization
Safe Handling and Disposal Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. allanchem.com [allanchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 9. gmpsop.com [gmpsop.com]
- 10. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
